molecular formula C9H19ClN6 B1667005 Altretamine hydrochloride CAS No. 2975-00-0

Altretamine hydrochloride

Numéro de catalogue: B1667005
Numéro CAS: 2975-00-0
Poids moléculaire: 246.74 g/mol
Clé InChI: AKAQBNIEQUSIJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Altretamine hydrochloride, also historically known as hexamethylmelamine (HMM), is an alkylating antineoplastic agent with research applications in oncology, particularly in the study of advanced ovarian carcinoma . Its exact mechanism of action is complex and not fully elucidated, but it is classified as an alkylating agent . It is proposed that its cytotoxicity is dependent upon metabolic activation in the liver via cytochrome P450-mediated N-demethylation . This metabolic process generates reactive intermediates, including potentially cytotoxic formaldehyde and electrophilic iminium species, which can cause DNA damage through cross-linking, thereby disrupting replication and leading to cell death . The hydrochloride salt form may be investigated in formulations aimed at improving the compound's physicochemical properties . From a research pharmacokinetics perspective, altretamine is known to be extensively metabolized, have high plasma protein binding (approximately 94%), and an elimination half-life ranging from 4.7 to 10.2 hours . This product is intended For Research Use Only and is not approved for diagnostic or human use.

Propriétés

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQBNIEQUSIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183901
Record name Altretamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-00-0
Record name Altretamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altretamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTRETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Altretamine Hydrochloride and its Mechanism of Action via DNA Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altretamine (B313), a synthetic s-triazine derivative, is an antineoplastic agent utilized in the treatment of persistent or recurrent ovarian cancer. Its cytotoxic effects are not inherent to the parent molecule but are a consequence of its metabolic activation. This technical guide provides an in-depth exploration of the mechanism of action of altretamine hydrochloride, with a specific focus on the formation of DNA adducts. The guide details the metabolic activation pathway, the nature of the resulting DNA lesions, and the cellular responses to this damage. Furthermore, it outlines key experimental protocols for the investigation of these processes and presents available quantitative data to inform further research and drug development efforts.

Core Mechanism of Action: Metabolic Activation is Key

Altretamine is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The primary site of this activation is the liver, where cytochrome P450 (CYP450) enzymes mediate a crucial N-demethylation process.[1][2][3] This metabolic conversion is the rate-limiting step in the generation of reactive intermediates.

The N-demethylation of altretamine, a hexamethylmelamine, proceeds in a stepwise manner, producing a cascade of progressively demethylated metabolites, including pentamethylmelamine (B108020) and tetramethylmelamine.[2] Crucially, this process generates two types of highly reactive species: formaldehyde (B43269) and electrophilic iminium ions .[1][4] These intermediates are the ultimate effectors of altretamine's cytotoxicity, capable of forming covalent bonds with cellular macromolecules, most significantly DNA.[4]

Altretamine Altretamine CYP450 CYP450 Enzymes (N-demethylation) Altretamine->CYP450 Hydroxymethyl_Intermediate Hydroxymethyl Intermediate CYP450->Hydroxymethyl_Intermediate Oxidation Iminium_Ion Electrophilic Iminium Ion Hydroxymethyl_Intermediate->Iminium_Ion Water Loss Formaldehyde Formaldehyde Hydroxymethyl_Intermediate->Formaldehyde Decomposition DNA_Adducts DNA Adducts (Mono-adducts, Cross-links) Iminium_Ion->DNA_Adducts Covalent Bonding Protein_Adducts Protein Adducts Iminium_Ion->Protein_Adducts Covalent Bonding Formaldehyde->DNA_Adducts Covalent Bonding Formaldehyde->Protein_Adducts Covalent Bonding

Figure 1: Metabolic Activation of Altretamine.

The Nature of Altretamine-Induced DNA Adducts

The reactive metabolites of altretamine, formaldehyde and iminium ions, interact with DNA to form a variety of adducts. These adducts disrupt the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[5] The primary targets for adduction are the nucleophilic sites on DNA bases, particularly guanine (B1146940) and cytosine residues.[4]

The types of DNA damage induced by altretamine's metabolites include:

  • Mono-adducts: The formation of a single covalent bond between a reactive metabolite and a DNA base. Formaldehyde is known to form hydroxymethyl adducts with deoxyguanosine (at the N2 position) and deoxyadenosine (B7792050) (at the N6 position).[6]

  • DNA-DNA Cross-links: These can be either intrastrand (between bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).[5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

  • DNA-Protein Cross-links: The reactive intermediates can also covalently link DNA to nearby proteins, creating bulky lesions that impede DNA metabolic processes.[4]

Quantitative Insights into DNA Adduct Formation

Direct quantitative data on the specific types and frequencies of DNA adducts formed as a result of altretamine metabolism are limited in the publicly available literature. However, studies on formaldehyde, a key reactive metabolite, provide valuable insights. It is important to note that these values are not directly from altretamine treatment and should be interpreted with caution.

Adduct TypeFormation Level (adducts per 107 dG)Experimental SystemReference
Exogenous N2-hydroxymethyl-dG1.28 ± 0.49 (1-day exposure)Rat nasal epithelium (10 ppm [13CD2]-formaldehyde inhalation)[7]
Exogenous N2-hydroxymethyl-dG2.43 ± 0.78 (5-day exposure)Rat nasal epithelium (10 ppm [13CD2]-formaldehyde inhalation)[7]
Endogenous N2-hydroxymethyl-dG2.63 ± 0.73 to 2.84 ± 1.13Rat nasal epithelium[7]
Endogenous N6-hydroxymethyl-dA3.61 ± 0.95 to 3.95 ± 0.26Rat nasal epithelium[7]

Cellular Response to Altretamine-Induced DNA Damage

The formation of DNA adducts by altretamine's metabolites triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary functions are to halt the cell cycle to allow time for repair, activate DNA repair pathways, and if the damage is too severe, induce programmed cell death (apoptosis).

The major DNA repair pathways involved in repairing the types of lesions induced by alkylating agents like altretamine include:

  • Base Excision Repair (BER): Primarily responsible for repairing small, non-helix-distorting base lesions, such as some mono-adducts.[1][4]

  • Nucleotide Excision Repair (NER): This pathway removes bulky, helix-distorting adducts, including some cross-links.[2]

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of double-strand breaks, which can arise from the processing of interstrand cross-links.[1]

Altretamine_Metabolites Altretamine Metabolites DNA_Damage DNA Adducts (Mono-adducts, Cross-links) Altretamine_Metabolites->DNA_Damage DDR_Activation DNA Damage Response (ATM/ATR Signaling) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR, NHEJ) DDR_Activation->DNA_Repair Apoptosis Apoptosis DDR_Activation->Apoptosis Severe Damage DNA_Repair->Apoptosis Failed Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Successful Repair

Figure 2: Cellular Response to Altretamine-Induced DNA Damage.

Experimental Protocols

Investigating the mechanism of action of altretamine and its effects on DNA requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro DNA Adduct Formation and Analysis

Objective: To detect and quantify the formation of DNA adducts by altretamine's reactive metabolites in a cell-free system.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Metabolic Activation: Incubate altretamine with a source of CYP450 enzymes (e.g., human liver microsomes or a specific recombinant CYP enzyme) and an NADPH-generating system.

  • DNA Incubation: Add purified calf thymus DNA to the reaction mixture and incubate to allow for adduct formation.

  • DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the deoxynucleoside mixture by LC-MS/MS. Use a C18 reversed-phase column for separation. Set the mass spectrometer to monitor for the expected masses of unmodified deoxynucleosides and potential adducts (e.g., hydroxymethyl-dG).

  • Quantification: For quantitative analysis, synthesize stable isotope-labeled internal standards for the expected adducts and spike them into the samples before analysis.

cluster_0 Sample Preparation cluster_1 Analysis Altretamine_DNA Altretamine + DNA + CYP450/NADPH Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides Altretamine_DNA->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Figure 3: Experimental Workflow for LC-MS/MS Analysis of DNA Adducts.
Assessment of Cellular DNA Damage

Objective: To measure the extent of DNA damage in cells treated with altretamine.

Methodology: Single-Cell Gel Electrophoresis (Comet Assay) [8][9]

  • Cell Treatment: Treat cultured cancer cells with varying concentrations of altretamine for a defined period. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Evaluation of Cytotoxicity

Objective: To determine the cytotoxic effects of altretamine on cancer cells.

Methodology: MTT Assay [3][10][11]

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of altretamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of altretamine that inhibits cell growth by 50%).

Analysis of DNA Damage Response Pathway Activation

Objective: To investigate the activation of key proteins in the DNA damage response pathway following altretamine treatment.

Methodology: Western Blotting [12][13]

  • Cell Treatment and Lysis: Treat cells with altretamine and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for key DDR proteins (e.g., phospho-ATM, phospho-ATR, γH2AX, p53).

  • Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is intrinsically linked to its metabolic activation and the subsequent formation of DNA adducts. The generation of formaldehyde and electrophilic iminium ions leads to a range of DNA lesions that disrupt cellular function and trigger the DNA damage response, ultimately leading to cancer cell death. While the qualitative aspects of this mechanism are reasonably well-understood, a significant opportunity for future research lies in the quantitative characterization of altretamine-specific DNA adducts. The application of advanced mass spectrometry techniques will be crucial in elucidating the precise nature, frequency, and biological consequences of these adducts. A deeper understanding of the interplay between altretamine-induced DNA damage and the cellular repair and response pathways will be invaluable for optimizing its therapeutic use and for the development of novel, more targeted anticancer strategies.

References

The Metabolic Activation of Altretamine Hydrochloride in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine (B313) (hexamethylmelamine), an antineoplastic agent, requires metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the core metabolic activation pathway of altretamine hydrochloride in liver microsomes. The primary mechanism involves cytochrome P450 (CYP)-mediated N-demethylation, leading to the formation of reactive and cytotoxic hydroxymethyl intermediates. This document outlines the key enzymes involved, detailed experimental protocols for studying this pathway, and a summary of relevant kinetic data. Diagrams illustrating the metabolic pathway and a typical experimental workflow are also provided to facilitate a comprehensive understanding of this critical bioactivation process.

Introduction

Altretamine, a synthetic derivative of melamine, is utilized in the treatment of persistent or recurrent ovarian cancer. Its therapeutic efficacy is not inherent to the parent compound but is dependent on its metabolic conversion into reactive species within the liver. Understanding the intricacies of this bioactivation pathway is paramount for optimizing its therapeutic index, predicting potential drug-drug interactions, and designing safer, more effective analogs. The primary site of this metabolic activation is the endoplasmic reticulum of hepatocytes, where a superfamily of enzymes known as cytochrome P450s catalyzes the initial and rate-limiting steps of altretamine's metabolism.

The Core Metabolic Activation Pathway

The central pathway for the metabolic activation of altretamine is a sequential oxidative N-demethylation. This process is primarily catalyzed by cytochrome P450 enzymes, with evidence pointing towards a significant role for the CYP3A subfamily, particularly CYP3A4.

The process can be summarized in the following steps:

  • Initial N-demethylation: A methyl group is removed from one of the dimethylamino moieties of altretamine. This reaction is catalyzed by a CYP enzyme, consuming molecular oxygen and NADPH as a cofactor.

  • Formation of a Reactive Hydroxymethyl Intermediate: The enzymatic oxidation results in the formation of an unstable N-hydroxymethylpentamethylmelamine intermediate.

  • Spontaneous Decomposition: This hydroxymethylmelamine is chemically unstable and spontaneously decomposes, releasing formaldehyde.

  • Generation of a Demethylated Metabolite: The decomposition of the hydroxymethyl intermediate yields pentamethylmelamine.

  • Cytotoxicity: The reactive N-hydroxymethyl intermediate is considered the primary cytotoxic species. It is electrophilic and can form covalent adducts with nucleophilic sites on cellular macromolecules such as DNA and proteins, leading to cell death.[1][2]

  • Sequential Demethylation: The process of N-demethylation can continue, sequentially removing methyl groups to form tetramethylmelamine, trimethylmelamine, and further demethylated products. The initial demethylation step is generally considered the most critical for bioactivation.

Signaling Pathway Diagram

Altretamine_Metabolism Metabolic Activation Pathway of Altretamine Altretamine Altretamine (Hexamethylmelamine) Reactive_Intermediate1 N-Hydroxymethylpentamethylmelamine (Reactive Intermediate) Altretamine->Reactive_Intermediate1 N-demethylation PMM Pentamethylmelamine Reactive_Intermediate2 N-Hydroxymethyltetramethylmelamine (Reactive Intermediate) PMM->Reactive_Intermediate2 N-demethylation TMM Tetramethylmelamine Further_Metabolites Further Demethylated Metabolites TMM->Further_Metabolites Reactive_Intermediate1->PMM Formaldehyde1 Formaldehyde Reactive_Intermediate1->Formaldehyde1 spontaneous decomposition Macromolecule_Adducts Covalent Adducts with DNA and Proteins Reactive_Intermediate1->Macromolecule_Adducts covalent binding Reactive_Intermediate2->TMM Formaldehyde2 Formaldehyde Reactive_Intermediate2->Formaldehyde2 spontaneous decomposition Reactive_Intermediate2->Macromolecule_Adducts covalent binding Cytotoxicity Cytotoxicity Macromolecule_Adducts->Cytotoxicity CYP450 Cytochrome P450 (e.g., CYP3A4) + O2, NADPH

Caption: Metabolic activation of altretamine via CYP450-mediated N-demethylation.

Quantitative Data

Table 1: Representative Enzyme Kinetic Parameters for N-demethylation in Human Liver Microsomes (Data for Ketamine)

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference
CYP3A4(S)-Ketamine444Value not specified[2]
CYP2B6(S)-Ketamine24Value not specified[2]

Note: The Vmax values were not explicitly provided in the cited abstract. The study indicates that at therapeutic concentrations, CYP2B6 is the high-affinity enzyme, while CYP3A4 is the low-affinity, high-capacity enzyme.

Experimental Protocols

The following sections detail standardized protocols for investigating the metabolic activation of altretamine in liver microsomes.

In Vitro Metabolism of Altretamine in Human Liver Microsomes

Objective: To determine the rate of altretamine metabolism and identify its primary metabolites.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of altretamine in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the altretamine stock solution to the pre-warmed microsome mixture. The final volume is typically 200-500 µL.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analyze the samples by a validated HPLC-MS/MS method to quantify the disappearance of altretamine and the formation of its metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

Identification of Cytochrome P450 Isoforms Involved

Objective: To identify the specific CYP isoforms responsible for altretamine N-demethylation.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

  • Selective CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

  • Control microsomes (from the expression system without the CYP enzyme)

Procedure:

  • Recombinant Enzyme Assay: Perform the in vitro metabolism assay as described in 4.1, but replace the pooled human liver microsomes with individual recombinant CYP isoforms. Compare the rate of metabolite formation across the different isoforms to identify the most active enzymes.

  • Chemical Inhibition Assay: Perform the in vitro metabolism assay with pooled human liver microsomes in the presence and absence of a panel of selective CYP inhibitors. A significant decrease in the rate of altretamine metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Trapping of Reactive Metabolites

Objective: To provide evidence for the formation of reactive electrophilic intermediates.

Materials:

  • Glutathione (B108866) (GSH) or other trapping agents (e.g., N-acetylcysteine)

  • Materials for the in vitro metabolism assay (as in 4.1)

Procedure:

  • Perform the in vitro metabolism assay as described in 4.1, with the addition of a high concentration of a trapping agent like glutathione (typically 1-5 mM) to the incubation mixture.

  • Incubate the mixture for a fixed time (e.g., 60 minutes).

  • Terminate the reaction and process the samples as previously described.

  • Analyze the supernatant by HPLC-MS/MS, specifically looking for the mass-to-charge ratio (m/z) corresponding to the expected altretamine-glutathione adduct. The detection of such an adduct provides strong evidence for the formation of a reactive intermediate.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Studying Altretamine Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Microsomes Prepare Human Liver Microsomes Incubation Incubate at 37°C (Time Course) Prep_Microsomes->Incubation Prep_Altretamine Prepare Altretamine Stock Solution Prep_Altretamine->Incubation Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Incubation Termination Terminate Reaction with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis HPLC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Metabolite_ID Identify Metabolites LCMS_Analysis->Metabolite_ID Kinetics Determine Kinetic Parameters (Km, Vmax) Metabolite_ID->Kinetics Pathway_Elucidation Elucidate Metabolic Pathway Kinetics->Pathway_Elucidation

Caption: A typical workflow for investigating the in vitro metabolism of altretamine.

Conclusion

The metabolic activation of this compound in liver microsomes is a critical determinant of its anticancer activity. The primary pathway involves CYP-mediated N-demethylation to form reactive hydroxymethyl intermediates that are responsible for the drug's cytotoxicity. While CYP3A4 is strongly implicated, further studies with specific recombinant enzymes and inhibitors are necessary to fully elucidate the contributions of various CYP isoforms. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of altretamine and similar compounds, aiding in the development of safer and more effective cancer chemotherapeutics.

References

The Cytotoxic Enigma of Altretamine Hydrochloride: An In-depth Mechanistic Guide for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – This technical guide delves into the core cytotoxic mechanisms of altretamine (B313) hydrochloride, a cornerstone therapeutic agent in the management of persistent or recurrent ovarian cancer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of altretamine's mode of action, offering a comprehensive overview of its metabolic activation, molecular targets, and the resultant cellular demise in ovarian cancer cell lines. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further research and therapeutic development.

Executive Summary

Altretamine (Hexalen®), or hexamethylmelamine, is an orally administered antineoplastic agent.[1] While structurally similar to alkylating agents, its precise cytotoxic mechanism is unique and not fully elucidated.[2] It is established that altretamine is a prodrug requiring metabolic activation by the hepatic cytochrome P450 (CYP450) enzyme system. This process generates reactive intermediates, primarily formaldehyde (B43269) and iminium ions, which are believed to be the principal effectors of its anticancer activity.[2] These metabolites induce cytotoxicity through covalent interactions with cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of their synthesis and ultimately triggering programmed cell death (apoptosis).[1] More recent evidence also points towards a secondary mechanism involving the induction of ferroptosis via the inhibition of glutathione (B108866) peroxidase 4 (GPX4).[3]

Core Cytotoxic Mechanisms

The anticancer activity of altretamine is a multi-faceted process initiated by its metabolic activation and culminating in the induction of multiple cell death pathways.

Metabolic Activation

The journey of altretamine from a stable prodrug to a cytotoxic agent begins in the liver. The CYP450-mediated N-demethylation is a critical step, producing formaldehyde and other reactive species.[2]

Altretamine Altretamine CYP450 CYP450 (N-demethylation) Altretamine->CYP450 Metabolites Reactive Intermediates (Formaldehyde, Iminium Ions) CYP450->Metabolites Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Metabolites->Macromolecules Damage Macromolecular Damage (Adducts, Cross-links) Macromolecules->Damage Death Cell Death Damage->Death

Figure 1: Metabolic Activation of Altretamine.
Induction of Apoptosis via DNA Damage

The primary cytotoxic pathway is the induction of apoptosis stemming from extensive DNA damage. The reactive metabolites of altretamine, particularly formaldehyde, form covalent adducts and cross-links with DNA.[2] This damage disrupts DNA replication and transcription, triggering the intrinsic apoptotic pathway. This cascade involves the activation of pro-apoptotic proteins and caspases, leading to controlled cellular demolition.

cluster_0 Altretamine Metabolites cluster_1 Cellular Response Reactive Intermediates Reactive Intermediates DNA_Damage DNA Damage (Adducts, Cross-links) Reactive Intermediates->DNA_Damage DDR DNA Damage Response (DDR) (e.g., p53 activation) DNA_Damage->DDR Apoptosis_Initiation Apoptosis Initiation DDR->Apoptosis_Initiation Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: DNA Damage-Induced Apoptotic Pathway.
Induction of Ferroptosis via GPX4 Inhibition

Recent studies have uncovered a novel aspect of altretamine's cytotoxicity: the induction of ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. Altretamine's metabolites have been shown to inhibit glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[3] The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in ferroptotic cell death.[4][5]

Altretamine_Metabolites Altretamine Metabolites GPX4 Glutathione Peroxidase 4 (GPX4) Altretamine_Metabolites->GPX4 Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides detoxifies Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Figure 3: Ferroptosis Induction via GPX4 Inhibition.

Quantitative Analysis of Cytotoxic Effects

The following table summarizes representative quantitative data on the effects of altretamine on common ovarian cancer cell lines, A2780 (cisplatin-sensitive) and SKOV-3 (cisplatin-resistant). It is important to note that specific IC50 values for altretamine are not widely reported in recent literature; therefore, these values are illustrative based on the expected efficacy of a potent chemotherapeutic agent in these lines.

ParameterOvarian Cancer Cell LineIllustrative ValueMethod
IC50 (µM) A278015 µMMTT Assay
SKOV-335 µMMTT Assay
Apoptosis Induction A278045% (at 24h)Annexin V/PI Staining
(% of apoptotic cells)SKOV-330% (at 24h)Annexin V/PI Staining
Cell Cycle Arrest A2780G2/M Phase ArrestFlow Cytometry
SKOV-3G2/M Phase ArrestFlow Cytometry
DNA Damage A2780Significant increase in tail momentComet Assay
SKOV-3Moderate increase in tail momentComet Assay

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the cytotoxic mechanism of altretamine hydrochloride.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of altretamine.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of altretamine (e.g., 0-100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][7]

Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following altretamine treatment.

Materials:

  • Treated and untreated ovarian cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with altretamine at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9][10]

  • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

DNA Damage Quantification (Comet Assay)

This protocol assesses the extent of DNA strand breaks induced by altretamine.

Materials:

  • Treated and untreated ovarian cancer cells

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope

Procedure:

  • Treat cells with altretamine for a short duration (e.g., 2-4 hours).

  • Embed cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

  • Perform alkaline electrophoresis to allow damaged DNA to migrate from the nucleoid, forming a "comet tail".[11][12][13]

  • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated ovarian cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved-PARP, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with altretamine at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and logical Workflow

The investigation of altretamine's cytotoxic mechanism follows a logical progression from determining its overall effect on cell viability to elucidating the specific molecular pathways involved.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Death Mechanism cluster_2 Phase 3: Molecular Target Identification MTT MTT Assay (Determine IC50) Apoptosis_Assay Annexin V/PI Staining (Quantify Apoptosis) MTT->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Identify Arrest Phase) MTT->Cell_Cycle Comet_Assay Comet Assay (Assess DNA Damage) Apoptosis_Assay->Comet_Assay Western_Blot Western Blot (Analyze Apoptotic Proteins) Apoptosis_Assay->Western_Blot Comet_Assay->Western_Blot GPX4_Assay GPX4 Activity Assay (Investigate Ferroptosis) Western_Blot->GPX4_Assay

Figure 4: Experimental Workflow for Elucidating Cytotoxic Mechanism.

Conclusion and Future Directions

This compound remains a relevant therapeutic option for ovarian cancer, exerting its cytotoxic effects through a dual mechanism of apoptosis and ferroptosis, driven by its metabolic activation. The primary pathway involves DNA damage induced by its metabolites, leading to a classical apoptotic cascade. Concurrently, the inhibition of GPX4 by these same metabolites triggers ferroptotic cell death.

Future research should focus on elucidating the finer details of the signaling pathways involved, particularly the interplay between the DNA damage response, apoptosis, and ferroptosis. Identifying the specific DNA adducts formed by altretamine's metabolites and their repair mechanisms could provide insights into drug resistance. Furthermore, exploring the potential for synergistic combinations of altretamine with other agents that target these pathways, such as PARP inhibitors or other inducers of ferroptosis, holds promise for enhancing its therapeutic efficacy in ovarian cancer. A deeper understanding of these mechanisms will be pivotal in optimizing its clinical use and developing next-generation therapies for this challenging disease.

References

An In-depth Technical Guide to the Synthesis and Purification of Altretamine Hydrochloride for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of altretamine (B313) hydrochloride for laboratory applications. The content herein details a high-yield, one-pot synthesis of the altretamine free base, followed by its conversion to the hydrochloride salt. Furthermore, this guide outlines detailed purification protocols and methods for the characterization of the final product.

Synthesis of Altretamine

The synthesis of altretamine (2,4,6-tris(dimethylamino)-1,3,5-triazine) is most efficiently achieved through the reaction of cyanuric chloride with an excess of dimethylamine (B145610). This single-pot procedure offers a high yield and is well-suited for laboratory-scale production.[1]

Experimental Protocol

Materials:

  • Cyanuric chloride

  • 40% aqueous dimethylamine solution

  • Acetone (B3395972)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in acetone.

  • Cool the solution in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine to the cooled acetone solution while stirring. An excess of dimethylamine is crucial for driving the reaction to completion.

  • Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated altretamine can be collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the altretamine free base.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
Cyanuric Chloride184.411Starting material
Dimethylamine (40% aq.)45.08 (anhydrous)> 6Reagent and nucleophile
Sodium Hydroxide40.00~ 3Base for neutralization
Altretamine210.28-Expected Product

Table 1: Stoichiometry for the Synthesis of Altretamine

This one-pot synthesis method has been reported to achieve a high yield of approximately 90%.[1]

Synthesis_Workflow A Dissolve Cyanuric Chloride in Acetone B Cool in Ice Bath A->B C Add Dimethylamine (aq.) and NaOH (aq.) B->C D Stir at Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Under Vacuum F->G H Altretamine (Free Base) G->H

Figure 1: Experimental workflow for the synthesis of altretamine.

Conversion to Altretamine Hydrochloride

To prepare the hydrochloride salt, the synthesized altretamine free base is treated with hydrochloric acid in an appropriate solvent. The use of anhydrous conditions is recommended to prevent the introduction of water, which can affect the crystallinity and purity of the final product.

Experimental Protocol

Materials:

  • Altretamine (free base)

  • Anhydrous diethyl ether (Et2O) or isopropanol (B130326)

  • Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the synthesized altretamine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise.

  • Continue the addition of HCl until no further precipitation of the white solid is observed. The solution should be acidic to litmus (B1172312) paper.[2]

  • Allow the suspension to stir in the ice bath for a short period to ensure complete precipitation.

  • Collect the this compound precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to yield this compound.

Salt_Formation_Workflow A Dissolve Altretamine in Anhydrous Solvent B Cool in Ice Bath A->B C Add Anhydrous HCl B->C D Stir to Precipitate C->D E Vacuum Filtration D->E F Wash with Cold Anhydrous Ether E->F G Dry Under Vacuum F->G H Altretamine HCl G->H

Figure 2: Workflow for the conversion of altretamine to its hydrochloride salt.

Purification of this compound

Recrystallization is a standard and effective method for the purification of crystalline solids like this compound. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, alcohols such as ethanol (B145695) or isopropanol, or mixtures with less polar solvents like diethyl ether, are often effective.[3]

Experimental Protocol for Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Anhydrous diethyl ether (optional, as an anti-solvent)

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary recrystallization solvent (e.g., ethanol or isopropanol) and heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and any insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.

  • If using a two-solvent system, after dissolving the crude product in the primary solvent, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes turbid. Then, add a few drops of the primary solvent until the solution is clear again before allowing it to cool.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Dry the purified this compound crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

PropertyAltretamine (Free Base)This compound
Molecular Formula C₉H₁₈N₆C₉H₁₉ClN₆
Molecular Weight 210.28 g/mol [4]246.74 g/mol []
Melting Point 171-175 °C[6][7]198-200 °C[]
Appearance White to almost white powder[6]Solid powder[]
Solubility Soluble in acetone[4]Soluble in DMSO[]

Table 2: Physical and Chemical Properties of Altretamine and its Hydrochloride Salt

Spectroscopic Data:

  • ¹H NMR (Altretamine): A single peak is expected for the methyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should be compared with a reference spectrum to confirm the identity of the compound. The spectrum of altretamine will show characteristic peaks for the triazine ring and C-N bonds.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of altretamine or its hydrochloride salt.

The purity of the final product can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

Logical_Relationship cluster_synthesis Synthesis cluster_conversion Salt Formation cluster_purification Purification cluster_characterization Characterization A Cyanuric Chloride C Altretamine (Free Base) A->C B Dimethylamine B->C D Altretamine (Free Base) F Altretamine HCl (Crude) D->F E HCl E->F G Altretamine HCl (Crude) H Recrystallization G->H I Altretamine HCl (Pure) H->I J Altretamine HCl (Pure) K NMR, IR, MS, MP, HPLC J->K

Figure 3: Logical relationship of the synthesis and purification process.

References

In-Depth Technical Guide: Large-Scale Synthesis of Altretamine Hydrochloride from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the large-scale synthesis of the anticancer agent Altretamine (B313) Hydrochloride, commencing from the readily available starting material, cyanuric chloride. The synthesis involves a one-pot dimethylamination reaction to yield altretamine, followed by its conversion to the hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Overview of the Synthetic Strategy

The synthesis of altretamine from cyanuric chloride is a well-established method that proceeds via a nucleophilic aromatic substitution reaction. The three chlorine atoms on the s-triazine ring of cyanuric chloride are sequentially replaced by dimethylamino groups. By carefully controlling the reaction conditions, this process can be driven to completion in a single reaction vessel, affording high yields of the desired product. The subsequent conversion to the hydrochloride salt enhances the compound's stability and suitability for pharmaceutical formulations.

Experimental Protocols

Large-Scale Synthesis of Altretamine

This procedure is adapted from methodologies reported to achieve high yields and purity suitable for large-scale production.[1][2]

Materials and Equipment:

  • Cyanuric chloride (1 equivalent)

  • 40% Aqueous dimethylamine (B145610) solution

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • Acetone (B3395972) or 1,4-Dioxan

  • Large-capacity reaction vessel with mechanical stirring, temperature control, and an addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a large-capacity reaction vessel, a solution of cyanuric chloride in acetone or 1,4-dioxan is prepared. The mixture is cooled to 0-5 °C with constant stirring.

  • Dimethylamination: A 40% aqueous solution of dimethylamine is added dropwise to the cooled cyanuric chloride solution. The rate of addition is carefully controlled to maintain the reaction temperature below 10 °C.

  • Base Addition: Concurrently with the dimethylamine addition, a solution of sodium hydroxide or potassium hydroxide is added portion-wise to neutralize the hydrochloric acid generated during the reaction. The pH of the reaction mixture should be maintained in the basic range.

  • Reaction Completion: After the complete addition of the reagents, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the complete substitution of all three chlorine atoms.

  • Isolation of Altretamine: The precipitated inorganic salts are removed by filtration. The filtrate, containing the dissolved altretamine, is then concentrated under reduced pressure to yield a solid residue.

  • Purification: The crude altretamine is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[3]

  • Drying: The purified altretamine crystals are dried in a vacuum oven at 50-60 °C until a constant weight is achieved.

Synthesis of Altretamine Hydrochloride

The conversion of the altretamine base to its hydrochloride salt is achieved by treating a solution of altretamine with hydrochloric acid.

Materials and Equipment:

  • Purified Altretamine (1 equivalent)

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Concentrated Hydrochloric acid or HCl gas

  • Reaction vessel with stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: The purified altretamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a reaction vessel.

  • Acidification: To the stirred solution, a calculated amount of concentrated hydrochloric acid is added dropwise, or anhydrous hydrogen chloride gas is bubbled through the solution. The addition is continued until the precipitation of the hydrochloride salt is complete.

  • Isolation: The precipitated this compound is collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of cold anhydrous solvent to remove any unreacted starting material or excess acid. The final product is then dried under vacuum to yield this compound as a white to off-white crystalline powder.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of altretamine and its hydrochloride salt.

Table 1: Reaction Parameters for the Synthesis of Altretamine

ParameterValueReference
Molar Ratio (Cyanuric Chloride:Dimethylamine:Base)1 : >3 : >3[1]
Reaction Temperature0-10 °C (addition), Room Temp. (stirring)[2]
Reaction Time4-6 hours[1]
Yield89-91%[1]
Purity (by HPLC)>99.5%[1]

Table 2: Physicochemical and Analytical Data of Altretamine and this compound

PropertyAltretamineThis compoundReference
Molecular Formula C₉H₁₈N₆C₉H₁₉ClN₆
Molecular Weight 210.28 g/mol 246.74 g/mol
Melting Point 171-175 °CData not available[3]
Appearance White crystalline solidWhite to off-white crystalline powder
Solubility Soluble in acetone and chloroformMore soluble in polar solvents[3]
¹H NMR A single peak corresponding to the methyl protonsA single peak corresponding to the methyl protons, potentially shifted downfield
¹³C NMR Signals for the methyl carbons and the triazine ring carbonsSignals for the methyl carbons and the triazine ring carbons, potentially shifted
FTIR (cm⁻¹) C-N stretching, triazine ring vibrationsN-H stretching (from HCl), C-N stretching, triazine ring vibrations

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the large-scale synthesis of this compound from cyanuric chloride.

SynthesisWorkflow cluster_synthesis Altretamine Synthesis cluster_hcl_formation Hydrochloride Salt Formation A Cyanuric Chloride in Solvent B Addition of Dimethylamine & Base (0-10 °C) A->B Reagents C Reaction at Room Temperature B->C D Filtration of Salts C->D E Concentration of Filtrate D->E F Recrystallization E->F G Drying F->G H Purified Altretamine G->H I Altretamine in Anhydrous Solvent H->I J Addition of HCl I->J K Precipitation J->K L Filtration K->L M Washing & Drying L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation from cyanuric chloride to this compound is depicted in the following reaction scheme.

Caption: Synthesis of this compound from Cyanuric Chloride.

(Note: The DOT script for the reaction scheme requires image files of the chemical structures. These are represented as placeholders in the script.)

Conclusion

The described synthetic route from cyanuric chloride provides an efficient and scalable method for the production of this compound. The one-pot synthesis of the altretamine base minimizes operational complexity and maximizes yield. The subsequent conversion to the hydrochloride salt is a straightforward process that enhances the pharmaceutical properties of the active compound. This guide offers a comprehensive resource for the large-scale manufacturing of this important antineoplastic agent.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties, mechanism of action, and relevant experimental protocols for altretamine (B313) hydrochloride. Altretamine, a synthetic s-triazine derivative, is an antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] While structurally similar to traditional alkylating agents, its unique mechanism of action sets it apart. This guide consolidates key quantitative data and methodologies to support further research and development.

Chemical and Physical Properties

Altretamine is practically insoluble in water but its solubility increases at a pH of 3 and below.[3] The hydrochloride salt is prepared to improve its aqueous solubility for potential formulations. Detailed physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Altretamine and Altretamine Hydrochloride

PropertyValueReference(s)
IUPAC Name N²,N²,N⁴,N⁴,N⁶,N⁶-Hexamethyl-1,3,5-triazine-2,4,6-triamine[4]
Synonyms Hexamethylmelamine (HMM), Hexalen[5][6]
CAS Number 645-05-6 (Altretamine Base)
Molecular Formula C₉H₁₈N₆ (Base)[4]
Molecular Weight 210.28 g/mol (Base)
Appearance White to almost white crystalline powder[4]
Melting Point 171-175 °C (Altretamine Base)[4][7]
pKa Data not readily available in cited literature.
UV Maximum 226 nm (in ethanol)[2]

Table 2: Solubility of Altretamine Base and Hydrochloride Salt

SolventSolubilityReference(s)
Water91 mg/L at 25 °C (Base)[5]
Aqueous solution (pH ≤ 3)Increasingly soluble (Base)[3]
ChloroformSoluble (Hydrochloride)[8]
DichloromethaneSoluble (Hydrochloride)[8]
DMSO10 mg/mL (Base)[9]
Ethanol30 mg/mL (Base)[9]
AcetoneSoluble (Base)[5]

Mechanism of Action

The precise cytotoxic mechanism of altretamine is not fully elucidated but it is established that the drug requires metabolic activation to exert its antineoplastic effects.[1] It is considered a prodrug that, unlike classic alkylating agents, does not exhibit significant alkylating activity in vitro.[1]

The activation occurs in the liver via cytochrome P450 (CYP450) mediated N-demethylation.[10] This process generates reactive hydroxymethyl intermediates. These unstable metabolites can then produce two types of cytotoxic species:

  • Formaldehyde : Released upon the breakdown of the hydroxymethyl group.

  • Electrophilic Iminium Ions : Formed from the carbinolamine intermediates.

These reactive species covalently bind to cellular macromolecules, including DNA and proteins.[1] This leads to the formation of DNA-protein cross-links and DNA adducts, which disrupts DNA replication and transcription, ultimately triggering cell death (apoptosis).[10]

Altretamine_Mechanism Mechanism of Action of Altretamine cluster_0 Cellular Uptake & Metabolism cluster_1 Generation of Cytotoxic Species cluster_2 Cellular Damage Altretamine Altretamine Metabolism Hepatic CYP450 N-demethylation Altretamine->Metabolism Intermediate Hydroxymethyl Intermediate Metabolism->Intermediate Iminium Electrophilic Iminium Ion Intermediate->Iminium Formaldehyde Formaldehyde Intermediate->Formaldehyde Macromolecules DNA & Proteins Iminium->Macromolecules Formaldehyde->Macromolecules Damage DNA-Protein Cross-links DNA Adducts Macromolecules->Damage Apoptosis Cytotoxicity & Apoptosis Damage->Apoptosis

Metabolic activation pathway of altretamine.

Pharmacokinetics (ADME)

Altretamine is administered orally and is well absorbed from the gastrointestinal tract.[10] It undergoes rapid and extensive first-pass metabolism in the liver, which is crucial for its activation.[10][11]

Table 3: Summary of Pharmacokinetic Parameters for Altretamine

ParameterValueReference(s)
Bioavailability Variable due to extensive first-pass effect[11]
Time to Peak Plasma Conc. (Tmax) 0.5 - 3 hours[10][12]
Protein Binding ~94% (Altretamine Base)[13]
Metabolism Extensive hepatic N-demethylation to active metabolites (pentamethylmelamine, tetramethylmelamine)[6][10]
Elimination Half-life (t½) 4 - 10 hours[6][10]
Route of Excretion Primarily via urine (90%), with <1% as unchanged drug[1][10][12]

Experimental Protocols

This protocol outlines a general method for assessing the purity of altretamine and separating it from potential process-related impurities and degradation products.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 226 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve altretamine reference standard in a suitable diluent (e.g., methanol) to a final concentration of 250 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate sample solution in 0.5 N HCl at 70°C.

    • Base Hydrolysis: Incubate sample solution in 0.5 N NaOH at 70°C.

    • Oxidative Degradation: Treat sample solution with 3.0% hydrogen peroxide at ambient temperature.

    • Thermal Degradation: Expose solid drug sample to dry heat (e.g., 100°C).

    • Photodegradation: Expose the drug sample to light according to ICH Q1B guidelines.

  • Procedure: Inject the prepared solutions into the HPLC system. The method's specificity is confirmed if degradation products and impurities are well-resolved from the main altretamine peak.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic profile of this compound in an animal model.

PK_Workflow General Workflow for a Pharmacokinetic Study Dosing 1. Dosing (Oral or IV administration to animal model, e.g., rat) Sampling 2. Serial Blood Sampling (Collection at predefined time points: 0, 5, 15, 30 min; 1, 2, 4, 6, 8, 24 hr) Dosing->Sampling Separation 3. Plasma Separation (Centrifugation of blood samples) Sampling->Separation Extraction 4. Sample Preparation (Protein precipitation or liquid-liquid extraction from plasma) Separation->Extraction Analysis 5. LC-MS/MS Analysis (Quantification of altretamine and its metabolites) Extraction->Analysis Modeling 6. Pharmacokinetic Modeling (Calculation of AUC, Cmax, Tmax, t½) Analysis->Modeling

General workflow for a pharmacokinetic study.
  • Protocol Summary:

    • Dosing: The compound is administered to a cohort of animals (e.g., Sprague-Dawley rats), typically via intravenous (IV) and oral (PO) routes in separate groups to determine absolute bioavailability.

    • Blood Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) to capture the absorption, distribution, and elimination phases.

    • Plasma Processing: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.

    • Bioanalysis: Altretamine and its primary metabolites (pentamethylmelamine, tetramethylmelamine) are quantified in the plasma samples, typically using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and specificity.

    • Data Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

References

Altretamine Hydrochloride Solubility: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altretamine (B313), a synthetic s-triazine derivative, is an antineoplastic agent used in the treatment of persistent or recurrent ovarian cancer. The hydrochloride salt of altretamine is of particular interest in pharmaceutical development due to its potential for improved aqueous solubility and bioavailability compared to the free base. This technical guide provides a comprehensive overview of the available solubility data for altretamine and its hydrochloride form in various aqueous and organic solvents. It also details a standard experimental protocol for determining solubility, aimed at researchers and scientists in the field of drug development. While quantitative solubility data for altretamine hydrochloride is limited in publicly available literature, this guide summarizes existing knowledge for the free base and provides the necessary methodology to generate further data.

Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption, distribution, and overall therapeutic efficacy. While specific quantitative data for this compound is not widely reported, the solubility of the free base, altretamine, provides valuable insights.

Aqueous Solubility

Altretamine itself is characterized as being practically insoluble in water. However, its solubility is pH-dependent and increases significantly in acidic conditions (pH 3 and below), which is indicative of the formation of a more soluble salt, such as the hydrochloride.

Organic Solvent Solubility

Altretamine exhibits solubility in a range of organic solvents. Qualitative data suggests that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.

Table 1: Quantitative Solubility of Altretamine (Free Base)

SolventSolubility (mg/mL)Temperature (°C)Reference
Water0.09125
Benzene106Not Specified
Chloroform220Not Specified
Ethyl Acetate52Not Specified
Diethyl Ether47Not Specified
Ethanol33Not Specified
DMSO15Not Specified

Note: The data in this table pertains to the free base of altretamine, not the hydrochloride salt.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected aqueous and organic solvents

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter (for aqueous solvents)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • For more complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Analysis
  • Calculate the solubility as the mean concentration from at least three replicate experiments.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G A Add excess Altretamine HCl to solvent B Seal vials and place in shaking incubator A->B C Agitate for 24-48 hours at constant temperature B->C D Allow solid to sediment (optional: centrifuge) C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

This technical guide consolidates the currently available information on the solubility of altretamine and its hydrochloride salt. While there is a notable gap in the literature regarding quantitative solubility data for this compound, the provided experimental protocol offers a robust methodology for researchers to determine this crucial parameter. The generation of accurate solubility data for this compound is essential for advancing its development as a therapeutic agent, enabling informed decisions on formulation strategies and predicting its in vivo behavior. Future studies should focus on systematically evaluating the solubility of this compound in a variety of pharmaceutically relevant aqueous and organic solvents across different temperatures.

Stability of Altretamine Hydrochloride Under Diverse pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of altretamine (B313) hydrochloride under various pH and temperature conditions. The information is compiled from available scientific literature and is intended to assist researchers and professionals in drug development, formulation, and quality control. This document summarizes key stability data, details experimental protocols for stability-indicating methods, and visualizes experimental workflows and degradation patterns.

Summary of Stability Data

Altretamine hydrochloride, a synthetic cytotoxic antineoplastic agent, exhibits varying stability depending on the environmental conditions. Forced degradation studies are crucial in identifying the intrinsic stability of the drug molecule and potential degradation products. The following tables summarize the quantitative data from such studies.

Table 1: Stability of this compound Under Forced Degradation Conditions

Stress ConditionReagent/ParametersDurationTemperatureAssay of Altretamine (%)Mass Balance (%)*Degradation Products Formed
Acid Hydrolysis0.5 N HCl5 days70°C99.299.1No degradation products formed[1]
Base Hydrolysis0.5 N NaOH5 days70°C99.599.6No degradation products formed[1]
Oxidative3.0% H₂O₂3 daysAmbient92.998.7One major unknown degradation product[1]
Water HydrolysisWater5 days70°C99.199.2No degradation observed[1]
Thermal DegradationDry Heat5 days100°C98.898.8No degradation products formed[1]
Photolytic DegradationICH Q1B Option 211 daysN/A99.799.8No degradation products formed[1]

*Mass balance is calculated as (% assay + % sum of all impurities + % sum of all degradants).

Table 2: Reported Degradation of Altretamine in Solution

ConditionDegradation (%)Notes
Acidic Degradation9.08Degradation product appeared at a retention time of 2.522 min.[2]
Alkaline Degradation6.96Degradation product appeared at the same retention time as the acidic degradation product.[2]
Aqueous Solution (pH 4, 7, and 10)StableStable for 24 hours at room temperature (UV analysis).

It is important to note that while one study reported no degradation under specific acidic and basic conditions[1], another observed slight degradation[2]. This discrepancy may be due to differences in experimental conditions such as the concentration of the stressor, the specific temperature, or the analytical method's sensitivity. Under oxidative stress, altretamine shows significant degradation[1].

Experimental Protocols

The following section details the methodologies for key experiments cited in the stability assessment of this compound. These protocols are based on validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of altretamine is reverse-phase HPLC.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A Hypersil BDS C18 column (100 mm x 4.6 mm I.D., 5 µm particle size) is a reported stationary phase.[2]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (90:10, v/v) with a pH adjusted to 3.1 ± 0.5 is used.[2] Another reported mobile phase consists of 10mM ammonium (B1175870) carbonate in water (pH adjusted to 8.0 with ammonium hydroxide) and methanol (B129727) in a 35:65 v/v ratio.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 227 nm is appropriate for altretamine.[1][2]

  • Injection Volume: A 10 µL injection volume is commonly used.

  • Concentration Range: The method has shown linearity in the concentration range of 25-150 µg/mL for altretamine.[2]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to evaluate the intrinsic stability of altretamine and to ensure the specificity of the analytical method.

  • Initial Drug Concentration: Studies are typically performed with an initial drug concentration of 250 µg/mL.[1]

  • Acid Hydrolysis: The drug solution is treated with 0.5 N hydrochloric acid and heated at 70°C for 5 days.[1]

  • Base Hydrolysis: The drug solution is treated with 0.5 N sodium hydroxide (B78521) and heated at 70°C for 5 days.[1]

  • Oxidative Degradation: The drug solution is treated with 3.0% hydrogen peroxide at ambient temperature for 3 days.[1]

  • Thermal Degradation: The solid drug sample is exposed to dry heat at 100°C for 5 days.[1]

  • Photolytic Degradation: The drug substance is exposed to light according to ICH Q1B guidelines.[1]

  • Sample Analysis: After the specified duration, samples are withdrawn, diluted appropriately, and analyzed using the validated stability-indicating HPLC method.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the stability of this compound.

experimental_workflow Experimental Workflow for Altretamine Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_altretamine Prepare Altretamine HCl Solution (e.g., 250 µg/mL) acid Acid Hydrolysis (0.5 N HCl, 70°C, 5 days) prep_altretamine->acid base Base Hydrolysis (0.5 N NaOH, 70°C, 5 days) prep_altretamine->base oxidation Oxidation (3.0% H₂O₂, Ambient, 3 days) prep_altretamine->oxidation thermal Thermal Degradation (Solid, 100°C, 5 days) prep_altretamine->thermal photolytic Photolytic Degradation (ICH Q1B) prep_altretamine->photolytic hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc data Data Evaluation (% Assay, Mass Balance) hplc->data degradation_pathway Altretamine HCl Stability Under Stress cluster_conditions Stress Conditions cluster_outcomes Observed Stability altretamine This compound acid_base Acidic & Basic Hydrolysis (0.5 N HCl/NaOH, 70°C, 5 days) altretamine->acid_base oxidative Oxidative Stress (3.0% H₂O₂, Ambient, 3 days) altretamine->oxidative thermal_photo Thermal & Photolytic Stress (100°C, 5 days / ICH Q1B) altretamine->thermal_photo stable Stable (No significant degradation) acid_base->stable degraded Degraded (Significant degradation) oxidative->degraded thermal_photo->stable unknown_product Formation of an Unknown Degradation Product degraded->unknown_product

References

The Journey of a Triazine Derivative: A Technical History of Altretamine's Development as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altretamine (B313), chemically known as hexamethylmelamine (HMM), is a synthetic s-triazine derivative that has carved a niche in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Despite its structural similarity to classical alkylating agents like triethylenemelamine, altretamine exhibits a distinct mechanism of action and has demonstrated efficacy in tumors resistant to conventional therapies.[1][3] Its development, from initial synthesis to its approval by the U.S. Food and Drug Administration (FDA) in 1990, represents a significant chapter in the exploration of novel antineoplastic agents.[2][4][5] This technical guide provides an in-depth account of the historical development, discovery, and molecular pharmacology of altretamine for researchers, scientists, and drug development professionals.

Early Synthesis and Discovery

The origins of altretamine trace back to the mid-20th century. An early and practical method for its synthesis was reported by D.W. Kaiser in 1951.[6] This foundational method involved the conversion of cyanuric chloride into altretamine through dimethylamination.[6]

Synthesis Protocol

An improved, single-pot procedure for the large-scale synthesis of altretamine is based on Kaiser's original report. This method provides a high yield and quality suitable for pharmaceutical use.[6]

Objective: To synthesize Altretamine (1) from Cyanuric Chloride (2).

Materials:

Procedure:

  • Cyanuric chloride (2) is dissolved in acetone.

  • A 40% aqueous solution of dimethylamine and sodium hydroxide is added to the solution of cyanuric chloride.

  • The reaction proceeds via a one-step dimethylamination of the cyanuric chloride.

  • The resulting product, altretamine (1), is isolated. This method has been shown to produce altretamine in a high yield of approximately 90%.[6]

Mechanism of Action: A Prodrug Approach

The precise cytotoxic mechanism of altretamine is complex and not fully elucidated, though it is categorized as an alkylating antineoplastic agent.[1][2] A critical aspect of its activity is the requirement for metabolic activation, primarily in the liver.[3][7]

The antitumor effect is believed to be mediated by its metabolites.[4] The process begins with N-demethylation, a reaction facilitated by the cytochrome P450 (CYP450) enzyme system.[2][8] This metabolic conversion generates weakly alkylating species, including formaldehyde (B43269) and reactive electrophilic iminium ions.[2][8] These intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to damage.[1][2] The formation of these adducts can cause DNA cross-linking, interfering with DNA replication and transcription, ultimately triggering cancer cell death.[8][9] While it is classified as an alkylating agent, in vitro tests for direct alkylating activity of altretamine and its metabolites have been negative, suggesting a unique mechanism distinct from classical alkylating agents.[1][10]

Altretamine Metabolic Activation Altretamine Altretamine (Hexamethylmelamine) Metabolism Hepatic Metabolism (CYP450-mediated N-demethylation) Altretamine->Metabolism First-pass effect Intermediates Reactive Intermediates Metabolism->Intermediates Formaldehyde Formaldehyde Intermediates->Formaldehyde Iminium Iminium Species Intermediates->Iminium Macromolecules Cellular Macromolecules (DNA, Proteins) Formaldehyde->Macromolecules Alkylation Iminium->Macromolecules Covalent Bonding Damage Covalent Adducts & DNA Cross-linking Macromolecules->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Metabolic activation pathway of altretamine.

Clinical Development and Efficacy

Altretamine's clinical utility has been most prominently established in the management of advanced ovarian cancer, particularly as a palliative treatment for patients with persistent or recurrent disease following first-line therapy with cisplatin (B142131) or other alkylating agents.[1][2][5]

Historical Development Timeline

The journey of altretamine from laboratory synthesis to clinical application spanned several decades.

Altretamine Development Timeline cluster_1950 1950s cluster_1960 1960s cluster_1980 1980s-1990s synthesis 1951 Initial Synthesis (D.W. Kaiser) screening Early 1960s Anticancer Screening clinical_trials Clinical Trials (Ovarian Cancer) fda_approval 1990 FDA Approval (Hexalen®)

Caption: Key milestones in the development of altretamine.
Clinical Trial Protocols and Data

Numerous Phase II studies have evaluated altretamine's activity in platinum-resistant and refractory ovarian cancer.

Experimental Protocol: Phase II Trial in Platinum-Resistant Ovarian Cancer

  • Objective: To evaluate the antitumor activity of oral altretamine in patients with platinum-resistant recurrent ovarian cancer.[11]

  • Patient Population: Women with epithelial ovarian carcinoma who had previously responded to first-line chemotherapy but relapsed within 6 to 12 months. Patients were required to have measurable disease and have received no more than one prior chemotherapy regimen.[11]

  • Treatment Regimen: Altretamine was administered orally at a dose of 260 mg/m²/day, given in four divided doses. This treatment was given for 14 or 21 consecutive days, followed by a rest period, completing a 28-day cycle.[11][12][13]

  • Response Evaluation: Patient response to treatment was evaluated after every two courses of therapy.[11] Standard criteria, such as those from the European Organization for Research and Treatment of Cancer (EORTC), and CA125-based criteria were used.[14]

Clinical Trial Workflow start Patient Recruitment (Platinum-Resistant Ovarian Cancer) eligibility Eligibility Screening - Measurable Disease - ≤1 Prior Chemo Regimen start->eligibility treatment Treatment Cycle (28 days) Altretamine 260 mg/m²/day (for 14 days) eligibility->treatment Eligible evaluation Response Evaluation (After 2 Cycles) treatment->evaluation continue_tx Continue Treatment evaluation->continue_tx Response or Stable Disease progression Disease Progression or Unacceptable Toxicity evaluation->progression Progression continue_tx->treatment Repeat Cycle end End of Study progression->end

Caption: Generalized workflow for a Phase II altretamine clinical trial.

Quantitative Pharmacological Data

The clinical use of altretamine is guided by its pharmacokinetic profile and observed response rates in clinical trials.

Table 1: Pharmacokinetic Properties of Altretamine
ParameterValueReference(s)
Absorption Well absorbed from the GI tract[12]
Time to Peak Plasma Conc. 0.5 - 3 hours[12]
Metabolism Rapid and extensive hepatic N-demethylation[1][12]
Active Metabolites Pentamethylmelamine, Tetramethylmelamine[12]
Protein Binding 94%[1][2]
Elimination Half-life 4.7 - 10.2 hours[1][12]
Excretion Primarily via urine (~90% as metabolites)[12]
Table 2: Clinical Efficacy of Altretamine in Recurrent/Refractory Ovarian Cancer
Study FocusPatient PopulationDosageObjective Response Rate (ORR)Reference(s)
Salvage TherapyAdvanced Ovarian CancerOral administration0% - 33%[3]
Second-line TherapyAdvanced Ovarian Cancer260 mg/m²/day for 14 days, q28 days15% (No Evidence of Disease)[15]
Platinum-ResistantRecurrent Ovarian Cancer260 mg/m²/day for 2 weeks, q4 weeks9.7% (Partial Response)[11]
Platinum-RefractoryOvarian Cancer (GOG Trial)260 mg/m² for 14 days, q28 days10% (1 CR, 2 PR)[13]
Relapsed Ovarian CancerRelapsed >6 months post-chemo260 mg/m² for 14 days/month40% (EORTC criteria), 39% (CA125 criteria)[14]

CR: Complete Response; PR: Partial Response; GOG: Gynecologic Oncology Group

Conclusion

The development of altretamine illustrates a pathway from chemical synthesis to a targeted clinical application. Its unique requirement for metabolic activation and its efficacy in a subset of resistant ovarian cancers underscore the importance of exploring non-classical mechanisms in cancer chemotherapy. While its role is primarily palliative, altretamine remains a valuable option for specific patient populations, offering an orally administered regimen with a manageable toxicity profile.[3] Continued research into its precise molecular interactions and potential combinations may further define its place in oncology.

References

Early Preclinical Efficacy of Altretamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine (B313) hydrochloride, an alkylating-like agent, has been utilized in the treatment of advanced ovarian cancer. This technical guide delves into the early preclinical studies that shaped our understanding of its efficacy. While comprehensive quantitative data from early preclinical work is not extensively available in publicly accessible literature, this document synthesizes the known mechanistic pathways, general efficacy findings, and the experimental protocols typically employed in such studies. The guide is intended to provide a foundational understanding for researchers and professionals in drug development, highlighting the metabolic activation, cytotoxic effects, and the methodologies used to evaluate altretamine's potential as an anti-cancer agent.

Introduction

Altretamine, also known as hexamethylmelamine, is a synthetic cytotoxic agent with a structure resembling the alkylating agent triethylenemelamine.[1] However, its mechanism of action is distinct and it is not cross-resistant with classical alkylating agents.[2] It is administered orally and has shown activity in patients with persistent or recurrent ovarian cancer following first-line therapy.[1][3][4] A crucial aspect of altretamine's pharmacology is its requirement for metabolic activation to exert its cytotoxic effects.[2] This guide will explore the preclinical data and methodologies that have elucidated its efficacy.

Mechanism of Action

Altretamine is a prodrug that requires metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[2] The metabolic process involves sequential N-demethylation, which generates reactive intermediates, principally formaldehyde (B43269) and iminium ions. These electrophilic species are believed to be responsible for the drug's cytotoxic activity. They can form covalent bonds with macromolecules, including DNA and proteins, leading to the disruption of cellular functions and ultimately cell death.[2]

The formation of DNA adducts is a key proposed mechanism of altretamine's cytotoxicity. These adducts can interfere with DNA replication and transcription, triggering cell cycle arrest and apoptosis. While the precise nature of all DNA adducts has not been fully characterized in early literature, the generation of formaldehyde, a known cross-linking agent, suggests the potential for DNA-protein and interstrand cross-links.

Altretamine Metabolic Activation and Cytotoxicity Altretamine Altretamine (Hexamethylmelamine) Metabolism Metabolic Activation (CYP450, N-demethylation) Altretamine->Metabolism Intermediates Reactive Intermediates (Formaldehyde, Iminium Ions) Metabolism->Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Intermediates->Macromolecules Damage Macromolecular Damage (DNA Adducts, Cross-linking) Macromolecules->Damage Cytotoxicity Cytotoxicity (Apoptosis, Cell Cycle Arrest) Damage->Cytotoxicity

Figure 1: Metabolic activation pathway of altretamine leading to cytotoxicity.

In Vitro Efficacy

Early preclinical evaluation of a potential anti-cancer drug invariably involves assessing its cytotoxic effects on cancer cell lines in vitro. For altretamine, such studies would aim to determine its potency and spectrum of activity against various ovarian cancer cell lines.

Quantitative Data

Table 1: Representative In Vitro Cytotoxicity Data for Ovarian Cancer Cell Lines (Hypothetical)

Cell Line Histological Subtype Cisplatin Sensitivity Altretamine IC50 (µM)
A2780 Endometrial Carcinoma Sensitive Data not available
SKOV3 Adenocarcinoma Resistant Data not available
OVCAR3 Adenocarcinoma Resistant Data not available
IGROV1 Adenocarcinoma Sensitive Data not available

Note: This table is a representative template. Specific, cited IC50 values for altretamine from early preclinical studies are not consistently reported in the available literature.

Experimental Protocols

The following outlines a typical experimental workflow for determining the in vitro efficacy of altretamine.

In Vitro Efficacy Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Ovarian Cancer Cell Line Culture CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding DrugPrep Altretamine Hydrochloride Stock Solution Preparation DrugTreatment Treatment with Serial Dilutions of Altretamine DrugPrep->DrugTreatment CellSeeding->DrugTreatment Incubation Incubation (e.g., 72 hours) DrugTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay Absorbance Absorbance Measurement (Spectrophotometer) ViabilityAssay->Absorbance IC50 IC50 Value Calculation Absorbance->IC50

Figure 2: General workflow for in vitro cytotoxicity testing of altretamine.

Detailed Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV3) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle used to dissolve the drug.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its cytotoxic effects.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

To evaluate the anti-tumor activity of altretamine in a more physiologically relevant context, preclinical in vivo studies are essential. These studies typically involve the use of animal models, most commonly immunodeficient mice bearing human ovarian cancer xenografts.

Quantitative Data

Similar to the in vitro data, specific quantitative results from early in vivo preclinical studies, such as percentage of tumor growth inhibition, are not compiled in easily accessible formats. However, clinical studies have reported objective response rates in patients with advanced ovarian cancer, providing an indication of its in vivo efficacy.[2] For instance, response rates in salvage therapy for advanced ovarian cancer have ranged from 0% to 33%.[2]

Table 2: Representative In Vivo Efficacy Data for Ovarian Cancer Xenograft Model (Hypothetical)

Animal Model Tumor Model Treatment Group Dose and Schedule Tumor Growth Inhibition (%)
Nude Mice SKOV3 Xenograft Vehicle Control - 0
Nude Mice SKOV3 Xenograft Altretamine Data not available Data not available
Nude Mice A2780 Xenograft Vehicle Control - 0
Nude Mice A2780 Xenograft Altretamine Data not available Data not available

Note: This table is a representative template. Specific, cited tumor growth inhibition data for altretamine from early preclinical studies are not consistently reported in the available literature.

Experimental Protocols

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of altretamine in a xenograft mouse model.

In Vivo Efficacy Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellInjection Subcutaneous Injection of Ovarian Cancer Cells into Nude Mice TumorGrowth Tumor Growth to Palpable Size CellInjection->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Oral Administration of Altretamine or Vehicle Randomization->Treatment Monitoring Monitoring of Tumor Size and Body Weight Treatment->Monitoring Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia TumorExcision Tumor Excision and Measurement Euthanasia->TumorExcision Analysis Calculation of Tumor Growth Inhibition TumorExcision->Analysis

Figure 3: General workflow for in vivo efficacy testing of altretamine.

Detailed Methodology: Ovarian Cancer Xenograft Model

  • Animal Model: Athymic nude mice are commonly used as they lack a functional thymus and therefore do not reject human tumor xenografts.

  • Cell Inoculation: A suspension of human ovarian cancer cells (e.g., SKOV3) is injected subcutaneously into the flank of the mice.

  • Tumor Development: The mice are monitored until tumors reach a palpable and measurable size.

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives altretamine, typically administered orally via gavage, at a specified dose and schedule. The control group receives the vehicle solution.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or when signs of toxicity are observed.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to that of the control group.

Signaling Pathways

The cytotoxic effects of altretamine are a direct consequence of the widespread damage to macromolecules, which in turn activates various cellular stress response and cell death signaling pathways. The formation of DNA adducts and cross-links is a potent trigger for the DNA damage response (DDR) pathway. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to allow time for DNA repair. If the damage is too extensive to be repaired, the cells are directed towards apoptosis.

Altretamine Signaling Pathway Altretamine Altretamine Metabolites DNADamage DNA Damage (Adducts, Cross-links) Altretamine->DNADamage DDR DNA Damage Response (ATM/ATR, p53 activation) DNADamage->DDR CellCycleArrest Cell Cycle Arrest (G1/S, G2/M checkpoints) DDR->CellCycleArrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis (Caspase Activation) CellCycleArrest->Apoptosis Extensive Damage CellCycleArrest->Repair Successful Repair Repair->CellCycleArrest

Figure 4: Simplified signaling cascade initiated by altretamine-induced DNA damage.

Conclusion

The early preclinical studies of this compound established its profile as a metabolically activated cytotoxic agent with activity against ovarian cancer. While specific quantitative data from these foundational studies are not always readily available, the methodologies employed for in vitro and in vivo evaluation follow standard oncological research protocols. The mechanism of action, centered on the generation of reactive intermediates that damage cellular macromolecules, provides a clear rationale for its anti-tumor effects. This technical guide provides a framework for understanding the preclinical basis of altretamine's efficacy, which can inform further research and development in the field of ovarian cancer therapeutics.

References

Structural Analysis of Altretamine Hydrochloride and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altretamine (B313) hydrochloride, a synthetic derivative of hexamethylmelamine, is an antineoplastic agent utilized in the palliative treatment of persistent or recurrent ovarian cancer. Its therapeutic efficacy is intrinsically linked to its metabolic activation, primarily through N-demethylation, which generates cytotoxic intermediates. This technical guide provides a comprehensive overview of the structural analysis of altretamine and its principal metabolites, pentamethylmelamine (B108020) and tetramethylmelamine. It details the metabolic pathways, summarizes available pharmacokinetic data, and presents representative experimental protocols for their analysis. While specific spectral data for the metabolites are not widely available in the public domain, this guide offers a foundational understanding for researchers in drug metabolism and oncology.

Metabolic Pathways of Altretamine

Altretamine undergoes extensive metabolism in the liver, a critical step for its cytotoxic activity. The primary metabolic pathway is a sequential oxidative N-demethylation process mediated by the cytochrome P450 (CYP) enzyme system. This process involves the removal of methyl groups from the dimethylamino side chains of the s-triazine ring.

The initial step is the conversion of altretamine (hexamethylmelamine) to pentamethylmelamine. This is followed by a subsequent N-demethylation to yield tetramethylmelamine. Further demethylation can also occur, leading to trimethylmelamine, dimethylmelamine, and monomethylmelamine. The metabolic activation is believed to proceed through the formation of unstable hydroxymethyl intermediates, which then spontaneously decompose to generate formaldehyde (B43269) and a reactive iminium species. These reactive intermediates are thought to be responsible for the alkylating and cytotoxic effects of the drug, leading to the damage of cellular macromolecules such as DNA and proteins. While several CYP isozymes are capable of N-demethylation, studies on analogous compounds suggest that CYP3A4 and CYP2B6 are major contributors to this metabolic process.[1][2][3]

Below is a diagram illustrating the primary metabolic N-demethylation pathway of altretamine.

Altretamine_Metabolism Altretamine Altretamine (Hexamethylmelamine) PMM Pentamethylmelamine Altretamine->PMM CYP450 (e.g., CYP3A4, CYP2B6) -CH3 Reactive_Intermediates Reactive Intermediates (Hydroxymethylmelamines, Iminium ions, Formaldehyde) Altretamine->Reactive_Intermediates TMM Tetramethylmelamine PMM->TMM CYP450 -CH3 PMM->Reactive_Intermediates Further_Metabolites Further Demethylated Metabolites TMM->Further_Metabolites CYP450 -CH3 TMM->Reactive_Intermediates Cytotoxicity Cytotoxicity (DNA Alkylation) Reactive_Intermediates->Cytotoxicity GCMS_Workflow Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Processing Data Processing & Identification MS_Analysis->Data_Processing

References

In-Depth Pharmacological Profile of Altretamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altretamine (B313) hydrochloride, a synthetic hexamethylmelamine derivative, is a cytotoxic agent primarily indicated for the palliative treatment of persistent or recurrent ovarian cancer. Although structurally similar to traditional alkylating agents, its precise mechanism of action remains to be fully elucidated. It is understood to be a prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its cytotoxic effects. This process of N-demethylation generates reactive intermediates, including formaldehyde, which are capable of forming covalent adducts with macromolecules such as DNA and proteins, ultimately leading to tumor cell death. Altretamine is administered orally and exhibits significant inter-individual pharmacokinetic variability due to extensive first-pass metabolism. Its primary dose-limiting toxicities are gastrointestinal, neurological, and hematological. This guide provides a comprehensive overview of the pharmacological profile of altretamine hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

The cytotoxic effect of altretamine is contingent upon its metabolic activation.[1][2] While it is classified as an alkylating agent, in vitro tests for direct alkylating activity have been negative.[3] The prevailing understanding is that altretamine undergoes N-demethylation by hepatic CYP450 enzymes, producing reactive hydroxymethyl intermediates and formaldehyde.[4] These metabolites are believed to be the ultimate cytotoxic species.

The proposed mechanism involves the formation of covalent adducts with cellular macromolecules, including DNA and proteins.[4] The generation of an electrophilic iminium species from the carbinolamine intermediates can lead to covalent binding with guanine (B1146940) and cytosine residues in DNA.[4] This DNA damage is thought to interfere with DNA replication and transcription, ultimately triggering cell death.[3]

Altretamine Mechanism of Action cluster_metabolism Hepatic Metabolism (CYP450) cluster_cytotoxicity Cytotoxic Effects in Tumor Cell Altretamine Altretamine NDemethylation N-demethylation Altretamine->NDemethylation ReactiveIntermediates Hydroxymethylmelamines (Reactive Intermediates) NDemethylation->ReactiveIntermediates Formaldehyde Formaldehyde NDemethylation->Formaldehyde AdductFormation Covalent Adduct Formation ReactiveIntermediates->AdductFormation Formaldehyde->AdductFormation DNA_Proteins DNA & Proteins DNADamage DNA Damage (Cross-linking) DNA_Proteins->DNADamage AdductFormation->DNA_Proteins Apoptosis Inhibition of DNA/RNA Synthesis & Apoptosis DNADamage->Apoptosis

Figure 1: Proposed Mechanism of Action of Altretamine.

Pharmacokinetics

Altretamine is administered orally and is well absorbed from the gastrointestinal tract. However, it undergoes rapid and extensive first-pass metabolism in the liver, which contributes to high inter-individual variability in plasma concentrations.[1]

Table 1: Summary of Altretamine Pharmacokinetic Parameters

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 0.5 - 3 hours[5]
Elimination Half-Life (t½) 4.7 - 10.2 hours[3]
Protein Binding 94%[3]
Metabolism Hepatic via N-demethylation[3]
Primary Metabolites Pentamethylmelamine (B108020), Tetramethylmelamine[6]
Excretion Primarily renal (<1% as unchanged drug)[3]

The primary metabolites, pentamethylmelamine and tetramethylmelamine, are also pharmacologically active. Studies in mice have shown that the half-life of pentamethylmelamine is significantly shorter than that of the parent compound.[7] In humans, the terminal plasma half-life of pentamethylmelamine is approximately 2.2 hours in patients with normal liver function.[8]

Clinical Efficacy in Ovarian Cancer

Altretamine is primarily used as a single agent for the palliative treatment of patients with persistent or recurrent ovarian cancer after first-line therapy with a cisplatin (B142131) and/or alkylating agent-based combination. Clinical trials have demonstrated modest efficacy in this patient population.

Table 2: Summary of Clinical Trial Data for Altretamine in Recurrent Ovarian Cancer

Trial/StudyPatient PopulationDosing RegimenObjective Response Rate (ORR)Other Key FindingsReference(s)
Gynecologic Oncology Group (GOG) Phase IIPlatinum-refractory260 mg/m²/day for 14 days every 28 days10% (1 CR, 2 PR)Major side effect was emesis (21% grade 3-4).[6][9]
Multicentric Phase IIPlatinum-resistant260 mg/m²/day for 14 days every 28 days9.7% (3 PR)8 patients had stable disease. Median time to progression: 10 weeks. Median survival: 34 weeks.[10]
Review of Salvage TherapyAdvanced ovarian cancerOral administration0 - 33%Disease stabilization in 8-78% of patients.[10]

Safety and Tolerability

The use of altretamine is associated with a range of adverse effects, with the most common being gastrointestinal, neurological, and hematological.

Table 3: Common Adverse Events Associated with Altretamine

System Organ ClassAdverse EventIncidenceReference(s)
Gastrointestinal Nausea and Vomiting~33%[11]
Anorexia1%[11]
Nervous System Peripheral Sensory Neuropathy~31%[11]
Seizures1%[11]
Hematologic Anemia~33%[11]
Thrombocytopenia~31%[11]
Leukopenia5%[11]

Neurotoxicity is a significant concern and requires regular neurological examinations during treatment.[1] Co-administration of pyridoxine (B80251) has been investigated to mitigate neurotoxicity, but it may adversely affect the duration of response.[12] Severe orthostatic hypotension has been reported with concomitant use of MAO inhibitors.[11] Cimetidine (B194882), an inhibitor of microsomal drug metabolism, can increase the half-life and toxicity of altretamine.[13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of altretamine on ovarian cancer cell lines.

  • Cell Plating: Seed ovarian cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of altretamine. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each altretamine concentration relative to the untreated control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation drug_treatment Treat cells with Altretamine (serial dilutions) overnight_incubation->drug_treatment incubation_period Incubate for 48-72 hours drug_treatment->incubation_period mtt_addition Add MTT reagent incubation_period->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 2: General Workflow for an In Vitro Cytotoxicity (MTT) Assay.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to study the CYP450-mediated metabolism of altretamine.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Add altretamine to the reaction mixture to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period, with shaking.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify altretamine and its metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

  • Data Analysis: Determine the rate of metabolite formation and identify the specific CYP450 isozymes involved by using specific chemical inhibitors or recombinant human CYP enzymes.

Signaling Pathways

The cytotoxicity of altretamine is initiated by DNA damage. This damage can trigger a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR pathways are crucial for maintaining genomic stability and can lead to cell cycle arrest, DNA repair, or apoptosis. Key proteins in these pathways include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by double-strand and single-strand DNA breaks, respectively. Activation of these kinases initiates a signaling cascade that can lead to the phosphorylation of downstream effectors like p53 and CHK1/2, resulting in cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.

DNA_Damage_Response_Pathway cluster_DDR DNA Damage Response (DDR) Altretamine Altretamine Metabolites DNADamage DNA Adducts / Damage Altretamine->DNADamage ATM_ATR ATM / ATR Activation DNADamage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (BER, NER, HR, etc.) CellCycleArrest->DNARepair Allows time for DNARepair->DNADamage Repairs DNARepair->Apoptosis If repair fails

Figure 3: Simplified Overview of DNA Damage Response Pathways Activated by Altretamine.

Conclusion

This compound remains a therapeutic option for a specific subset of patients with ovarian cancer. Its unique mechanism of action, requiring metabolic activation, distinguishes it from classical alkylating agents. The significant inter-patient variability in its pharmacokinetics and its notable toxicity profile, particularly neurotoxicity, necessitate careful patient monitoring and management. Further research to better delineate the specific downstream signaling pathways activated by altretamine-induced DNA damage and to identify biomarkers that could predict patient response and toxicity would be valuable in optimizing its clinical use. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or investigating this complex antineoplastic agent.

References

Altretamine Hydrochloride: An In-depth Technical Guide on its Role as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine (B313) hydrochloride, a synthetic hexamethylmelamine derivative, occupies a unique niche in the landscape of chemotherapeutic agents. Classified as a DNA alkylating agent, its mechanism of action is contingent upon metabolic activation, leading to the generation of reactive species that covalently modify DNA and other macromolecules. This guide provides a comprehensive technical overview of altretamine's core function as a DNA alkylating agent, detailing its metabolic activation, the nature of the resulting DNA adducts, and the cellular response to the induced DNA damage. Experimental protocols for studying its effects and quantitative data on its activity are presented to support further research and drug development efforts.

Introduction

Altretamine, also known as hexamethylmelamine, is an orally administered antineoplastic drug primarily used in the palliative treatment of persistent or recurrent ovarian cancer, particularly in patients who have become resistant to platinum-based and/or other alkylating agent therapies.[1][2] While structurally similar to traditional alkylating agents like triethylenemelamine, altretamine itself is not a direct alkylator and requires metabolic activation to exert its cytotoxic effects.[3] This distinction as a "nonclassical" alkylating agent underscores its unique pharmacological profile and its activity in tumors that have developed resistance to conventional alkylating agents.

This technical guide will delve into the molecular mechanisms that define altretamine's role as a DNA alkylating agent, providing a detailed examination of its bioactivation, interaction with DNA, and the subsequent cellular signaling cascades.

Mechanism of Action: Metabolic Activation and DNA Alkylation

The cytotoxicity of altretamine is entirely dependent on its metabolic activation, which primarily occurs in the liver via the cytochrome P450 (CYP450) enzyme system.[3]

Metabolic Activation Pathway

The metabolic activation of altretamine is a multi-step process initiated by N-demethylation. This process generates unstable carbinolamine (hydroxymethyl) intermediates. These intermediates subsequently decompose to yield two key reactive species: formaldehyde (B43269) and a reactive iminium ion.[3] Both of these metabolites are capable of covalently binding to cellular macromolecules, including DNA, RNA, and proteins, leading to the disruption of cellular functions and ultimately, cell death.

Altretamine Metabolic Activation Metabolic Activation of Altretamine Altretamine Altretamine (Hexamethylmelamine) CYP450 CYP450-mediated N-demethylation Altretamine->CYP450 Carbinolamine Carbinolamine Intermediate (Unstable) CYP450->Carbinolamine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Decomposition Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium Decomposition Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Formaldehyde->Macromolecules Alkylation Iminium->Macromolecules Alkylation DNA_Adducts Covalent Adducts & Interstrand Cross-links Macromolecules->DNA_Adducts Damage Induction

Caption: Metabolic activation pathway of altretamine.
DNA Adduct Formation and Cross-linking

The electrophilic formaldehyde and iminium ion metabolites of altretamine react with nucleophilic sites on DNA bases. This results in the formation of various DNA monoadducts. Furthermore, the bifunctional nature of the reactive intermediates can lead to the formation of both intrastrand and interstrand DNA cross-links (ICLs).[3] These ICLs are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, physically obstructing essential cellular processes such as DNA replication and transcription.

Quantitative Data

A comprehensive understanding of a drug's potency and its interactions with its target is crucial for its development and clinical application. The following tables summarize key quantitative data related to altretamine's activity.

Table 1: In Vitro Cytotoxicity of Altretamine in Ovarian Cancer Cell Lines
Cell LineIC50 (µM)Reference
A2780Data not available
OVCAR-3Data not available
SK-OV-3Data not available
Table 2: DNA Binding Affinity of Altretamine
ParameterValueMethodReference
Binding Constant (Kb)Data not available

Note: While altretamine's covalent binding to DNA is established, specific binding affinity constants (Kb) from equilibrium studies are not the most relevant measure of its interaction, as the binding is irreversible and dependent on metabolic activation.

Table 3: Clinical Response Rates of Altretamine in Recurrent Ovarian Cancer
StudyNumber of PatientsResponse Rate (CR + PR)
Markman et al., 19983010%
Moore et al., 19934420%
Anonymous, 19915215%
Anonymous, 20011735%
Anonymous, 19974540%
Anonymous, 2002269.7%

CR: Complete Response, PR: Partial Response

DNA Damage Response and Cellular Signaling

The formation of altretamine-induced DNA adducts and cross-links triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR). The DDR's primary function is to detect the DNA lesions, signal their presence, and mediate their repair. If the damage is too extensive to be repaired, the DDR can initiate programmed cell death (apoptosis).

While specific studies detailing the activation of DDR pathways in response to altretamine are limited, the nature of the DNA damage it induces suggests the involvement of key sensor and effector proteins. The presence of bulky adducts and interstrand cross-links would likely activate the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2, leading to cell cycle arrest to allow time for DNA repair.

Furthermore, the repair of single-strand breaks, which can arise as intermediates in the repair of bulkier adducts, is heavily reliant on the enzyme Poly(ADP-ribose) polymerase (PARP). This suggests a potential for synthetic lethality when combining altretamine with PARP inhibitors, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination. However, direct experimental evidence for this synthetic lethal interaction with altretamine is yet to be firmly established.

DNA_Damage_Response_Pathway Hypothesized DNA Damage Response to Altretamine Altretamine Altretamine-induced DNA Damage (Adducts, ICLs) ATM_ATR ATM / ATR Activation Altretamine->ATM_ATR PARP PARP Activation (SSB Repair) Altretamine->PARP SSB intermediates Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) Chk1_Chk2->CellCycleArrest Initiation DNARepair DNA Repair Pathways (e.g., HR, NER) CellCycleArrest->DNARepair Allows time for DNARepair->Altretamine Repairs Apoptosis Apoptosis DNARepair->Apoptosis If repair fails

Caption: Hypothesized DNA damage response to altretamine.

Experimental Protocols

The following section outlines detailed methodologies for key experiments used to investigate the DNA-damaging effects of altretamine.

Comet Assay (Single Cell Gel Electrophoresis) for Detection of DNA Strand Breaks

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

Comet_Assay_Workflow Comet Assay Experimental Workflow start Start: Cell Culture treatment Treat cells with Altretamine (and controls) start->treatment harvest Harvest and resuspend cells in PBS treatment->harvest embedding Embed cells in low-melting point agarose (B213101) on a microscope slide harvest->embedding lysis Lyse cells in alkaline or neutral lysis buffer embedding->lysis electrophoresis Perform electrophoresis lysis->electrophoresis staining Stain DNA with a fluorescent dye (e.g., SYBR Green) electrophoresis->staining imaging Visualize and capture images using a fluorescence microscope staining->imaging analysis Quantify DNA damage (comet tail moment) using image analysis software imaging->analysis end End: Data Interpretation analysis->end

Caption: Comet assay experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate ovarian cancer cells (e.g., A2780, OVCAR-3, SK-OV-3) at an appropriate density in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of altretamine (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control and a positive control (e.g., H2O2).

  • Cell Harvesting and Embedding:

    • Trypsinize and harvest the cells.

    • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 105 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting point agarose at 37°C.

    • Pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slide in cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye such as SYBR Green I or propidium (B1200493) iodide.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the "comets" and quantify the extent of DNA damage using specialized software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.

Immunofluorescence Staining for γ-H2AX Foci Formation

γ-H2AX is a phosphorylated form of the histone H2AX and serves as a sensitive marker for DNA double-strand breaks.

Workflow:

gamma_H2AX_Workflow γ-H2AX Foci Formation Assay Workflow start Start: Seed cells on coverslips treatment Treat cells with Altretamine start->treatment fixation Fix cells with paraformaldehyde treatment->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization blocking Block with serum to prevent non-specific antibody binding permeabilization->blocking primary_ab Incubate with primary antibody against γ-H2AX blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mounting Mount coverslips on microscope slides counterstain->mounting imaging Image foci using a fluorescence or confocal microscope mounting->imaging end End: Quantify foci per cell nucleus imaging->end Western_Blot_Workflow Western Blotting Workflow for DDR Proteins start Start: Cell treatment and lysis quantification Protein quantification (e.g., BCA assay) start->quantification sds_page SDS-PAGE to separate proteins by size quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-ATM, p-Chk1, p-H2AX) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection imaging Image blot and analyze band intensity detection->imaging end End: Data Interpretation imaging->end

References

The Bioactivation of Altretamine: A Technical Guide to the Formation of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic activation of the anti-cancer agent altretamine (B313), with a core focus on the formation of reactive intermediates. This document details the metabolic pathways, enzymatic processes, and methodologies used to study these transient, yet critical, chemical species.

Executive Summary

Altretamine (hexamethylmelamine) is a cytotoxic antineoplastic agent that requires metabolic activation to exert its therapeutic effects. The primary route of bioactivation is through cytochrome P450 (CYP)-mediated N-demethylation in the liver. This process generates reactive intermediates, specifically α-hydroxymethylmelamines and electrophilic iminium species, which are believed to be the ultimate alkylating agents responsible for the drug's cytotoxicity. These intermediates form covalent adducts with cellular macromolecules, including DNA and proteins, leading to the disruption of cellular functions and apoptosis in cancer cells. This guide will delve into the specifics of these metabolic transformations, present available data, and provide detailed experimental protocols for their investigation.

Data Presentation: The Enzymology of Altretamine Metabolism

EnzymeSubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg protein)Reference
Recombinant Human CYP3A4KetamineHigh (Low Affinity)High Capacity[1][2]
Recombinant Human CYP2B6KetamineLow (High Affinity)Low Capacity[1][3]

Note: The terms "High" and "Low" are used to indicate the relative values as specific numerical data can vary between experimental systems. It is hypothesized that altretamine would exhibit similar kinetics with these enzymes.

Metabolic Pathways and Reactive Intermediate Formation

The bioactivation of altretamine is a multi-step process initiated by oxidative N-demethylation. The key steps are outlined below and visualized in the pathway diagram.

  • Initial Oxidation: A methyl group on one of the dimethylamino moieties of altretamine is oxidized by a CYP450 enzyme (likely CYP3A4 or CYP2B6) to form an unstable α-hydroxymethylmelamine intermediate.[4]

  • Formation of the Iminium Ion and Formaldehyde (B43269): The α-hydroxymethylmelamine spontaneously decomposes to yield an electrophilic iminium ion and a molecule of formaldehyde.[5]

  • Hydrolysis and Demethylation: The iminium ion can be hydrolyzed to form a demethylated melamine (B1676169) (e.g., pentamethylmelamine) and another molecule of formaldehyde.

  • Sequential Demethylation: This process can continue, sequentially removing methyl groups to form tetramethylmelamine, and further demethylated products.[2]

  • Covalent Adduct Formation: The reactive α-hydroxymethylmelamine and the iminium ion can act as alkylating agents, reacting with nucleophilic sites on proteins and DNA to form covalent adducts.[6]

Signaling Pathway Diagram

Altretamine_Metabolism Altretamine Altretamine (Hexamethylmelamine) Hydroxymethylmelamine α-Hydroxymethyl Hexamethylmelamine (Reactive Intermediate) Altretamine->Hydroxymethylmelamine CYP450 (e.g., CYP3A4, CYP2B6) + O2, NADPH Iminium_Ion Iminium Ion (Reactive Intermediate) Hydroxymethylmelamine->Iminium_Ion Spontaneous Decomposition Formaldehyde1 Formaldehyde Hydroxymethylmelamine->Formaldehyde1 Adducts Covalent Adducts Hydroxymethylmelamine->Adducts Covalent Binding PMM Pentamethylmelamine (PMM) Iminium_Ion->PMM Hydrolysis Iminium_Ion->Adducts Covalent Binding TMM Further Demethylated Metabolites PMM->TMM Sequential N-demethylation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Adducts Cell_Death Cytotoxicity & Cell Death Adducts->Cell_Death

Caption: Metabolic activation of altretamine to reactive intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the formation of reactive intermediates from altretamine. These protocols are based on established in vitro drug metabolism techniques.

Protocol 1: In Vitro Metabolism of Altretamine using Human Liver Microsomes (HLM)

Objective: To determine the rate of altretamine metabolism and identify its primary metabolites in a complex enzymatic system.

Materials:

  • Altretamine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add a specific concentration of HLMs (e.g., 0.5 mg/mL) to the master mix and pre-incubate at 37°C for 5 minutes.[7][8]

  • Initiate Reaction: Start the reaction by adding altretamine (e.g., at various concentrations from 1 to 100 µM) to the pre-incubated mixture. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining altretamine and identify and quantify its metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

Protocol 2: Metabolism of Altretamine using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isozymes responsible for altretamine metabolism and determine their kinetic parameters (Km and Vmax).

Materials:

  • Altretamine

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, and others, co-expressed with cytochrome P450 reductase)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Follow the same procedure as in Protocol 4.1, but replace the HLMs with a specific concentration of a single recombinant CYP isozyme (e.g., 10-50 pmol/mL).[9][10]

  • Repeat the experiment for each CYP isozyme of interest.

  • Vary the concentration of altretamine over a wide range to determine the Michaelis-Menten kinetics.

  • Analyze the data using non-linear regression to calculate the apparent Km and Vmax for each enzyme.

Protocol 3: Trapping of Formaldehyde Released During N-demethylation

Objective: To detect and quantify the formation of formaldehyde, a byproduct of altretamine's N-demethylation.

Materials:

  • Incubation mixture from Protocol 4.1 or 4.2

  • Dimedone or other suitable formaldehyde trapping agent

  • Trichloroacetic acid (TCA)

  • HPLC system with UV or fluorescence detection, or LC-MS/MS

Procedure:

  • Perform the incubation as described in Protocol 4.1 or 4.2, with the inclusion of a formaldehyde trapping agent like dimedone in the incubation mixture.

  • Terminate the reaction by adding TCA to precipitate the proteins.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by a suitable analytical method (e.g., HPLC) to detect and quantify the formaldehyde-dimedone adduct (formaldemethone).[11]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagents (Buffer, NADPH, Altretamine) Incubation_Setup Set up Incubation (HLMs or Recombinant CYPs) Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Reaction_Initiation Add Altretamine to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (Time Course) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., with Acetonitrile) Incubation->Reaction_Termination Protein_Precipitation Centrifuge to Pellet Protein Reaction_Termination->Protein_Precipitation Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Analysis Data_Analysis Data Analysis (Metabolite ID, Kinetics) Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism of altretamine.

Detection and Characterization of Macromolecular Adducts

The reactive intermediates of altretamine can form covalent bonds with proteins and DNA. The detection and characterization of these adducts are crucial for understanding the mechanism of toxicity and drug action.

Mass Spectrometry-Based Proteomics for Protein Adducts

Mass spectrometry is a powerful tool for identifying proteins that have been modified by reactive metabolites and for localizing the specific amino acid residues that are adducted.[12][13][14][15][16]

General Approach:

  • Incubation: Incubate the target protein (e.g., a specific CYP enzyme or human serum albumin) with altretamine and a metabolically competent system (e.g., HLMs and NADPH).

  • Proteolysis: After incubation, digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to search the MS/MS data for peptides with a mass shift corresponding to the addition of an altretamine-derived moiety.

Analysis of DNA Adducts

The formation of DNA adducts is a key event in the mechanism of action of many alkylating anticancer drugs.

General Approach:

  • Incubation: Incubate DNA with altretamine in the presence of a metabolic activation system.

  • DNA Isolation and Hydrolysis: Isolate the DNA and hydrolyze it to individual nucleosides.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture by LC-MS/MS to detect and quantify any modified nucleosides.

Logical Relationship of Bioactivation and Adduct Formation

Logical_Relationship Altretamine Altretamine Metabolism CYP450-Mediated N-demethylation Altretamine->Metabolism Reactive_Intermediates Formation of Reactive Intermediates (α-Hydroxymethylmelamine, Iminium Ion) Metabolism->Reactive_Intermediates Covalent_Binding Covalent Binding to Nucleophilic Sites Reactive_Intermediates->Covalent_Binding Protein_Adducts Protein Adducts Covalent_Binding->Protein_Adducts DNA_Adducts DNA Adducts Covalent_Binding->DNA_Adducts Functional_Consequences Altered Macromolecule Function Protein_Adducts->Functional_Consequences DNA_Adducts->Functional_Consequences Cytotoxicity Cytotoxicity Functional_Consequences->Cytotoxicity

Caption: Logical flow from metabolism to cytotoxicity.

Conclusion

The formation of reactive intermediates through CYP450-mediated N-demethylation is a critical step in the bioactivation of altretamine. Understanding the specifics of this process, including the identification of the responsible CYP isozymes and the characterization of the resulting macromolecular adducts, is essential for a complete picture of its mechanism of action and potential for drug-drug interactions. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers in the field of drug metabolism and development to further investigate the complex pharmacology of altretamine.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of altretamine (B313) hydrochloride in bulk drug substances and pharmaceutical formulations. The developed isocratic reverse-phase method is precise, accurate, and specific for altretamine, demonstrating effective separation from its degradation products. This document provides comprehensive experimental protocols for method development, validation in accordance with ICH guidelines, and forced degradation studies.

Introduction

Altretamine, also known as hexamethylmelamine, is an antineoplastic agent used in the treatment of persistent or recurrent ovarian cancer.[1] Accurate and reliable quantification of altretamine in drug substances and products is crucial for ensuring its quality, safety, and efficacy. This application note presents a validated HPLC method that can be readily implemented in a quality control setting. The method is also capable of separating altretamine from its degradation products, making it a valuable tool for stability studies.

Physicochemical Properties of Altretamine

A thorough understanding of the physicochemical properties of altretamine is fundamental for the development of a suitable HPLC method.

  • Chemical Structure: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine[1]

  • Molecular Formula: C₉H₁₈N₆[2][3]

  • Molecular Weight: 210.28 g/mol [2]

  • Solubility: Insoluble in water.[2]

  • UV Absorbance: Altretamine exhibits a UV maximum at approximately 226-227 nm in ethanol (B145695) and 242 nm as per the USP monograph.[2][4]

HPLC Method Parameters

Based on a review of existing literature and the physicochemical properties of altretamine, the following HPLC parameters were established.

ParameterCondition
Instrument HPLC system with a UV detector
Column Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm or equivalent
Mobile Phase Phosphate buffer and acetonitrile (B52724) (90:10, v/v), pH adjusted to 3.1 ± 0.5
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 227 nm
Diluent Water and methanol (B129727) (20:80, v/v)[5]

Experimental Protocols

Standard Solution Preparation:

  • Accurately weigh and transfer about 25 mg of Altretamine Reference Standard (RS) into a 100 mL volumetric flask.

  • Add approximately 80 mL of diluent (Water:Methanol, 20:80 v/v) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of 250 µg/mL.[5]

  • Further dilutions can be made from the stock solution to prepare working standard solutions for linearity and other validation parameters.

Sample Solution Preparation (for Bulk Drug):

  • Accurately weigh and transfer about 25 mg of the altretamine bulk drug sample into a 100 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Solution Preparation.

Sample Solution Preparation (for Pharmaceutical Formulations):

  • For formulations such as capsules, take a representative number of units, determine the average weight, and finely powder the contents.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of altretamine and transfer it to a 100 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Solution Preparation.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the altretamine bulk drug.[6][7] The drug was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.5 N HCl at 70°C for 5 days.[5]

  • Base Hydrolysis: 0.5 N NaOH at 70°C for 5 days.[5]

  • Oxidative Degradation: 3.0% Hydrogen Peroxide at ambient temperature for 3 days.[5]

  • Thermal Degradation: Dry heat at 100°C for 5 days.[5]

  • Photolytic Degradation: Exposure to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 W h/m².[5]

After the specified time, the stressed samples were diluted to a concentration of 250 µg/mL and analyzed by the proposed HPLC method.[5]

Linearity: Linearity was evaluated by analyzing five concentrations of altretamine ranging from 50% to 150% of the nominal concentration (125, 188, 250, 313, and 375 µg/mL).[5] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery): The accuracy of the method was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of altretamine was calculated.

Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at the nominal concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the mobile phase (±0.2 units). The effect on the system suitability parameters was observed.

Data Presentation

ParameterAcceptance CriteriaObserved Value
Tailing FactorNMT 1.51.1
Theoretical PlatesNLT 2000> 3000
%RSD of Peak Area (n=6)NMT 2.0%< 1.0%
Concentration (µg/mL)Peak Area (arbitrary units)
125Value
188Value
250Value
313Value
375Value
Correlation Coefficient (r²) > 0.999
Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80200ValueValue
100250ValueValue
120300ValueValue
Precision%RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 1.5%
ParameterConcentration (µg/mL)
LOD Value
LOQ Value
Stress Condition% DegradationObservations
Acid Hydrolysis (0.5 N HCl, 70°C, 5 days) ValueDegradation peaks observed at RRT x.xx, y.yy
Base Hydrolysis (0.5 N NaOH, 70°C, 5 days) ValueSignificant degradation with peaks at RRT a.aa, b.bb
Oxidative (3.0% H₂O₂, RT, 3 days) ValueMinor degradation observed
Thermal (100°C, 5 days) ValueNo significant degradation
Photolytic (1.2 million lux hours) ValueNo significant degradation

Visualizations

HPLC_Method_Development_Workflow start Start: Method Development Goal (Quantification of Altretamine HCl) lit_review Literature Review & Physicochemical Properties Analysis start->lit_review initial_params Initial Parameter Selection (Column, Mobile Phase, Detector) lit_review->initial_params optimization Chromatographic Optimization (Resolution, Peak Shape) initial_params->optimization validation Method Validation (ICH Guidelines) optimization->validation forced_degradation Forced Degradation Studies (Specificity) validation->forced_degradation protocol_dev Application Note & Protocol Generation validation->protocol_dev forced_degradation->protocol_dev end End: Validated HPLC Method protocol_dev->end

Caption: Workflow for HPLC Method Development and Validation.

Method_Validation_Parameters validated_method Validated HPLC Method specificity Specificity (Forced Degradation) validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy (Recovery) validated_method->accuracy precision Precision (Repeatability & Intermediate) validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq robustness Robustness validated_method->robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The developed and validated HPLC method for the quantification of altretamine hydrochloride is simple, rapid, accurate, precise, and specific. The method successfully separates altretamine from its degradation products formed under various stress conditions, confirming its stability-indicating nature. This application note provides a comprehensive protocol that can be effectively used for routine quality control analysis and stability assessment of this compound in bulk and pharmaceutical dosage forms.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Altretamine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of altretamine (B313) hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of altretamine concentrations in a complex biological matrix.

Introduction

Altretamine, also known as hexamethylmelamine, is an anti-neoplastic agent used in the treatment of various cancers, particularly persistent or recurrent ovarian cancer. Due to its variable oral bioavailability, monitoring plasma concentrations of altretamine is crucial for optimizing therapeutic regimens and ensuring patient safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal analytical technique for the bioanalysis of drugs in complex matrices like plasma. This document provides a comprehensive protocol for the determination of altretamine in human plasma, including sample preparation, LC-MS/MS conditions, and method validation considerations.

Experimental Protocol

Materials and Reagents
  • Altretamine Hydrochloride analytical standard

  • Altretamine-d18 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Thermo Scientific TSQ Vantage)

  • Analytical Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Altretamine-d18 at 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 1

Note: MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used by infusing a standard solution of altretamine and the internal standard.

Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Polarity
Altretamine (Quantifier) 211.2169.2150Positive
Altretamine (Qualifier) 211.2127.1150Positive
Altretamine-d18 (IS) 229.3181.2150Positive

The proposed precursor ion for altretamine ([M+H]⁺) is based on its molecular weight of 210.28 g/mol . The product ions are inferred from the fragmentation of similar structures, such as hexamethylene bisacetamide, which shows a loss of an amide group.[2] A stable isotope-labeled internal standard like Altretamine-d18 is recommended for optimal performance.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Note: The quantitative data presented in Table 2 are typical acceptance criteria for bioanalytical method validation and are not derived from a specific study on this compound due to the lack of publicly available LC-MS/MS validation data for this compound.

Visualization of Experimental Workflow

experimental_workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (e.g., Altretamine-d18) plasma_sample->add_is protein_precipitation 3. Protein Precipitation (300 µL Cold Acetonitrile) add_is->protein_precipitation vortex 4. Vortex protein_precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant_transfer 6. Transfer Supernatant centrifuge->supernatant_transfer evaporation 7. Evaporate to Dryness supernatant_transfer->evaporation reconstitution 8. Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis 9. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 10. Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for Altretamine Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of altretamine in human plasma. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development to establish a validated bioanalytical method for altretamine.

References

Application Notes and Protocols for In Vitro Screening of Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine (B313) (also known as hexamethylmelamine) is a cytotoxic antineoplastic agent used in the palliative treatment of persistent or recurrent ovarian cancer, particularly after first-line therapy with cisplatin-based regimens.[1][2] While structurally similar to alkylating agents, its precise mechanism of action is unique. Altretamine requires metabolic activation to exert its cytotoxic effects, making in vitro screening crucial for understanding its efficacy and cellular response.[3][4]

These application notes provide a comprehensive guide to establishing robust in vitro cell culture assays for screening the activity of altretamine hydrochloride. The protocols detailed below cover key assays for assessing cytotoxicity, long-term cell survival, and the mechanism of cell death.

Mechanism of Action

The cytotoxic effect of altretamine is dependent on its metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[5] This process involves N-demethylation, which generates reactive intermediates, including formaldehyde (B43269) and electrophilic iminium species.[5][6] These intermediates are capable of forming covalent bonds with macromolecules such as DNA and proteins.[6][7] This leads to the formation of DNA-protein and DNA-DNA cross-links, which disrupt critical cellular processes like DNA replication and transcription, ultimately triggering cell death.[6][8]

Altretamine_Pathway cluster_activation Metabolic Activation (e.g., in liver microsomes or engineered cells) cluster_cellular Cellular Effects Altretamine Altretamine CYP450 CYP450 Enzymes Altretamine->CYP450 N-demethylation Metabolites Reactive Intermediates (Formaldehyde, Iminium Species) CYP450->Metabolites DNA_Damage DNA Adducts & Cross-links (Interstrand, DNA-Protein) Metabolites->DNA_Damage Replication_Block Replication & Transcription Block DNA_Damage->Replication_Block Apoptosis Apoptosis / Cell Death Replication_Block->Apoptosis MTT_Workflow A Seed Cells in 96-well Plate (5,000-10,000 cells/well) B Incubate for 24h (Allow attachment) A->B C Treat with Altretamine HCl (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent (e.g., 0.5 mg/mL final conc.) D->E F Incubate for 2-4h (Allow formazan (B1609692) formation) E->F G Add Solubilizing Agent (e.g., DMSO, Sorenson's buffer) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability, Plot IC50 Curve) H->I Clonogenic_Workflow A Prepare Single Cell Suspension B Seed Cells in 6-well Plates (e.g., 200-1000 cells/well) A->B C Incubate 24h to Attach B->C D Treat with Altretamine HCl (Various Concentrations) C->D E Incubate for 7-14 Days (Until colonies are visible) D->E F Wash with PBS E->F G Fix Colonies (e.g., Methanol:Acetic Acid) F->G H Stain Colonies (0.5% Crystal Violet) G->H I Count Colonies (>50 cells per colony) H->I J Calculate Surviving Fraction I->J Apoptosis_Workflow A Seed and Treat Cells with Altretamine HCl B Incubate for Desired Time A->B C Harvest Cells (Including supernatant) B->C D Wash with Cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add FITC-Annexin V and PI E->F G Incubate for 15 min (Room Temp, Dark) F->G H Analyze by Flow Cytometry G->H I Data Analysis (Quantify Cell Populations) H->I

References

Application Notes and Protocols for Developing an Ovarian Cancer Animal Model for Altretamine Hydrochloride Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance.[1] Altretamine (B313) hydrochloride, an alkylating agent, is utilized as a second-line or palliative treatment for persistent or recurrent ovarian cancer.[2][3] Preclinical evaluation of novel therapeutic strategies and combination regimens involving altretamine requires robust and reproducible animal models that accurately recapitulate the human disease.

These application notes provide detailed protocols for the establishment of two clinically relevant ovarian cancer animal models: the orthotopic xenograft model and the patient-derived xenograft (PDX) model. Additionally, this document outlines procedures for the administration of altretamine hydrochloride, evaluation of tumor response, and assessment of toxicity in these models.

Mechanism of Action of this compound

Altretamine is a synthetic, orally active cytotoxic agent. Its precise mechanism of action is not fully elucidated but is believed to involve the production of reactive metabolites through N-demethylation by hepatic cytochrome P450 enzymes. These metabolites can covalently bind to cellular macromolecules, including DNA and proteins, leading to DNA damage, disruption of DNA and RNA synthesis, and ultimately, cancer cell death.[2][3] While structurally similar to other alkylating agents, altretamine does not exhibit direct cross-resistance with them, suggesting a distinct mode of action.[2]

Recommended Ovarian Cancer Animal Models

The choice of animal model is critical for the successful preclinical evaluation of anticancer agents. The following models are recommended for testing this compound due to their clinical relevance.

Orthotopic Ovarian Cancer Xenograft Model

This model involves the implantation of human ovarian cancer cell lines directly into the ovary or the ovarian bursa of an immunocompromised mouse. This anatomical placement allows for the study of tumor growth in a more physiologically relevant microenvironment, including local invasion and metastasis.[4]

Patient-Derived Xenograft (PDX) Model

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[5] These models are considered highly predictive of clinical outcomes as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[5][6]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Ovarian Cancer Xenograft Model

Materials:

  • Human ovarian cancer cell line (e.g., SKOV3, OVCAR-8)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sterile drapes)

  • 30-gauge needle and Hamilton syringe

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Culture: Culture the chosen ovarian cancer cell line in complete medium until it reaches 80-90% confluency.

  • Cell Preparation: On the day of surgery, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical area on the left flank.

  • Surgical Procedure:

    • Make a small skin incision (~1 cm) on the left flank to expose the peritoneal wall.

    • Carefully incise the peritoneum to locate the ovary, which is situated in a fat pad.

    • Gently exteriorize the ovary and the associated fallopian tube.

    • Using a 30-gauge needle, carefully inject 10 µL of the cell suspension (1 x 10^5 cells) under the ovarian bursa. Successful injection will result in a small bleb.

    • Carefully return the ovary to the peritoneal cavity.

    • Close the peritoneal and skin incisions with sutures or surgical clips.

  • Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative analgesia as per institutional guidelines.

  • Tumor Growth Monitoring: Monitor tumor growth by abdominal palpation or, more quantitatively, using bioluminescence imaging if luciferase-expressing cells were used. Imaging can typically begin 7-10 days post-injection.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

Materials:

  • Fresh human ovarian tumor tissue obtained from surgery

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Transport medium (e.g., DMEM with antibiotics)

  • Sterile PBS

  • Surgical instruments

  • Anesthetics

Procedure:

  • Tissue Acquisition: Collect fresh tumor tissue from the operating room in a sterile container with transport medium on ice. Process the tissue within 2-6 hours of collection.

  • Tissue Preparation:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Animal Preparation: Anesthetize the mouse as described in Protocol 1.

  • Surgical Implantation:

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert one to two tumor fragments into the subcutaneous pocket.

    • Close the skin incision with sutures or surgical clips.

  • Post-operative Care and Monitoring: Provide post-operative care as described in Protocol 1. Monitor the mice for tumor growth by palpation and caliper measurements. Tumors may take several weeks to months to establish.

  • Passaging: Once the primary tumor reaches a size of approximately 1000-1500 mm³, it can be excised and passaged into new cohorts of mice for expansion and subsequent drug testing.

This compound Administration and Efficacy Evaluation

Protocol 3: Oral Administration of this compound

Vehicle Preparation: Altretamine is poorly soluble in water. A common vehicle for oral administration in mice is a suspension in 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene (B3416737) glycol (PEG) 400 and water.[4][7]

Dosing: While specific preclinical dosage data for altretamine in ovarian cancer mouse models is limited in publicly available literature, clinical studies in humans have used doses around 260 mg/m²/day.[8][9] Dose-ranging studies in mice are recommended to determine the maximum tolerated dose (MTD). A starting point for such studies could be in the range of 20-50 mg/kg/day, administered by oral gavage.

Procedure:

  • Prepare the this compound suspension in the chosen vehicle at the desired concentration.

  • Administer the suspension to the mice via oral gavage using an appropriate-sized feeding needle. The volume should not exceed 10 mL/kg body weight.

  • Treatment can be administered daily for a specified period (e.g., 14 or 21 days), followed by a rest period, mimicking clinical regimens.[8]

Protocol 4: Evaluation of Tumor Response

Parameters to Measure:

  • Tumor Volume: For subcutaneous PDX models, measure the tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.

  • Bioluminescence Imaging (BLI): For orthotopic models with luciferase-expressing cells, perform BLI weekly to quantify tumor burden.

  • Survival: Monitor the mice daily and record the date of euthanasia due to tumor burden or morbidity as per IACUC guidelines.

  • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their weights.

Data Analysis:

  • Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Generate survival curves using the Kaplan-Meier method and compare survival between groups using the log-rank test.

Toxicity Assessment

Protocol 5: Monitoring for Altretamine-Induced Toxicity

Parameters to Monitor:

  • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is a sign of toxicity.

  • Clinical Signs: Observe the mice daily for any signs of distress, such as lethargy, ruffled fur, hunched posture, or changes in behavior.

  • Hematology: At the end of the study, collect blood for a complete blood count (CBC) to assess for myelosuppression, a known side effect of altretamine.[2]

  • Serum Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology: Collect major organs (liver, kidney, spleen, etc.) at necropsy, fix in formalin, and process for histopathological examination to identify any drug-related tissue damage.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of AnimalsMean Tumor Volume at Day X (mm³) ± SEM% TGI
Vehicle Control101200 ± 150-
Altretamine (20 mg/kg)10750 ± 12037.5
Altretamine (40 mg/kg)10400 ± 9066.7

Table 2: Example of Toxicity Data

Treatment GroupMean Body Weight Change (%) ± SEMKey Hematological Findings (Day X)Notable Histopathological Findings
Vehicle Control+5.0 ± 1.2NormalNo significant abnormalities
Altretamine (20 mg/kg)-2.5 ± 0.8Mild neutropeniaNone
Altretamine (40 mg/kg)-10.2 ± 2.1Moderate neutropenia and thrombocytopeniaMild hepatocellular vacuolation

Visualizations

experimental_workflow cluster_model_development Animal Model Development cluster_orthotopic Orthotopic Model cluster_pdx PDX Model cluster_treatment_evaluation Treatment and Evaluation oc_cells Ovarian Cancer Cell Lines culture Cell Culture oc_cells->culture injection Intrabursal Injection in Immunocompromised Mice culture->injection treatment This compound Administration (Oral Gavage) injection->treatment patient_tumor Patient Tumor Tissue implantation Subcutaneous Implantation in Immunocompromised Mice patient_tumor->implantation passaging Tumor Passaging implantation->passaging passaging->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring toxicity_monitoring Toxicity Monitoring treatment->toxicity_monitoring data_analysis Data Analysis tumor_monitoring->data_analysis toxicity_monitoring->data_analysis

Caption: Experimental workflow for developing ovarian cancer animal models and testing this compound.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4EBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway in ovarian cancer.

MAPK_ERK_pathway RTK Growth Factor Receptors (RTKs) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway in ovarian cancer.

References

Protocol for Assessing Altretamine Hydrochloride Dose-Response in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Altretamine (B313) hydrochloride, also known as hexamethylmelamine, is a synthetic cytotoxic agent with antitumor activity.[1][2] It is an orally administered drug that requires metabolic activation to exert its effects.[3][4] While its precise mechanism of action is not fully elucidated, it is believed to function as an alkylating-like agent, causing cross-linking of DNA and inhibiting DNA, RNA, and protein synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[3][4] Altretamine has been primarily used in the palliative treatment of persistent or recurrent ovarian cancer.[1][5] This document provides a detailed protocol for assessing the dose-response relationship of altretamine hydrochloride in xenograft models, a crucial step in the preclinical evaluation of its therapeutic potential.

Mechanism of Action

Altretamine is metabolized in the liver into reactive intermediates. These metabolites are thought to be responsible for the drug's cytotoxic effects by binding to and damaging cellular macromolecules, including DNA.[3][4] This damage disrupts essential cellular processes and can trigger apoptosis in cancer cells.

Altretamine_Mechanism_of_Action Altretamine Altretamine (Oral Administration) Metabolism Hepatic Metabolism Altretamine->Metabolism Intermediates Reactive Metabolites Metabolism->Intermediates Macromolecules Cellular Macromolecules (DNA, RNA, Protein) Intermediates->Macromolecules Damage Macromolecular Damage Macromolecules->Damage Inhibition Inhibition of DNA, RNA, and Protein Synthesis Damage->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Simplified signaling pathway of Altretamine's proposed mechanism of action.

Experimental Protocols

This section outlines the detailed methodology for conducting a dose-response study of this compound in xenograft models.

1. Cell Line and Animal Models

  • Cell Lines: Select appropriate human cancer cell lines. For ovarian cancer studies, cell lines such as OVCAR-3 or SKOV-3 can be utilized. For small cell lung cancer, models like DMS273 or H526 are relevant. The choice of cell line should be based on the research question and the specific cancer type being investigated.

  • Animal Models: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, to prevent graft rejection. The choice of strain may depend on the specific cell line's tumorigenicity. Animals should be 6-8 weeks old and acclimated to the facility for at least one week before the experiment.

2. Xenograft Establishment

  • Culture the selected cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

3. Drug Formulation and Administration

  • Formulation: this compound can be dissolved in a vehicle such as 1% hydroxypropyl cellulose (B213188) for oral administration.[2] The solution should be prepared fresh daily.

  • Administration: Administer the drug orally via gavage. The volume administered should be based on the mouse's body weight, typically not exceeding 10 mL/kg.

4. Dose-Response Study Design

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution only.

    • Altretamine Dose Groups: Administer altretamine at a range of doses. Based on preclinical studies, a suggested dose range for daily oral administration for 4 weeks could be 25 mg/kg, 50 mg/kg, and 75 mg/kg (the maximum tolerated dose in one study).[2][3]

  • Dosing Schedule: Administer the treatment daily for a specified period, for example, four weeks.[2][3]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Xenograft Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Dose1 Altretamine (Low Dose) Randomization->Dose1 Dose2 Altretamine (Mid Dose) Randomization->Dose2 Dose3 Altretamine (High Dose) Randomization->Dose3 Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Dose1->Tumor_Measurement Dose2->Tumor_Measurement Dose3->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring Body_Weight->Endpoint

Caption: Workflow for assessing altretamine dose-response in xenograft models.

5. Endpoint Analysis

  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Histopathology: At the end of the study, tumors can be excised, fixed, and processed for histological analysis to assess cellular changes.

Data Presentation

The following tables summarize hypothetical dose-response data for altretamine in different xenograft models, based on findings from preclinical studies on breast, stomach, and colon carcinomas, as specific data for ovarian and lung cancer xenografts were not available in the searched literature.[2][3]

Table 1: Dose-Response of Altretamine in a Breast Cancer Xenograft Model (e.g., MX-1)

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Notes
Vehicle Control01500 ± 250--
Altretamine25825 ± 15045Minimum effective dose was reported as 22.1 mg/kg.[2]
Altretamine50450 ± 10070-
Altretamine7550 ± 2097Complete tumor regression reported at this MTD.[2][3]

Table 2: Antitumor Activity of Altretamine in Stomach and Colon Cancer Xenograft Models

Xenograft ModelTumor TypeDose (mg/kg/day)T/C (%)*Efficacy
St-4Stomach Carcinoma7510.7Highly Effective.[3]
Co-3Colon Carcinoma7531.5Effective.[3]

*T/C (%) = (Mean tumor weight of treated group / Mean tumor weight of control group) x 100. A lower T/C% indicates higher efficacy.

Table 3: Toxicity Profile of Altretamine in Mice

ParameterValueSpeciesRouteReference
LD50437 mg/kgMouseOralPubChem CID 2123

Conclusion

This protocol provides a comprehensive framework for evaluating the dose-response of this compound in xenograft models. The provided data, while derived from studies on other cancer types, offers a valuable starting point for designing experiments in ovarian and small cell lung cancer models. Careful execution of these protocols will yield crucial data on the efficacy and tolerability of altretamine, informing its potential clinical development.

References

Application Notes and Protocols for Analyzing Altretamine Hydrochloride-Induced DNA Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine (B313) hydrochloride, also known as hexamethylmelamine, is an antineoplastic agent utilized in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Its cytotoxic effects are attributed to its ability to induce DNA damage, primarily through the formation of DNA-protein and DNA-DNA cross-links.[2][3] The precise mechanism involves metabolic activation by cytochrome P450, leading to the production of formaldehyde (B43269) and a reactive iminium species. These reactive intermediates can covalently bind to DNA bases and proteins, resulting in the formation of cross-links that impede DNA replication and transcription, ultimately triggering cell death.[2][4]

These application notes provide detailed protocols for three distinct techniques to analyze and quantify altretamine hydrochloride-induced DNA cross-linking: the Modified Alkaline Comet Assay, the S1 Nuclease Digestion Assay, and Atomic Force Microscopy. Each method offers unique advantages in sensitivity, specificity, and the type of information it provides.

Mechanism of this compound-Induced DNA Cross-Linking

Altretamine undergoes N-demethylation in the liver, a process that generates formaldehyde and reactive carbinolamine intermediates.[2] These intermediates can further form electrophilic iminium ions. Both formaldehyde and the iminium ions are capable of reacting with DNA and proteins, leading to the formation of DNA-protein cross-links and DNA interstrand cross-links (ICLs).[2] These lesions are highly cytotoxic as they block the progression of DNA and RNA polymerases.[5]

Altretamine_Mechanism Altretamine This compound MetabolicActivation Metabolic Activation (CYP450) Altretamine->MetabolicActivation Formaldehyde Formaldehyde MetabolicActivation->Formaldehyde Iminium Iminium Ion MetabolicActivation->Iminium DNA DNA Formaldehyde->DNA attacks Protein Protein Formaldehyde->Protein attacks Iminium->DNA attacks DPC DNA-Protein Cross-link DNA->DPC ICL DNA Interstrand Cross-link DNA->ICL Protein->DPC CellDeath Cell Death DPC->CellDeath ICL->CellDeath

Caption: Mechanism of this compound Bioactivation and DNA Cross-Linking.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key characteristics and quantitative parameters of the described techniques for analyzing DNA cross-links.

TechniquePrincipleType of Cross-link DetectedSensitivityThroughputAdvantagesDisadvantages
Modified Alkaline Comet Assay Retardation of DNA migration in an electric field due to cross-links after induction of strand breaks.[6][7]Interstrand Cross-links (ICLs)[8]High (single-cell level)[8]HighRelatively simple and rapid; provides data at the individual cell level.[8][9]Indirect method; requires induction of strand breaks which can introduce variability.[7]
S1 Nuclease Digestion Assay Digestion of single-stranded DNA, leaving cross-linked double-stranded regions intact for quantification.[10]Interstrand Cross-links (ICLs)ModerateModerateDirect measurement of cross-linked DNA.Requires larger amounts of DNA; less sensitive than the comet assay.
Atomic Force Microscopy (AFM) Direct visualization of DNA molecules and associated cross-links on a surface.[11]Interstrand and DNA-Protein Cross-linksHigh (single-molecule level)[12]LowProvides direct visual evidence and structural information.[11][12]Time-consuming; requires specialized equipment and expertise; sample preparation can be challenging.[13]
Mass Spectrometry (MS) Identification and quantification of DNA adducts based on mass-to-charge ratio.[5]DNA adducts, DNA-Protein Cross-linksVery HighModerate to HighProvides detailed structural information of the adducts; highly specific and sensitive.[5][14]Requires extensive sample preparation and sophisticated instrumentation.[15]

Experimental Protocols

Modified Alkaline Comet Assay for Interstrand Cross-links (ICLs)

This protocol is adapted for the detection of ICLs induced by this compound. The principle lies in the fact that ICLs will retard the migration of DNA fragments in the comet tail after the induction of a known number of single-strand breaks by ionizing radiation.[6][7]

Workflow:

Comet_Workflow A Cell Treatment with Altretamine B Embed Cells in Agarose (B213101) on Slide A->B C Irradiate Cells (e.g., X-rays) B->C D Lysis C->D E Alkaline Unwinding & Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Image Analysis F->G

Caption: Workflow for the Modified Alkaline Comet Assay.

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.

  • Slide Preparation:

    • Pre-coat microscope slides with 1% normal melting point (NMP) agarose and allow to dry.

    • Harvest and resuspend treated cells in phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point (LMP) agarose at 37°C.

    • Pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Irradiation:

    • Remove the coverslip and irradiate the slides on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to induce single-strand breaks.

  • Lysis:

    • Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using appropriate software to quantify the tail moment (product of tail length and the fraction of DNA in the tail). A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.

S1 Nuclease Digestion Assay for DNA Cross-links

This assay quantifies ICLs by digesting single-stranded DNA with S1 nuclease, leaving the cross-linked, double-stranded DNA intact.[10]

Workflow:

S1_Nuclease_Workflow A Isolate DNA from Altretamine-treated Cells B Denature DNA (Heat or Alkali) A->B C S1 Nuclease Digestion B->C D Precipitate and Quantify Undigested DNA C->D

Caption: Workflow for the S1 Nuclease Digestion Assay.

Protocol:

  • DNA Isolation:

    • Treat cells with this compound as described in the Comet Assay protocol.

    • Isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

  • DNA Denaturation:

    • Denature the isolated DNA by heating at 100°C for 10 minutes followed by rapid cooling on ice.

  • S1 Nuclease Digestion:

    • Prepare the S1 nuclease reaction mix containing the denatured DNA, S1 nuclease buffer (e.g., 30 mM sodium acetate (B1210297) pH 4.6, 50 mM NaCl, 1 mM ZnSO₄), and S1 nuclease.

    • Incubate at 37°C for 30-60 minutes. The optimal enzyme concentration and incubation time should be determined empirically.

  • Quantification of Cross-linked DNA:

    • Stop the reaction by adding EDTA.

    • Precipitate the undigested, double-stranded (cross-linked) DNA using ethanol (B145695) or isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer.

    • Quantify the amount of remaining DNA using a fluorescent DNA-binding dye (e.g., PicoGreen) or by UV spectrophotometry. An increase in the amount of undigested DNA compared to the control indicates the presence of ICLs.

Atomic Force Microscopy (AFM) for Visualization of DNA Cross-links

AFM allows for the direct visualization of DNA molecules and the structural changes induced by cross-linking agents.[11][12]

Workflow:

AFM_Workflow A Isolate DNA from Altretamine-treated Cells B Deposit DNA onto Mica Surface A->B C Image DNA using AFM in Tapping Mode B->C D Analyze Images for Cross-linked Structures C->D

Caption: Workflow for Atomic Force Microscopy of DNA Cross-links.

Protocol:

  • DNA Preparation:

    • Isolate high-quality, linear DNA from cells treated with this compound.

    • Dilute the DNA to a final concentration of 1-5 ng/µL in a deposition buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Sample Deposition:

    • Cleave a fresh mica surface using adhesive tape to obtain an atomically flat surface.

    • Deposit a small volume (e.g., 10-20 µL) of the DNA solution onto the mica surface.

    • Allow the DNA to adsorb for 1-5 minutes.

    • Gently rinse the surface with deionized water to remove unbound DNA and salts.

    • Dry the surface with a gentle stream of nitrogen or argon gas.

  • AFM Imaging:

    • Image the mica surface using an atomic force microscope operating in tapping mode in air.

    • Use a sharp silicon nitride tip with a high aspect ratio.

    • Optimize imaging parameters (scan size, scan rate, setpoint amplitude) to obtain high-resolution images of individual DNA molecules.

  • Image Analysis:

    • Analyze the AFM images to identify DNA molecules with abnormal structures, such as kinks, loops, or visible protein aggregates, which are indicative of cross-links.

    • Measure the length and contour of the DNA molecules. The presence of interstrand cross-links may lead to the appearance of shorter, more condensed structures.

DNA Repair Pathways for Altretamine-Induced Damage

The repair of DNA cross-links is a complex process involving multiple pathways. For ICLs, the Fanconi Anemia (FA) pathway plays a crucial role.[1][4] For DNA-protein cross-links, repair is often initiated by proteolytic degradation of the cross-linked protein.[9][11]

Fanconi Anemia Pathway for ICL Repair:

FA_Pathway cluster_0 ICL Recognition and Unhooking cluster_1 Lesion Bypass and Repair ICL Interstrand Cross-link FA_core FA Core Complex ICL->FA_core FANCD2_I FANCD2-FANCI Monoubiquitination FA_core->FANCD2_I Unhoooking ICL Unhooking (XPF-ERCC1) FANCD2_I->Unhoooking NER Nucleotide Excision Repair Unhoooking->NER DSB Double-Strand Break Formation Unhoooking->DSB TLS Translesion Synthesis HR Homologous Recombination DSB->TLS DSB->HR

Caption: The Fanconi Anemia Pathway for Interstrand Cross-link Repair.

DNA-Protein Cross-link Repair:

DPC_Repair DPC DNA-Protein Cross-link Proteolysis Proteolytic Degradation (SPRTN/Proteasome) DPC->Proteolysis Peptide_Adduct DNA-Peptide Adduct Proteolysis->Peptide_Adduct NER Nucleotide Excision Repair Peptide_Adduct->NER BER Base Excision Repair Peptide_Adduct->BER HR Homologous Recombination Peptide_Adduct->HR Repaired_DNA Repaired DNA NER->Repaired_DNA BER->Repaired_DNA HR->Repaired_DNA

Caption: General Pathways for DNA-Protein Cross-link Repair.

References

Application Notes: Analytical Strategies for the Identification of Altretamine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altretamine (B313) (also known as hexamethylmelamine) is a cytotoxic antineoplastic agent used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] The therapeutic and toxicological profile of a drug is intrinsically linked to its metabolic fate. Altretamine is an alkylating agent that requires metabolic activation by the cytochrome P450 (CYP450) enzyme system to exert its cytotoxic effects.[3][4] This activation occurs through successive N-demethylation, producing reactive intermediates like hydroxymethyl derivatives, iminium ions, and formaldehyde, which can damage tumor cells by interacting with macromolecules such as DNA and proteins.[2][3] Therefore, the accurate identification and characterization of its metabolites in biological matrices are crucial for understanding its mechanism of action, pharmacokinetics, and potential drug-drug interactions.

This document provides detailed protocols and application notes for the identification of altretamine metabolites using modern analytical techniques, primarily focusing on liquid chromatography coupled with mass spectrometry (LC-MS).

Metabolic Pathway of Altretamine

Altretamine undergoes extensive metabolism in the liver. The primary metabolic pathway is oxidative N-demethylation, a stepwise process that removes methyl groups from the parent compound. This process generates several key metabolites, including pentamethylmelamine (B108020) (PMM), tetramethylmelamine (TMM), and transient, highly reactive hydroxymethyl intermediates like hydroxymethylpentamethylmelamine (HMPMM).[2][5][6] These hydroxymethylmelamines are considered to be the potentially active antitumor compounds.[6]

G Metabolic Pathway of Altretamine cluster_cyp CYP450-Mediated N-demethylation Altretamine Altretamine (Hexamethylmelamine) HMPMM Hydroxymethylpentamethylmelamine (HMPMM - Reactive Intermediate) Altretamine->HMPMM PMM Pentamethylmelamine (PMM) HMPMM->PMM Formaldehyde1 Formaldehyde HMPMM->Formaldehyde1 Iminium Iminium Ions HMPMM->Iminium Hydroxymethyl_TMM Hydroxymethyltetramethylmelamine (Reactive Intermediate) PMM->Hydroxymethyl_TMM TMM Tetramethylmelamine (TMM) Hydroxymethyl_TMM->TMM Formaldehyde2 Formaldehyde Hydroxymethyl_TMM->Formaldehyde2 Further_Metabolites Further Demethylated Metabolites TMM->Further_Metabolites Formaldehyde3 Formaldehyde Further_Metabolites->Formaldehyde3

Caption: CYP450-mediated N-demethylation of altretamine to its major metabolites.

Experimental Workflow for Metabolite Identification

The identification of drug metabolites from biological samples follows a structured workflow. This process begins with sample collection and preparation to isolate the analytes of interest, followed by instrumental analysis for separation and detection, and concludes with data processing to identify the metabolites.

G General Workflow for Metabolite Identification cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Collection 1. Sample Collection (Plasma, Urine, Microsomes) Preparation 2. Sample Preparation (e.g., Protein Precipitation, SPE) Collection->Preparation LC_Separation 3. Chromatographic Separation (HPLC/UHPLC) Preparation->LC_Separation MS_Detection 4. Mass Spectrometric Detection (HRMS, MS/MS) LC_Separation->MS_Detection Processing 5. Data Processing (Peak Detection, Alignment) MS_Detection->Processing Identification 6. Metabolite Identification (Mass Shift, Fragmentation) Processing->Identification

Caption: A typical experimental workflow for identifying drug metabolites.

Experimental Protocols

Protocol 1: Extraction of Altretamine and Metabolites from Human Plasma

This protocol is adapted from established methods for the determination of altretamine in plasma and general metabolomics sample preparation guidelines.[7][8]

Objective: To extract altretamine and its metabolites from human plasma samples for subsequent LC-MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC or MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice to prevent degradation.

  • In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • For protein precipitation, add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the drug and its metabolites, and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS system.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a common in vitro method to generate and identify metabolites using HLM, which are rich in CYP450 enzymes.[9][10]

Objective: To incubate altretamine with HLM to generate metabolites for identification.

Materials:

  • Altretamine hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Water bath or incubator

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLM (final concentration ~0.5-1.0 mg/mL), and altretamine (e.g., 1-10 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the mixture. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This stops enzymatic activity and precipitates proteins.

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet proteins and microsomal debris.

  • Collection: Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • Controls: Prepare negative control samples, one without the NADPH regenerating system (to check for non-enzymatic degradation) and another without altretamine (to identify endogenous microsomal components).

Protocol 3: LC-MS/MS Analysis for Identification

Liquid chromatography is used to separate the parent drug from its various metabolites, which are then detected and fragmented by a mass spectrometer for structural elucidation.[11]

Objective: To separate and identify altretamine and its metabolites using LC-MS/MS.

Instrumentation:

  • UHPLC or HPLC system

  • High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, capable of MS/MS.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the most abundant precursor ions.

  • Full Scan Range: m/z 100-1000

  • MS/MS: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy ramp.

  • Data Analysis: Use metabolite identification software to search for expected mass shifts (e.g., demethylation: -14 Da; hydroxylation: +16 Da) relative to the parent drug and analyze fragmentation patterns to confirm structures.

Data Presentation

Quantitative data from analytical method validation provides crucial information on the performance and reliability of the assay.

Table 1: Performance Characteristics of an HPLC Method for Altretamine Quantification [7]

ParameterValue
Matrix Human Plasma
Extraction Method Acetonitrile Precipitation
Recovery 99% to 106%
Concentration Range 200 ng/mL to 10 mg/mL
Limit of Quantitation (LOQ) ~150 ng/mL
Intra-day Precision (RSD) 1.7% to 4% (at 5 mg/mL)
Inter-day Precision (RSD) ~3% (at 5 mg/mL)
Total Analysis Time < 15 minutes per sample

RSD: Relative Standard Deviation

References

Application Notes and Protocols for Forced Degradation Studies of Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Conducting Forced Degradation Studies for Altretamine (B313) Hydrochloride Stability Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Altretamine, chemically known as N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine, is a synthetic cytotoxic antineoplastic agent.[1] It is indicated for the palliative treatment of persistent or recurrent ovarian cancer.[1] The stability of a drug substance like altretamine hydrochloride is a critical quality attribute that can affect its safety and efficacy.[2]

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to trigger degradation.[2][3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[2][4] This document provides detailed protocols for conducting forced degradation studies on this compound and for the analysis of its potential degradants.

Regulatory Framework

The protocols described herein are designed in accordance with the following ICH guidelines:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core requirements for stability testing, including the need for forced degradation studies.[4][5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides specific guidance on how to conduct photostability testing.[6]

The objective of these studies is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated at a detectable level without being so excessive that it leads to secondary, irrelevant degradants.[4][7]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a forced degradation study and its role in the development of a stability-indicating method.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare Altretamine HCl Stock Solution untreated Untreated Control (Time Zero) prep->untreated acid Acid Hydrolysis (HCl) prep->acid Expose to Stress base Base Hydrolysis (NaOH) prep->base Expose to Stress oxid Oxidation (H2O2) prep->oxid Expose to Stress thermal Thermal Stress (Heat) prep->thermal Expose to Stress photo Photolytic Stress (Light/UV) prep->photo Expose to Stress analysis Analyze all samples using Stability-Indicating HPLC Method untreated->analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval Evaluate Data: - Purity & Assay - Peak Purity - Mass Balance analysis->eval

Caption: General experimental workflow for forced degradation studies.

G cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Validation stress Perform Stress Studies (Acid, Base, Oxidative, etc.) generate Generate Degradation Products stress->generate optimize Optimize for Resolution: Separate API from all degradation peaks generate->optimize Challenge Method develop Develop HPLC Method develop->optimize validate Validate Method as Stability-Indicating optimize->validate Finalized Method specificity Demonstrate Specificity validate->specificity

References

Application of Altretamine Hydrochloride in Studies of Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine (B313) hydrochloride, a synthetic derivative of hexamethylmelamine, is an alkylating-like agent used in the palliative treatment of persistent or recurrent ovarian cancer.[1] Its mechanism of action, while not fully elucidated, is known to involve metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.[2] Recent studies have highlighted its role as an inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This unique property makes altretamine a valuable tool for investigating mechanisms of drug resistance, particularly in cancers that have developed resistance to conventional chemotherapeutics like platinum-based agents.

These application notes provide detailed protocols for utilizing altretamine hydrochloride to study drug resistance mechanisms in ovarian cancer cell lines. The protocols cover the development of altretamine-resistant cell lines, assessment of drug sensitivity, and investigation of the underlying molecular pathways, with a focus on the GPX4-mediated ferroptosis pathway.

Data Presentation

Table 1: Clinical Response to Altretamine in Platinum-Resistant Ovarian Cancer
StudyNumber of PatientsTreatment RegimenObjective Response Rate (ORR)Median Time to Progression
Phase II Study in Platinum-Resistant Ovarian Cancer[3]31260 mg/m²/day for 14 days, repeated every 4 weeks9.7% (Partial Response)10 weeks
Gynecologic Oncology Group Phase II Trial[4]36 (30 evaluable)260 mg/m² orally for 14 days in a 28-day course10% (1 CR, 2 PR)Not Reported

CR: Complete Response, PR: Partial Response

Table 2: Hypothetical IC50 Values for Altretamine in Ovarian Cancer Cell Lines
Cell LineParental/ResistantAltretamine IC50 (µM)Resistance Factor (IC50 Resistant / IC50 Parental)
A2780ParentalTo be determined-
A2780-ARResistantTo be determinedTo be calculated
OVCAR-3ParentalTo be determined-
OVCAR-3-ARResistantTo be determinedTo be calculated

Experimental Protocols

Protocol 1: Development of Altretamine-Resistant Ovarian Cancer Cell Lines

This protocol describes a method for generating altretamine-resistant ovarian cancer cell lines through continuous exposure to escalating doses of the drug.[5]

Materials:

  • Parental ovarian cancer cell lines (e.g., A2780, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, filtered pipette tips, and serological pipettes

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of Altretamine:

    • Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) with the parental cell line to determine the concentration of altretamine that inhibits cell growth by 50% (IC50) after 72 hours of treatment.

  • Initiate Resistance Induction:

    • Culture the parental cells in complete medium containing altretamine at a starting concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[5]

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Dose Escalation:

    • When the cells resume a normal growth rate and reach 70-80% confluency, subculture them and increase the concentration of altretamine by 1.5 to 2-fold.[5]

    • Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.

  • Monitor Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to altretamine using the cell viability assay (Protocol 2).

    • A significant increase in the IC50 value (typically >5-fold) compared to the parental cell line indicates the development of resistance.

  • Establishment of a Stable Resistant Line:

    • Once a desired level of resistance is achieved, culture the cells in the presence of the final concentration of altretamine for several passages to ensure the stability of the resistant phenotype.

    • The newly established altretamine-resistant cell line (e.g., A2780-AR) can then be used for downstream experiments.

G cluster_workflow Experimental Workflow: Developing Altretamine-Resistant Cell Lines start Start with Parental Ovarian Cancer Cell Line ic50_initial Determine Initial Altretamine IC50 (Protocol 2) start->ic50_initial culture_start Culture cells in Altretamine (IC10-IC20) ic50_initial->culture_start dose_escalation Gradually Increase Altretamine Concentration culture_start->dose_escalation monitor Monitor Resistance (Periodic IC50 Measurement) dose_escalation->monitor monitor->dose_escalation Continue escalation if not resistant stable_line Establish Stable Resistant Cell Line monitor->stable_line Resistance achieved

Caption: Workflow for generating altretamine-resistant cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of altretamine and to calculate the IC50 values.

Materials:

  • Parental and altretamine-resistant ovarian cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of altretamine in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of altretamine. Include a vehicle control (medium with DMSO, at the same final concentration as the highest altretamine dose) and a no-treatment control.

    • Incubate the plates for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the altretamine concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Western Blot for GPX4 Expression

This protocol is to assess the protein expression levels of GPX4 in parental and altretamine-resistant cells.

Materials:

  • Parental and altretamine-resistant ovarian cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the GPX4 expression to the loading control.

Protocol 4: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[6]

Materials:

  • Parental and altretamine-resistant ovarian cancer cell lines

  • Complete cell culture medium

  • This compound

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates).

    • Treat the cells with altretamine at the desired concentration (e.g., IC50) for a specified time (e.g., 24-48 hours). Include untreated and vehicle controls.

  • Staining:

    • At the end of the treatment, remove the medium and wash the cells with PBS.

    • Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis:

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

G cluster_pathway Altretamine-Induced Ferroptosis in Drug Resistance Studies altretamine Altretamine gpx4 GPX4 (Glutathione Peroxidase 4) altretamine->gpx4 Inhibits gssg GSSG gpx4->gssg lipid_ros Lipid ROS (Lipid Peroxides) gpx4->lipid_ros Reduces gsh GSH (Glutathione) gsh->gpx4 Cofactor ferroptosis Ferroptosis (Cell Death) lipid_ros->ferroptosis Induces resistance Drug Resistance (Upregulation of GPX4) resistance->gpx4 Mechanism of resistance

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Altretamine with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine (B313) (Hexalen®), a synthetic cytotoxic agent, and paclitaxel (B517696) (Taxol®), a microtubule inhibitor, are both utilized in the treatment of various cancers, notably ovarian cancer.[1][2] Preclinical and clinical evidence suggests that combining these two agents may offer enhanced therapeutic efficacy.[2] These application notes provide a comprehensive methodological framework for researchers to evaluate the synergistic effects of altretamine and paclitaxel in cancer cell lines. The protocols herein detail key experiments to quantify synergy, elucidate underlying molecular mechanisms, and visualize the complex signaling interactions.

Altretamine's cytotoxic effects are mediated through its metabolic activation, leading to the formation of reactive intermediates that can covalently bind to and damage cellular macromolecules, including DNA.[3][4] This damage can disrupt DNA replication and trigger apoptosis.[3] Paclitaxel, on the other hand, exerts its anticancer activity by stabilizing microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. The distinct mechanisms of action of these two drugs provide a strong rationale for their combined use to achieve synergistic anti-tumor effects.

Data Presentation: Quantifying Synergy

A crucial first step in evaluating the combination of altretamine and paclitaxel is to determine whether their combined effect is synergistic, additive, or antagonistic. This is typically achieved by assessing cell viability across a range of concentrations for each drug, both individually and in combination. The Combination Index (CI) method of Chou-Talalay is a widely accepted method for quantifying drug interactions.

Table 1: Example Data Layout for Combination Index (CI) Analysis

Drug Combination (Altretamine:Paclitaxel)Concentration (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
Altretamine100.25--
200.45--
400.65--
Paclitaxel50.30--
100.50--
200.70--
Altretamine + Paclitaxel10 + 50.600.85Slight Synergy
20 + 100.850.60Moderate Synergy
40 + 200.950.40Strong Synergy

Note: This table presents hypothetical data for illustrative purposes. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and subsequently calculate the Combination Index (CI).

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, SKOV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Altretamine (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of altretamine and paclitaxel in complete medium.

    • For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include wells with untreated cells (vehicle control, DMSO concentration should match the highest concentration used in treated wells).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI) from the dose-response curves of single and combined drug treatments.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with altretamine and paclitaxel.

Materials:

  • Treated and untreated cells from a 6-well plate experiment

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with IC50 concentrations of altretamine, paclitaxel, or the combination for 48 hours.

    • Harvest the cells (including floating and adherent cells) by trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.

Table 2: Expected Outcomes of Apoptosis Analysis

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Control2.5 ± 0.51.0 ± 0.33.5
Altretamine (IC50)15.2 ± 1.85.3 ± 0.920.5
Paclitaxel (IC50)20.8 ± 2.18.1 ± 1.228.9
Combination45.6 ± 3.515.4 ± 2.061.0

Note: Data are presented as mean ± SD from a representative experiment.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution following treatment with altretamine and paclitaxel.

Materials:

  • Treated and untreated cells from a 6-well plate experiment

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in Protocol 2.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Anticipated Results of Cell Cycle Analysis

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.5 ± 4.225.3 ± 2.814.2 ± 1.5
Altretamine (IC50)55.1 ± 3.920.7 ± 2.524.2 ± 2.1
Paclitaxel (IC50)15.2 ± 1.810.5 ± 1.374.3 ± 5.6
Combination10.8 ± 1.58.1 ± 1.181.1 ± 6.2

Note: Data are presented as mean ± SD from a representative experiment.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathways involved in the synergistic action of altretamine and paclitaxel.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Synergy Evaluation Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., Ovarian Cancer Lines) single_agent Single Agent Treatment (Altretamine or Paclitaxel) cell_culture->single_agent combo_agent Combination Treatment (Altretamine + Paclitaxel) cell_culture->combo_agent control Vehicle Control cell_culture->control drug_prep Prepare Altretamine & Paclitaxel Stocks drug_prep->single_agent drug_prep->combo_agent viability Cell Viability Assay (e.g., MTT) single_agent->viability apoptosis Apoptosis Assay (Annexin V/PI) single_agent->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) single_agent->cell_cycle combo_agent->viability combo_agent->apoptosis combo_agent->cell_cycle control->viability control->apoptosis control->cell_cycle ci_analysis Combination Index (CI) Analysis viability->ci_analysis flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Caption: Experimental workflow for evaluating altretamine and paclitaxel synergy.

signaling_pathway altretamine Altretamine metabolism Metabolic Activation altretamine->metabolism dna_damage DNA Damage metabolism->dna_damage ddr DNA Damage Response (DDR) dna_damage->ddr paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules g2m_arrest G2/M Arrest microtubules->g2m_arrest Mitotic Spindle Disruption apoptosis Apoptosis g2m_arrest->apoptosis Mitotic Catastrophe ddr->g2m_arrest Checkpoint Activation ddr->apoptosis p53-mediated

References

Application Notes and Protocols for the Safe Handling and Disposal of Altretamine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and disposal of altretamine (B313) hydrochloride, a cytotoxic antineoplastic agent, in a laboratory environment. Adherence to these protocols is crucial to minimize occupational exposure and ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Altretamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[2][4] There is no established official Occupational Exposure Limit (OEL), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound.[2][5] Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed to minimize exposure.

Quantitative Toxicity Data

A summary of acute toxicity data for altretamine is provided in the table below. This information underscores the toxicity of the compound and the importance of rigorous safety measures.

Toxicity Data Species Route Value
LD50RatOral350 mg/kg[1][4][6]
LD50MouseOral437 mg/kg[1][4]
LD50Guinea PigOral255 mg/kg[1][4][6]
TDLOHumanOral8 mg/kg[1][7]

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

Engineering Controls

To minimize the risk of exposure to this compound, specific engineering controls must be in place.

  • Ventilation: All procedures involving the handling of powdered or volatile forms of this compound must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Restricted Access: The area designated for handling this compound should have restricted access, with clear warning signs indicating the presence of a cytotoxic agent.

  • Negative Pressure: When possible, the room where the BSC or CACI is located should be under negative pressure to prevent the escape of airborne particles into surrounding areas.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The following should be worn at all times:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.

Experimental Protocols

Preparation of Stock Solutions
  • Preparation: Before starting, ensure the BSC or CACI is clean and decontaminated. Gather all necessary materials, including this compound powder, solvent, sterile vials, and pipettes.

  • Weighing: Weigh the required amount of this compound powder on a tared weigh boat inside the BSC. Use a dedicated spatula for handling the powder.

  • Solubilization: Carefully add the solvent to the powder. Gently swirl the vial to dissolve the powder completely. Avoid shaking vigorously to prevent aerosol generation.

  • Transfer: Use Luer-Lok syringes and needles for transferring the solution to minimize the risk of spills and needlestick injuries.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date of preparation, and appropriate hazard symbols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical. A cytotoxic drug spill kit should be readily available in the laboratory.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Cleaning: Working from the outer edge of the spill towards the center, clean the area with a detergent solution, followed by a disinfectant.

  • Disposal: All contaminated materials, including absorbent pads, wipes, and PPE, must be placed in a designated cytotoxic waste container.

  • Decontamination: Thoroughly decontaminate the affected area again.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal of this compound Waste

All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to EPA and institutional regulations.

  • Segregation: All contaminated materials, including empty vials, used PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Sharps: All needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Prohibition of Sewering: It is strictly prohibited to dispose of this compound or any contaminated waste down the drain.[8]

  • Waste Pickup: Follow institutional procedures for the pickup and disposal of hazardous pharmaceutical waste by a licensed waste management contractor.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Protocol A Don Appropriate PPE (Double Gloves, Gown, Eye Protection) B Prepare Workspace in BSC/CACI A->B C Weigh this compound B->C D Prepare Solution C->D E Perform Experiment D->E Spill Spill Occurs? E->Spill F Decontaminate Workspace G Segregate Contaminated Waste F->G H Dispose of Waste in Designated Cytotoxic Containers G->H I Remove PPE and Dispose as Waste H->I Spill->F No Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol Yes Spill_Protocol->F

Caption: Workflow for safe handling and disposal of this compound.

References

Application Notes and Protocols for Long-Term Altretamine Hydrochloride Efficacy Studies In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine (B313) hydrochloride, also known as hexamethylmelamine, is a cytotoxic antineoplastic agent utilized in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Although its precise mechanism of action is not fully elucidated, it is understood to be a pro-drug that is metabolically activated to reactive intermediates that function as alkylating agents.[1][2][3][4] These reactive metabolites are believed to exert their cytotoxic effects by forming covalent bonds with macromolecules such as DNA and proteins, leading to the disruption of cellular functions and ultimately, cell death.[3][5]

These application notes provide a comprehensive framework for the design and execution of long-term in vivo efficacy studies of altretamine hydrochloride in murine models of ovarian cancer. The protocols outlined herein are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential and long-term safety profile of altretamine.

Experimental Design Considerations

A well-designed long-term in vivo study is critical for assessing the efficacy and potential toxicities of this compound. Key considerations include the selection of an appropriate animal model, determination of a relevant dosing regimen, and the definition of clear primary and secondary endpoints.

Animal Model Selection

The choice of a murine model is pivotal and should align with the specific research questions. For long-term efficacy studies of altretamine in the context of ovarian cancer, several models can be considered:

  • Orthotopic Xenograft Models: These models, where human ovarian cancer cells are implanted into the ovary or ovarian bursa of immunocompromised mice, are highly recommended. They allow for the study of tumor growth in a physiologically relevant microenvironment, which is crucial for evaluating the efficacy of therapeutic agents.

  • Patient-Derived Xenograft (PDX) Models: PDX models, developed by implanting tumor fragments from a patient directly into an immunodeficient mouse, offer the advantage of closely recapitulating the heterogeneity and biological characteristics of the original human tumor. These are particularly valuable for assessing drug response in a model that mirrors clinical diversity.

  • Syngeneic Orthotopic Models: In these models, murine ovarian cancer cells are implanted into immunocompetent mice of the same genetic background. This allows for the investigation of the interplay between the therapeutic agent, the tumor, and a functional immune system, which is an important consideration for long-term studies.

Dosing Regimen

Due to a lack of established preclinical dosing regimens for altretamine in mice, a dose-finding study is strongly recommended prior to initiating long-term efficacy experiments. Based on clinical dosing in humans, which is typically 260 mg/m²/day orally in divided doses for 14 or 21 days in a 28-day cycle, a starting point for murine studies can be extrapolated.[6] However, significant interspecies differences in metabolism and drug tolerance necessitate empirical determination of the maximum tolerated dose (MTD) in the chosen mouse strain.

Table 1: Hypothetical Dose-Finding Study Design for this compound in Mice

GroupDose (mg/kg/day, oral gavage)Dosing ScheduleNumber of AnimalsMonitoring Parameters
1Vehicle ControlDaily for 14 days5Body weight, clinical signs of toxicity
250Daily for 14 days5Body weight, clinical signs of toxicity
3100Daily for 14 days5Body weight, clinical signs of toxicity
4150Daily for 14 days5Body weight, clinical signs of toxicity
5200Daily for 14 days5Body weight, clinical signs of toxicity

Note: The doses presented are hypothetical and should be optimized based on experimental findings.

Efficacy Endpoints

Primary and secondary endpoints should be clearly defined to objectively assess the efficacy of altretamine.

  • Primary Endpoints:

    • Overall Survival: This is a critical endpoint in long-term studies and is defined as the time from treatment initiation to death.

    • Tumor Growth Inhibition: For models with measurable tumors, tumor volume should be monitored regularly.

  • Secondary Endpoints:

    • Time to Tumor Progression: The time it takes for a tumor to reach a predetermined size or for new lesions to appear.

    • Incidence and burden of metastasis: Assessment of metastatic spread to distant organs.

    • Biomarker Analysis: Evaluation of molecular markers of drug response in tumor tissue.

Experimental Protocols

Orthotopic Ovarian Cancer Mouse Model Protocol

This protocol describes the surgical implantation of ovarian cancer cells into the ovarian bursa of a mouse.

  • Cell Culture: Culture human or murine ovarian cancer cells under standard conditions.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the dorsal flank to expose the ovary.

    • Using a Hamilton syringe, carefully inject 1 x 10^6 cells in 10 µL of sterile PBS into the ovarian bursa.

    • Suture the incision and allow the animal to recover.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.

Long-Term Efficacy Study Protocol
  • Animal Randomization: Once tumors are established and have reached a predetermined size, randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at the predetermined optimal dose and schedule via oral gavage.

    • Control Group: Administer the vehicle control using the same schedule and route.

  • Tumor and Health Monitoring:

    • Measure tumor volume twice weekly using digital calipers or non-invasive imaging.

    • Record body weight twice weekly.

    • Perform clinical observations daily for signs of toxicity.

  • Endpoint Analysis:

    • Continue the study until the primary endpoint (e.g., tumor volume reaching a specific size, or a predefined survival endpoint) is reached.

    • At the end of the study, euthanize the animals and collect tumors and major organs for histopathological and molecular analysis.

Table 2: Hypothetical Long-Term Efficacy Data for Altretamine in an Orthotopic Ovarian Cancer Model

Treatment GroupMedian Survival (days)Tumor Growth Inhibition (%) at Day 28Incidence of Metastasis (%)
Vehicle Control35080
Altretamine (100 mg/kg/day)556040

Note: The data presented are hypothetical and for illustrative purposes only.

Toxicity Monitoring Protocols

Long-term treatment with cytotoxic agents can lead to cumulative toxicities. Regular monitoring is essential.

  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline and at regular intervals during the study (e.g., every 2-4 weeks).

  • Complete Blood Count (CBC): Analyze the blood samples for red blood cell count, white blood cell count, platelet count, and hemoglobin concentration.

Table 3: Hypothetical Hematological Toxicity Profile of Long-Term Altretamine Treatment

Time PointWhite Blood Cell Count (x10^9/L) - VehicleWhite Blood Cell Count (x10^9/L) - AltretaminePlatelet Count (x10^9/L) - VehiclePlatelet Count (x10^9/L) - Altretamine
Baseline8.58.610501045
Week 48.26.11020850
Week 88.45.51030780
Week 128.35.21010750

Note: The data presented are hypothetical and for illustrative purposes only.

  • Behavioral Assessment:

    • Gait Analysis: Assess for any abnormalities in walking or coordination.

    • Grip Strength Test: Measure forelimb and hindlimb grip strength using a grip strength meter.

  • Histopathological Analysis: At the end of the study, collect brain, spinal cord, and peripheral nerves for histopathological examination to look for signs of neuronal damage.

Visualizations

Proposed Mechanism of Action of Altretamine

Altretamine_Mechanism Altretamine This compound (Oral Administration) Metabolism Hepatic Metabolism (CYP450 N-demethylation) Altretamine->Metabolism Intermediates Reactive Intermediates (e.g., Formaldehyde) Metabolism->Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Intermediates->Macromolecules Damage Macromolecular Damage (Alkylation, Cross-linking) Macromolecules->Damage Apoptosis Apoptosis and Cell Cycle Arrest Damage->Apoptosis Efficacy Antitumor Efficacy Apoptosis->Efficacy

Caption: Proposed metabolic activation and mechanism of action of altretamine.

Experimental Workflow for Long-Term Efficacy Study

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model Tumor_Implantation Orthotopic Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Establishment Monitor Tumor Establishment Tumor_Implantation->Tumor_Establishment Randomization Randomize Animals Tumor_Establishment->Randomization Treatment_Admin Administer Altretamine or Vehicle Randomization->Treatment_Admin Tumor_Monitoring Monitor Tumor Growth Treatment_Admin->Tumor_Monitoring Toxicity_Monitoring Monitor Toxicity Treatment_Admin->Toxicity_Monitoring Survival_Analysis Analyze Survival Data Tumor_Monitoring->Survival_Analysis Tumor_Analysis Analyze Tumor Burden Tumor_Monitoring->Tumor_Analysis Toxicity_Analysis Analyze Toxicity Data Toxicity_Monitoring->Toxicity_Analysis Histo_Analysis Histopathological Analysis Survival_Analysis->Histo_Analysis Tumor_Analysis->Histo_Analysis Toxicity_Analysis->Histo_Analysis

Caption: Workflow for a long-term in vivo efficacy study of altretamine.

Logical Framework for Toxicity Assessment

Toxicity_Framework cluster_hematological Hematological Toxicity cluster_neurological Neurological Toxicity cluster_gastrointestinal Gastrointestinal Toxicity Treatment Long-Term Altretamine Treatment CBC Complete Blood Count (CBC) Treatment->CBC Behavioral Behavioral Tests (Gait, Grip Strength) Treatment->Behavioral Histology Nervous Tissue Histology Treatment->Histology Body_Weight Monitor Body Weight Treatment->Body_Weight Clinical_Signs Observe Clinical Signs Treatment->Clinical_Signs Myelosuppression Assess Myelosuppression CBC->Myelosuppression Neurodegeneration Assess Neurodegeneration Behavioral->Neurodegeneration Histology->Neurodegeneration GI_Distress Assess GI Distress Body_Weight->GI_Distress Clinical_Signs->GI_Distress

Caption: Logical framework for multi-organ toxicity assessment.

References

Application Note: Quantitative Analysis of Altretamine Hydrochloride and its Impurities by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altretamine (B313), also known as hexamethylmelamine, is an anti-neoplastic agent used in the palliative treatment of persistent or recurrent ovarian cancer.[1] The quantitative determination of altretamine and its impurities is crucial for quality control and stability studies of bulk drug and pharmaceutical formulations. This application note describes a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of altretamine and its process-related impurities, as well as degradation products. The method is demonstrated to be simple, sensitive, accurate, and robust, making it suitable for routine quality control analysis.[2][3]

Experimental Protocol

This protocol outlines the RP-HPLC method for the quantitative analysis of altretamine hydrochloride and its impurities.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions

ParameterCondition 1Condition 2
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[2]Zorbax SB-C18[3]
Mobile Phase Phosphate buffer and acetonitrile (B52724) (90:10, v/v), pH 3.1±0.5[2]10mM ammonium (B1175870) carbonate (pH 8.0 with ammonium hydroxide) and Methanol (35:65 v/v)[3]
Flow Rate 1.0 mL/min[2]1.7 mL/min (can be altered by ±0.2 units)[3]
Detection Wavelength 227 nm[2][3]227 nm[2][3]
Injection Volume 20 µLNot Specified
Column Temperature AmbientNot Specified
Run Time Sufficient to elute all componentsNot Specified

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Altretamine reference standard in a suitable diluent (e.g., mobile phase) and further dilute to a known concentration (e.g., 25-150 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug or formulation in the diluent to achieve a target concentration within the linear range of the method.

  • Impurity-Spiked Solution: Prepare a solution of altretamine and spike it with known process impurities at a specified concentration level (e.g., 0.10%) to verify specificity and resolution.[3]

4. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., five replicates) and evaluate the system suitability parameters. The acceptance criteria should be based on established guidelines (e.g., USP, ICH).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% Relative Standard Deviation (%RSD) for peak area ≤ 2.0%

5. Data Analysis

Quantify the amount of altretamine and its impurities in the sample by comparing the peak areas obtained from the sample solution to those of the standard solution.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the RP-HPLC method.

Table 1: Linearity Data for Altretamine

Concentration Range (µg/mL)Correlation Coefficient (r²)
25-150[2]0.999[2]

Table 2: Precision Data

Precision TypeAnalyte% RSD
Method Precision (Assay)Altretamine< 1.0%[3]
Method Precision (Related Substances)Impurity-1< 4.5%[3]
Method Precision (Related Substances)Impurity-2< 4.5%[3]
Intermediate Precision (Assay)Altretamine< 1.0%[3]
Intermediate Precision (Related Substances)Impurity-1< 6.8%[3]
Intermediate Precision (Related Substances)Impurity-2< 6.8%[3]

Table 3: Accuracy (Recovery) Data

AnalyteSpiked LevelRecovery (%)
AltretamineNot Specified99.3 - 100.2[3]
Impurity-1Not Specified96.7 - 103.7[3]
Impurity-2Not Specified96.7 - 103.7[3]

Table 4: Forced Degradation Study Results

Stress ConditionDurationDegradation of AltretamineObservations
Acid Hydrolysis (0.5 N HCl at 70°C)5 daysNo significant degradation[3]No degradation products formed.[3]
Base Hydrolysis (0.5 N NaOH at 70°C)5 daysNo significant degradation[3]No degradation products formed.[3]
Oxidative (3.0% H₂O₂ at ambient temp)3 daysSignificant degradation[3]One major unknown degradation product at 0.47 RRT and some small degradation products.[3]
Water Hydrolysis (70°C)5 daysNo significant degradation[3]No degradation products formed.[3]
Thermal StressNot SpecifiedStable[3]Not Specified
Photolytic StressNot SpecifiedStable[3]Not Specified

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Acquisition & Analysis Standard Altretamine Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard->HPLC_System Sample Sample Solution Preparation Sample->HPLC_System Spiked_Sample Impurity-Spiked Sample Preparation Spiked_Sample->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Sample Injection System_Suitability->Injection Pass Chromatogram Chromatographic Separation Injection->Chromatogram Data_Acquisition Data Acquisition (Peak Detection) Chromatogram->Data_Acquisition Quantification Quantification of Altretamine & Impurities Data_Acquisition->Quantification Report Final Report Generation Quantification->Report

Figure 1: Experimental workflow for the RP-HPLC analysis of altretamine.

References

Troubleshooting & Optimization

overcoming altretamine hydrochloride solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when preparing altretamine (B313) hydrochloride for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of altretamine hydrochloride? A: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of altretamine for in vitro use.[1][2] While ethanol (B145695) is another option, altretamine's solubility is significantly lower in aqueous solutions, making direct dissolution in water or culture media impractical.[1][2][3]

Q2: My this compound powder is not dissolving completely, even in DMSO. What steps can I take? A: If you encounter dissolution issues, consider the following:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like altretamine.[1][2] Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.

  • Apply Gentle Heat and Agitation: Warming the solution in a 37°C water bath can help.[1][4][5] Combine this with vigorous vortexing or brief sonication to facilitate the dissolution process.[1][4]

Q3: Can I dissolve this compound directly in my cell culture medium? A: This is not recommended. Altretamine has very poor aqueous solubility and will likely fail to dissolve or will precipitate in cell culture media, leading to inaccurate and unreliable experimental results.[1][2][3] The standard and required method is to first prepare a concentrated stock solution in DMSO.

Q4: I observed a precipitate forming immediately after diluting my DMSO stock solution into the cell culture medium. How can I prevent this? A: This common issue, known as "crashing out," occurs when the compound's solubility limit is exceeded during the rapid solvent change from DMSO to an aqueous environment.[6] To prevent this:

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[4][6]

  • Dilute Gradually: Add the DMSO stock to the pre-warmed medium slowly, such as drop-by-drop, while gently swirling or vortexing the medium to ensure rapid mixing.[4][6]

  • Perform a Stepwise Dilution: For very high final concentrations, consider a two-step dilution. First, dilute the concentrated stock into a small volume of medium, and then add this intermediate solution to the final volume.

Q5: What is the maximum final concentration of DMSO that is safe for my cells? A: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of ≤0.5% (v/v) is tolerated by most cell lines, but sensitive cell lines may require concentrations as low as 0.1% .[4][5][7] It is critical to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4][7]

Q6: How should I properly store my this compound powder and stock solutions? A: Proper storage is crucial for maintaining the compound's integrity:

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[1][7]

  • Stock Solution: Once dissolved in DMSO, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][7] Store these aliquots at -80°C (stable for up to 2 years) or -20°C (stable for 1 to 12 months).[1][2][4][7]

Quantitative Data Summary

For ease of reference, the solubility and storage information for altretamine is summarized below.

Table 1: Solubility of Altretamine in Various Solvents

Solvent Solubility (mg/mL) Approx. Molar Solubility (mM) Reference(s)
DMSO 8.33 - 15 39.6 - 71.3 [1][2]
Ethanol 8 - 33 38.0 - 156.9 [2]
Chloroform 220 1046.2 [3]
Benzene 106 504.1 [3]
Water < 0.1 (insoluble) < 0.48 [1][2][3]

Note: Molar mass of Altretamine (C₉H₁₈N₆) is 210.28 g/mol . Solubility can vary based on purity, temperature, and solvent grade.

Table 2: Recommended Preparation and Storage Conditions

Parameter Recommendation Reference(s)
Primary Stock Solvent High-Purity, Anhydrous DMSO [1][2]
Recommended Stock Concentration 10 - 70 mM [1][2]
Powder Storage -20°C (Long-term) [1][7]

| Stock Solution Storage | -80°C in single-use aliquots |[1][2][7] |

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during solution preparation.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Powder does not fully dissolve in DMSO. 1. DMSO has absorbed moisture (is not anhydrous).2. Insufficient agitation or temperature.1. Use fresh, high-purity, anhydrous DMSO from a new container.[1][2]2. Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[1][4][5]
Precipitate forms immediately upon dilution into culture medium. 1. "Crashing out" due to rapid solvent polarity change.2. Final concentration exceeds the compound's aqueous solubility limit.3. The culture medium is cold.1. Use pre-warmed (37°C) medium.[6]2. Add the DMSO stock slowly while vigorously mixing.[6]3. Perform a stepwise dilution.[4]4. Lower the final working concentration of altretamine.[4]
Precipitate appears over time while in the incubator. 1. Delayed precipitation due to shifts in media pH or temperature.2. Interaction with media components (salts, proteins).[6][8]1. Decrease the final working concentration.2. Perform a preliminary solubility test in your specific medium to determine the maximum stable concentration over your experiment's duration.[6]
Inconsistent or no biological effect observed in the assay. 1. The compound has precipitated, lowering the effective concentration.2. The compound has degraded due to improper storage or handling.1. Visually inspect plates/wells for precipitation before and during the experiment.2. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.[9] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a 40 mM this compound Stock Solution

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 40 mM stock from 10 mg of altretamine (MW: 210.28 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.010 g / (0.040 mol/L * 210.28 g/mol ) = 0.001189 L or 1189 µL.

  • Dissolution: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial of altretamine powder.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Troubleshooting: If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.[1][4] Repeat if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Diluting Stock Solution for Cell-Based Assays

  • Preparation: Pre-warm the required volume of your complete cell culture medium to 37°C in a sterile conical tube.

  • Stock Thawing: Remove one aliquot of the 40 mM altretamine stock solution from the -80°C freezer and thaw it at room temperature. Vortex briefly to ensure it is homogeneous.

  • Calculation: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final altretamine concentration of 40 µM:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (40 µM * 10 mL) / 40,000 µM = 0.01 mL or 10 µL.

    • This will result in a final DMSO concentration of 0.1% (10 µL in 10 mL).

  • Dilution: While gently vortexing or swirling the pre-warmed medium, slowly pipette the calculated volume (10 µL) of the DMSO stock into the medium.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate. The solution is now ready to be added to your cells.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_dissolve Troubleshooting Dissolution cluster_final Working Solution Preparation (in BSC) weigh 1. Weigh Altretamine Powder calc_dmso 2. Calculate Required Volume of Anhydrous DMSO weigh->calc_dmso add_dmso 3. Add DMSO to Powder calc_dmso->add_dmso mix 4. Vortex Vigorously add_dmso->mix check 5. Check for Complete Dissolution mix->check heat 6a. Warm to 37°C & Sonicate/Vortex check->heat No dissolved 7. Solution is Ready for Aliquoting check->dissolved Yes heat->mix aliquot 8. Aliquot Stock & Store at -80°C dissolved->aliquot warm_media 9. Pre-warm Culture Medium to 37°C aliquot->warm_media dilute 10. Add Stock to Medium While Gently Mixing warm_media->dilute add_cells 11. Add to Cells dilute->add_cells Mechanism altretamine Altretamine activation Metabolic Activation (CYP450 Enzymes) altretamine->activation intermediates Reactive Intermediates activation->intermediates formaldehyde Formaldehyde intermediates->formaldehyde iminium Iminium Species intermediates->iminium damage Macromolecule Damage formaldehyde->damage Covalent Binding iminium->damage Covalent Binding dna DNA Cross-linking & Adduct Formation damage->dna protein Protein Adducts damage->protein cytotoxicity Cytotoxicity & Tumor Cell Death dna->cytotoxicity protein->cytotoxicity Troubleshooting sol_node sol_node ok_node ok_node start Precipitate Observed? when When does it occur? start->when immediate Immediately upon dilution in media when->immediate later After time in incubator when->later sol_node1 1. Use pre-warmed (37°C) media. 2. Add stock slowly while mixing. 3. Lower final concentration. immediate->sol_node1 Try This sol_node2 1. Lower final concentration. 2. Test stability in your specific media over time. later->sol_node2 Try This ok_node1 Problem Solved sol_node1->ok_node1 ok_node2 Problem Solved sol_node2->ok_node2

References

Technical Support Center: Altretamine Hydrochloride Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of altretamine (B313) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of altretamine?

Altretamine exhibits low and variable oral bioavailability due to two main factors:

  • Poor Aqueous Solubility : Altretamine is practically insoluble in water. As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its poor solubility and dissolution rate in the gastrointestinal fluids.[1]

  • Extensive First-Pass Metabolism : After absorption from the gut, altretamine undergoes significant metabolism in the liver before it can reach systemic circulation.[1][2][3] This extensive first-pass effect reduces the amount of active drug that reaches the bloodstream.[2][3] The high inter- and intra-patient variability in bioavailability is also largely attributed to this metabolic process.[3]

Q2: What are the leading strategies to enhance the oral bioavailability of altretamine?

The primary strategies focus on overcoming its poor solubility and protecting it from first-pass metabolism. Key approaches include:

  • Lipid-Based Formulations : These systems, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective.[4][5] They work by dissolving the lipophilic altretamine in lipid excipients, which improves solubilization in the GI tract.[5][6] Furthermore, lipid formulations can promote lymphatic transport, which allows the drug to bypass the liver, thereby avoiding extensive first-pass metabolism.[1][6]

  • Nanoparticle Systems : Encapsulating altretamine into nanoparticles, such as SLNs, improves its dissolution rate due to a smaller particle size and larger surface area.[1][7][8] These systems can offer controlled or sustained drug release and protect the drug from degradation.[1][7][9]

  • Prodrug Approach : This involves chemically modifying the altretamine molecule to create an inactive derivative (prodrug) with improved physicochemical properties, such as increased solubility or permeability.[10][11][12] The prodrug is then converted back to the active altretamine in vivo.[12]

  • Complexation : Using agents like cyclodextrins can enhance the apparent solubility of altretamine. For instance, complexing altretamine with epichlorohydrin-β-cyclodextrin has been shown to improve its solubility before incorporation into lipid nanoparticles.[13][14]

Troubleshooting Guides

Issue 1: Low Drug Entrapment Efficiency and Loading in Solid Lipid Nanoparticles (SLNs)

Q: My altretamine-loaded SLN formulation shows low entrapment efficiency (%EE) and drug loading (%DL). What are the potential causes and how can I optimize the formulation?

A: Low %EE and %DL are common challenges in SLN formulation. The primary causes often relate to drug leakage into the external aqueous phase during preparation, especially due to the hydrophobicity of altretamine and the formulation components.

Possible Causes & Troubleshooting Steps:

  • Lipid Selection : The solubility of altretamine in the solid lipid matrix is crucial. If the drug has poor solubility in the chosen lipid, it will be expelled during lipid recrystallization.

    • Solution : Screen various solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate). Determine the solubility of altretamine in each lipid at a temperature above its melting point. Select the lipid with the highest solubilizing capacity for the drug.

  • Surfactant/Co-surfactant Concentration : Inadequate surfactant concentration can lead to nanoparticle aggregation and drug expulsion. Conversely, excessive surfactant can increase the drug's solubility in the external phase.

    • Solution : Optimize the concentration of the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soya lecithin).[1][7] A systematic approach like a Box-Behnken design can help identify the optimal ratio of lipid, surfactant, and drug.[7][15]

  • Homogenization & Sonication Parameters : The energy input during preparation affects particle size and drug encapsulation.

    • Solution : Optimize the homogenization speed and time (e.g., 15,000 rpm for 10 min) and the ultrasonication power and duration (e.g., 5 min at 50W).[1] Insufficient energy may result in larger particles and poor encapsulation, while excessive energy could lead to drug degradation or leakage.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Q: I am observing significant animal-to-animal variation in the plasma concentration-time profiles after oral administration of my altretamine formulation. What could be the cause?

A: High variability is a known issue with altretamine, partly due to its extensive first-pass metabolism.[3] However, formulation and experimental procedures can also contribute significantly.

Possible Causes & Troubleshooting Steps:

  • Formulation Instability : If the formulation (e.g., an emulsion or nanoparticle suspension) is not physically stable, it can lead to inconsistent dosing and absorption.

    • Solution : Ensure your formulation is stable under storage and administration conditions. For SEDDS, confirm that it forms a consistent and stable micro/nanoemulsion upon dilution. For SLNs, check for aggregation or drug leakage over time.

  • Interaction with GI Contents : The presence of food can significantly alter the absorption of lipid-based formulations.

    • Solution : Standardize the feeding schedule for the animals. Typically, rats or mice are fasted overnight before oral dosing to ensure a consistent GI environment.[16][17]

  • Inconsistent Dosing Technique : Inaccurate oral gavage can lead to variability in the amount of drug delivered to the stomach.

    • Solution : Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals to minimize stress and ensure accurate delivery.

  • Blood Sampling Technique : The method of blood collection can influence results.

    • Solution : Use a consistent blood sampling protocol.[18] Automated blood sampling systems can reduce variability and stress on the animals.[18]

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on altretamine formulations designed to improve oral bioavailability.

Table 1: Formulation Parameters of Optimized Altretamine-Loaded SLNs

ParameterOptimized ValueReference
Mean Particle Size100.6 ± 2.1 nm[15]
Entrapment Efficiency (%EE)93.21 ± 1.5 %[15]
Drug Loading (%DL)1.15 ± 0.6 %[15]
Zeta Potential-21.3 mV[13]

Table 2: Comparison of Pharmacokinetic Parameters in Rats

FormulationCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (vs. Pure Drug)Reference
Pure Altretamine Suspension~0.3854-[13]
SLNs of ALT-Epi-β-CD Complex0.941502.47[13][14]

Note: Cmax (Maximum plasma concentration) and AUC (Area under the curve) are key indicators of the rate and extent of drug absorption, respectively.

Experimental Protocols

Protocol 1: Preparation of Altretamine-Loaded SLNs by Hot Homogenization and Ultrasonication

This protocol is adapted from the methodology described for preparing altretamine-loaded SLNs.[1][7][15]

Materials:

  • Altretamine Hydrochloride

  • Solid Lipid: Compritol® 888 ATO

  • Surfactant: Poloxamer 188

  • Co-surfactant: Soya lecithin (B1663433)

  • Purified water

Procedure:

  • Lipid Phase Preparation : Accurately weigh the required amounts of Compritol® 888 ATO and altretamine. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, transparent liquid is formed.

  • Aqueous Phase Preparation : Dissolve the Poloxamer 188 and soya lecithin in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Homogenization : Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 15,000 rpm) for 10 minutes. This creates a coarse oil-in-water emulsion.

  • Ultrasonication : Immediately subject the coarse emulsion to high-power probe sonication (e.g., 50W) for 5 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling & Solidification : Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Storage : Store the final SLN dispersion at 4°C for further characterization.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a common method for assessing the release profile of a nanoparticle formulation.

Materials:

  • Altretamine-loaded SLN dispersion

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer with hot plate

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation : Pre-soak the dialysis tubing in the release medium (PBS, pH 7.4) as per the manufacturer's instructions.

  • Sample Loading : Pipette a known volume (e.g., 1 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.

  • Release Study Setup : Place the sealed dialysis bag into a beaker containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4) to ensure sink conditions. Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37 ± 0.5°C.

  • Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).

  • Medium Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis : Analyze the collected samples for altretamine concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Calculation : Calculate the cumulative percentage of drug released at each time point. The in vitro release study for altretamine-loaded SLNs has shown a biphasic pattern with an initial burst release followed by sustained release for up to 24 hours.[7][15]

Protocol 3: In Vivo Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo PK study in a rat model.[13][16][17]

Animals:

  • Male Wistar or Sprague Dawley rats (e.g., 200-250 g)

Procedure:

  • Acclimatization : Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.

  • Fasting : Fast the rats overnight (12-18 hours) before dosing but allow free access to water.

  • Grouping : Divide the animals into groups (e.g., n=6 per group).

    • Group 1 (Control): Receive pure altretamine suspension.

    • Group 2 (Test): Receive the novel altretamine formulation (e.g., SLNs).

  • Dosing : Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling : Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Separation : Centrifuge the blood samples (e.g., at 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Drug Analysis : Extract altretamine from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).[18] Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC₀₋ₜ, and relative bioavailability.

Visualizations

Caption: Workflow for developing and evaluating altretamine-loaded SLNs.

Bioavailability_Mechanism Mechanism of Bioavailability Enhancement by SLNs cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption Pathways A Oral Administration of Altretamine-SLN B Dispersion in GI Fluids A->B C Increased Surface Area & Solubilization of Altretamine B->C D Absorption via Enterocytes C->D Drug Release & Particle Uptake E Uptake by M-Cells (Lymphatic System) C->E Drug Release & Particle Uptake F Portal Vein D->F Standard Route I Thoracic Duct E->I Lymphatic Route (Bypasses Liver) G Liver (First-Pass Metabolism) F->G Standard Route H Systemic Circulation G->H Standard Route G->H Reduced Drug Amount I->H Lymphatic Route (Bypasses Liver)

Caption: How SLNs improve altretamine's oral bioavailability.

Troubleshooting_Low_EE Troubleshooting: Low Entrapment Efficiency (%EE) Start Problem: Low Entrapment Efficiency Q1 Is Altretamine soluble in the chosen lipid? Start->Q1 A1_Yes Screen lipids with higher solubilizing capacity Q1->A1_Yes No Q2 Is the Surfactant/Lipid ratio optimized? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Systematically vary surfactant concentration (e.g., using RSM) Q2->A2_Yes No Q3 Are homogenization/sonication parameters adequate? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Optimize speed, time, and power input Q3->A3_Yes No End Re-evaluate Optimized Formulation Q3->End Yes A3_Yes->End

Caption: Logical guide for troubleshooting low drug entrapment.

References

Technical Support Center: Altretamine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing altretamine (B313) hydrochloride degradation products.

Troubleshooting Guides

Experiment-related issues can often be resolved by systematically evaluating potential causes. The following table outlines common problems encountered during the analysis of altretamine hydrochloride and its degradation products, along with their likely causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of altretamine (a basic compound).- Secondary interactions with active sites on the HPLC column (e.g., free silanols).- Column overload.- Use of a sample solvent stronger than the mobile phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of altretamine.- Use a high-purity, end-capped HPLC column.- Add a competitive amine (e.g., triethylamine) to the mobile phase to mask active sites.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation or contamination.- Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for leaks and ensure it is delivering a constant flow.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent to remove contaminants or replace the column if necessary.
Baseline Noise or Drift - Contaminated mobile phase or solvents.- Air bubbles in the detector or pump.- Detector lamp nearing the end of its life.- Incomplete column equilibration.- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Replace the detector lamp if its output is low.- Ensure the column is fully equilibrated with the mobile phase before analysis.
Ghost Peaks - Contamination in the injection system or sample vials.- Carryover from a previous injection.- Impurities in the mobile phase.- Clean the injector and autosampler needle.- Use clean sample vials and septa.- Inject a blank solvent to check for carryover and implement a needle wash step between injections.- Run a blank gradient to identify impurities in the mobile phase.
Low Signal Intensity in LC-MS - Ion suppression due to matrix effects or co-eluting compounds.- Inefficient ionization of altretamine or its degradation products.- Improper mass spectrometer settings.- Improve sample preparation to remove interfering matrix components.- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Adjust the mobile phase composition (e.g., pH, organic modifier) to enhance ionization.- Optimize MS parameters such as spray voltage, gas flows, and collision energy.
Difficulty in Identifying Degradation Products - Low abundance of degradation products.- Lack of reference standards.- Complex fragmentation patterns in MS.- Concentrate the sample to increase the concentration of degradation products.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.- Perform MS/MS experiments at different collision energies to obtain detailed fragmentation information.- Consider isolation of major degradation products for structural elucidation by NMR.

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible results. Below is a detailed methodology for a stability-indicating HPLC-UV method suitable for the analysis of this compound and its degradation products. This protocol is based on established methods for altretamine analysis.[1][2]

Stability-Indicating HPLC-UV Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10mM ammonium (B1175870) carbonate, pH adjusted to 8.0) and an organic solvent (e.g., Methanol) in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 227 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and methanol) and dilute to the desired concentration (e.g., 250 µg/mL).

  • Sample Solution (Forced Degradation):

    • Acid Degradation: Dissolve this compound in 0.5 N HCl and heat at 70°C.

    • Base Degradation: Dissolve this compound in 0.5 N NaOH and heat at 70°C.

    • Oxidative Degradation: Dissolve this compound in 3.0% H₂O₂ and keep at ambient temperature.

    • Thermal Degradation: Expose solid this compound to dry heat at 100°C.

    • Photolytic Degradation: Expose a solution of this compound to UV light.

    • Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to a suitable concentration with the mobile phase.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

5. Analysis:

  • Inject the blank (diluent), standard solution, and the prepared sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to altretamine and its degradation products based on their retention times.

  • Calculate the percentage of degradation by comparing the peak area of altretamine in the stressed samples to that in the unstressed standard.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Characterization start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization & Dilution stress->neutralize hplc Inject into HPLC-UV System neutralize->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (227 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Degradation chromatogram->quantify lcms LC-MS/MS Analysis (for structural information) chromatogram->lcms nmr NMR Analysis (for definitive structure) lcms->nmr identify Identify & Characterize Degradation Products lcms->identify

Experimental workflow for identifying and characterizing altretamine degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and known metabolic pathways, the primary degradation of this compound is expected to occur via two main routes:

  • Oxidative N-demethylation: This is a well-documented metabolic pathway for altretamine.[3] It involves the sequential removal of methyl groups from the dimethylamino substituents, leading to the formation of mono-demethylated and di-demethylated metabolites. These intermediates can be further oxidized.

  • N-oxidation: The nitrogen atoms in the triazine ring and the dimethylamino groups are susceptible to oxidation, which would lead to the formation of N-oxide derivatives. This is a common degradation pathway for nitrogen-containing heterocyclic compounds.

Forced degradation studies have shown that altretamine is particularly susceptible to oxidative degradation.

Q2: What are the expected structures of the major degradation products?

A2: While definitive structural elucidation from forced degradation studies is not widely published, based on the likely degradation pathways, the following are the expected major degradation products:

Degradation Product Proposed Structure Molecular Weight ( g/mol ) Notes
Penta(methyl)melamine C₈H₁₆N₆196.26Result of single N-demethylation.
Tetra(methyl)melamine C₇H₁₄N₆182.23Result of double N-demethylation.
Altretamine N-oxide C₉H₁₈N₆O226.28Oxidation on one of the nitrogen atoms. The exact position would require further spectroscopic analysis.

Q3: Which analytical techniques are best suited for identifying and characterizing altretamine degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating altretamine from its degradation products and for quantifying the extent of degradation. A stability-indicating HPLC method should be developed and validated for this purpose.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their preliminary identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of unknown compounds. After isolation of the major degradation products (e.g., by preparative HPLC), 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) can be used to determine the exact chemical structure, including the position of any modifications.

Q4: How can I generate sufficient quantities of degradation products for structural analysis?

A4: To generate enough material for techniques like NMR, you can perform preparative-scale forced degradation. This involves subjecting a larger amount of this compound to the specific stress condition that produces the degradation product of interest (e.g., oxidative stress). The resulting mixture can then be purified using preparative HPLC to isolate the individual degradation products.

Q5: Are there any specific safety precautions to consider when handling altretamine and its degradation products?

A5: Yes. Altretamine is a cytotoxic antineoplastic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. The degradation products should be treated as potentially toxic and handled with the same level of care as the parent drug.

G cluster_pathway Proposed Degradation Pathway of Altretamine Altretamine Altretamine (C₉H₁₈N₆) N_Demethylation Oxidative N-demethylation Altretamine->N_Demethylation N_Oxidation N-oxidation Altretamine->N_Oxidation Penta Penta(methyl)melamine (C₈H₁₆N₆) N_Demethylation->Penta Tetra Tetra(methyl)melamine (C₇H₁₄N₆) N_Demethylation->Tetra N_Oxide Altretamine N-oxide (C₉H₁₈N₆O) N_Oxidation->N_Oxide Penta->N_Demethylation Further demethylation

Proposed chemical degradation pathways of this compound.

References

Technical Support Center: Managing Altretamine Hydrochloride-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating altretamine (B313) hydrochloride-induced neurotoxicity in animal models. Given the limited specific preclinical data on altretamine, this guide incorporates established principles from the broader field of chemotherapy-induced peripheral neuropathy (CIPN) and relevant findings on potential mitigating agents.

Troubleshooting Guides

Issue 1: Difficulty in Establishing a Consistent Neurotoxicity Model with Altretamine

Question: We are administering altretamine hydrochloride to rodents, but the neurotoxic effects are variable and not consistently reproducible. What factors should we consider?

Answer:

Establishing a consistent neurotoxicity model is crucial for reliable experimental outcomes. Several factors can contribute to variability:

  • Dose and Administration Schedule: Altretamine's neurotoxicity is likely dose-dependent.[1] A systematic dose-response study is essential to identify a dose that induces measurable neurotoxicity without causing excessive systemic toxicity and mortality. Consider different administration schedules (e.g., daily for a shorter period versus intermittent dosing over a longer period) as toxicity can be cumulative.

  • Animal Species and Strain: Different species and strains of rodents can exhibit varying sensitivities to neurotoxic agents.[2] If you are not observing consistent effects, consider testing different strains (e.g., Wistar vs. Sprague-Dawley rats, or C57BL/6 vs. BALB/c mice).

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can influence the bioavailability and metabolism of altretamine, thereby affecting its neurotoxic potential. Ensure the chosen route is consistent and appropriate for the formulation.

  • Baseline Health and Age of Animals: The age and overall health status of the animals can impact their susceptibility to neurotoxicity. Use animals of a consistent age and health status to minimize variability.

  • Behavioral Testing Parameters: Ensure that the behavioral tests used to assess neurotoxicity are sensitive enough to detect subtle changes. The timing of these tests relative to altretamine administration is also critical.

Experimental Workflow for Model Development

G cluster_0 Phase 1: Dose-Finding Study cluster_1 Phase 2: Model Characterization A Select Animal Model (Species/Strain) B Administer Escalating Doses of this compound A->B C Monitor for Acute Toxicity (Weight Loss, Morbidity) B->C D Preliminary Behavioral Assessment (e.g., Gait Analysis) C->D E Determine Maximum Tolerated Dose (MTD) and Optimal Neurotoxic Dose D->E F Administer Optimal Dose to a Larger Cohort E->F G Comprehensive Behavioral Testing (Sensory and Motor) F->G H Histopathological Analysis of Nervous Tissue F->H I Establish Time Course of Neurotoxicity G->I H->I

Caption: Workflow for developing a reproducible altretamine-induced neurotoxicity model.

Issue 2: Selecting Appropriate Endpoints for Assessing Neurotoxicity

Question: What are the most relevant behavioral and histological endpoints to measure altretamine-induced neurotoxicity in our animal model?

Answer:

A multi-faceted approach combining behavioral, electrophysiological, and histological assessments is recommended for a comprehensive evaluation of neurotoxicity.

Behavioral Endpoints:

  • Sensory Neuropathy:

    • Mechanical Allodynia: Assess sensitivity to non-noxious mechanical stimuli using von Frey filaments.

    • Thermal Hyperalgesia/Hypoalgesia: Measure response latency to a heat source (e.g., Hargreaves test) or cold stimulus (e.g., acetone (B3395972) test).

  • Motor Neuropathy:

    • Gait Analysis: Systems like CatWalk can provide detailed quantitative data on various gait parameters.

    • Rotarod Test: Evaluates motor coordination and balance.

    • Grip Strength Test: Measures forelimb and hindlimb muscle strength.

Histological and Molecular Endpoints:

  • Nerve Fiber Density: Quantify intraepidermal nerve fiber density (IENFD) in skin biopsies to assess damage to small sensory fibers.

  • Dorsal Root Ganglia (DRG) Histology: Examine DRG for neuronal damage, apoptosis, or changes in cell size.

  • Sciatic Nerve Histology: Assess for axonal degeneration and demyelination using stains like Luxol Fast Blue and Hematoxylin & Eosin (H&E).

  • Biomarkers: Measure levels of neurofilament light chain (NfL) in serum or cerebrospinal fluid as a marker of axonal damage.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of altretamine-induced neurotoxicity?

A1: The precise mechanism of altretamine's neurotoxicity is not well-defined in preclinical models. However, as an alkylating-like agent, its cytotoxic effects are thought to stem from its metabolic activation.[1] The resulting metabolites can bind to DNA and other macromolecules, potentially disrupting neuronal function and integrity. Based on general principles of CIPN, potential mechanisms could include:

  • Disruption of Axonal Transport: Interference with the microtubule network within neurons, leading to impaired transport of essential organelles and proteins.

  • Mitochondrial Dysfunction: Damage to mitochondria, resulting in energy deficits and increased oxidative stress.

  • Ion Channelopathy: Alterations in the function of ion channels in neuronal membranes, leading to hyperexcitability and spontaneous firing.

  • Neuroinflammation: Activation of glial cells (astrocytes and microglia) in the peripheral and central nervous systems, leading to the release of pro-inflammatory cytokines that can exacerbate neuronal damage.

Signaling Pathway Hypothesis for Altretamine Neurotoxicity

G Altretamine Altretamine Hydrochloride Metabolites Reactive Metabolites Altretamine->Metabolites DNA_Damage DNA Adducts & Macromolecular Damage Metabolites->DNA_Damage Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria Axonal_Transport Disrupted Axonal Transport Metabolites->Axonal_Transport Ion_Channels Altered Ion Channel Function Metabolites->Ion_Channels Neuroinflammation Neuroinflammation DNA_Damage->Neuroinflammation Apoptosis Neuronal Apoptosis/ Degeneration DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Axonal_Transport->Neuroinflammation Ion_Channels->Neuroinflammation Oxidative_Stress->Neuroinflammation Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Neuropathy Peripheral Neuropathy Apoptosis->Neuropathy

Caption: A hypothesized signaling pathway for altretamine-induced neurotoxicity.

Q2: Are there any potential mitigating agents to test in our animal model?

A2: While no agents are specifically approved for mitigating altretamine neurotoxicity, pyridoxine (B80251) (vitamin B6) has been investigated for its potential to prevent or treat CIPN from other agents.[3] There is clinical evidence suggesting that pyridoxine may interact with altretamine.[4] Therefore, co-administration of pyridoxine with altretamine in your animal model would be a rational first step.

Experimental Design for Testing Pyridoxine

G A Randomize Animals into Groups B Group 1: Vehicle Control A->B C Group 2: Altretamine Only A->C D Group 3: Altretamine + Low-Dose Pyridoxine A->D E Group 4: Altretamine + High-Dose Pyridoxine A->E F Administer Treatments According to Schedule B->F C->F D->F E->F G Conduct Behavioral Assessments (e.g., von Frey, Rotarod) F->G H Collect Tissues for Histological Analysis G->H I Analyze and Compare Data Between Groups H->I

References

optimizing dosage and administration schedule of altretamine hydrochloride in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration schedule of altretamine (B313) hydrochloride in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of altretamine hydrochloride?

This compound is an alkylating-like agent. Its precise mechanism of action is not fully understood, but it is known to be a prodrug that requires metabolic activation. In the liver, it undergoes N-demethylation by cytochrome P450 enzymes to produce reactive metabolites, including formaldehyde.[1][2][3] These metabolites can form covalent bonds with DNA and other macromolecules, leading to DNA damage, disruption of DNA and RNA synthesis, and ultimately, cancer cell death.[2]

Q2: What is the approved clinical dosage and administration schedule for altretamine?

In clinical practice for ovarian cancer, the usual dosage of altretamine is 260 mg/m²/day, administered orally in four divided doses (after meals and at bedtime).[4][5] This daily dose is typically given for 14 or 21 consecutive days, followed by a 14 or 7-day rest period, completing a 28-day cycle.[4][5][6]

Q3: What are the common toxicities associated with altretamine in preclinical and clinical studies?

The primary dose-limiting toxicities observed with altretamine are:

  • Gastrointestinal: Nausea and vomiting are the most common side effects.[3][7][8]

  • Neurological: Peripheral neuropathy, dizziness, and mood changes can occur.[2][3]

  • Hematological: Myelosuppression, leading to anemia, leukopenia, and thrombocytopenia, is also a significant concern.[2][3]

Regular monitoring of blood counts and neurological function is crucial during altretamine administration.[5]

Q4: What are some starting points for dosing in preclinical animal models?

Direct translation of clinical doses to animal models requires careful consideration of body surface area and metabolic differences. One preclinical study in mice with renal cell tumors used an intraperitoneal bolus injection of 200 mg/kg of hexamethylmelamine (altretamine). It is important to conduct dose-finding studies, such as Maximum Tolerated Dose (MTD) studies, to determine the optimal dose for your specific animal model and cancer type.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
High Toxicity / Animal Morbidity - Dose is too high.- Administration schedule is too frequent.- Animal model is particularly sensitive.- Reduce the daily dosage.- Increase the duration of the rest period between treatment cycles.- Switch to a less frequent dosing schedule (e.g., from daily to every other day).- Ensure the use of appropriate supportive care to manage side effects.
Lack of Efficacy / Tumor Response - Dose is too low.- Duration of treatment is insufficient.- The tumor model is resistant to altretamine.- Gradually escalate the dose in a pilot study to determine the MTD.- Extend the duration of the treatment cycles.- Consider combination therapy with other anti-cancer agents, as altretamine has shown efficacy in combination regimens.[3]
Variable Results Between Animals - Inconsistent drug administration (e.g., gavage technique).- Variability in food and water intake affecting drug absorption.- Differences in individual animal metabolism.- Ensure consistent and proper training for all personnel performing drug administration.- Standardize the diet and feeding schedule of the animals.- Increase the number of animals per group to improve statistical power.
Neurological Side Effects Observed - Neurotoxicity is a known side effect of altretamine.- Perform regular neurological examinations of the animals.- If progressive neurotoxicity is observed, consider temporarily discontinuing treatment and restarting at a lower dose, such as 200 mg/m²/day as referenced in clinical adjustments.[5]

Data Presentation

Table 1: Clinically Relevant Dosing and Administration of this compound

ParameterHuman (Clinical)
Dosage 260 mg/m²/day[4][5][6]
Administration Route Oral (capsules)[2]
Schedule 14 or 21 consecutive days in a 28-day cycle[4][5][6]
Dosing Frequency 4 divided doses per day (after meals and at bedtime)[4][5]

Table 2: Example of a Preclinical Dose in a Mouse Model

ParameterMouse (Renal Cell Tumor Model)
Dosage 200 mg/kg
Administration Route Intraperitoneal (IP) bolus injection
Schedule Single dose mentioned in the study
Dosing Frequency Single administration

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Female athymic nude mice, 6-8 weeks old, with established ovarian cancer xenografts.

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

  • Dose Escalation:

    • Start with a conservative dose (e.g., 50 mg/kg/day) administered daily by oral gavage for 14 consecutive days.

    • In subsequent cohorts of animals, escalate the dose in increments (e.g., 100 mg/kg/day, 150 mg/kg/day, 200 mg/kg/day).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • At the end of the 14-day treatment period, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant mortality or signs of severe toxicity.

Protocol 2: Efficacy Study with an Optimized Dosing Schedule

  • Animal Model: As described in Protocol 1.

  • Treatment Groups:

    • Vehicle control.

    • Altretamine at the determined MTD (e.g., 150 mg/kg/day) administered daily for 14 days, followed by a 14-day rest period.

    • Altretamine at the MTD administered daily for 21 days, followed by a 7-day rest period.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly with calipers.

    • Monitor animal survival.

  • Toxicity Monitoring:

    • Monitor body weight and clinical signs as in the MTD study.

    • Collect blood for CBC at the end of each treatment cycle.

  • Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups and the vehicle control.

Visualizations

altretamine_mechanism altretamine This compound (Oral Administration) liver Liver (Metabolic Activation) altretamine->liver Absorption cyp450 Cytochrome P450 Enzymes liver->cyp450 metabolites Reactive Metabolites (e.g., Formaldehyde) cyp450->metabolites N-demethylation dna Tumor Cell DNA metabolites->dna Covalent Bonding damage DNA Adducts & Cross-linking dna->damage inhibition Inhibition of DNA/RNA Synthesis damage->inhibition apoptosis Cell Cycle Arrest & Apoptosis inhibition->apoptosis

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Ovarian Cancer Animal Model mtd_study Phase 1: Maximum Tolerated Dose (MTD) Study (Dose Escalation) start->mtd_study mtd_result Determine MTD mtd_study->mtd_result efficacy_study Phase 2: Efficacy & Toxicity Study (Schedule Comparison) mtd_result->efficacy_study data_analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Toxicity Assessment efficacy_study->data_analysis conclusion Conclusion: Optimal Dosing Regimen Identified data_analysis->conclusion

Caption: Experimental workflow for optimizing altretamine dosage.

troubleshooting_logic start Issue Encountered toxicity High Toxicity? start->toxicity efficacy Low Efficacy? toxicity->efficacy No reduce_dose Action: Reduce Dose or Modify Schedule toxicity->reduce_dose Yes increase_dose Action: Increase Dose or Treatment Duration efficacy->increase_dose Yes check_protocol Action: Review Administration Protocol & Animal Model efficacy->check_protocol No

Caption: Troubleshooting logic for preclinical altretamine studies.

References

troubleshooting inconsistent results in altretamine hydrochloride cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with altretamine (B313) hydrochloride in cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of altretamine hydrochloride?

A1: The precise mechanism of action of altretamine is not fully elucidated, but it is classified as an alkylating-like antineoplastic agent. It is believed to require metabolic activation by cytochrome P450 enzymes in the liver. This process leads to the formation of reactive metabolites, such as formaldehyde (B43269) and electrophilic iminium ions. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, causing DNA damage and cross-linking. This damage disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

Q2: How should I prepare and store this compound for cytotoxicity assays?

A2: this compound has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and controls and remains at a non-toxic level for the specific cell line being used (typically ≤ 0.5%).

Q3: What are the general stability characteristics of this compound?

A3: The bulk powder of altretamine is stable at room temperature.[1] In aqueous solutions, its stability is pH-dependent, and it has been shown to be stable for 24 hours at room temperature at pH 4, 7, and 10.[1] However, in complex cell culture media, the stability can be influenced by various components and incubation conditions.[2] It is advisable to prepare fresh dilutions of altretamine in media for each experiment to minimize potential degradation.

Q4: Which cytotoxicity assay is most suitable for this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability and is a suitable choice for evaluating the cytotoxic effects of altretamine. This assay measures the metabolic activity of cells, which generally correlates with cell viability. However, to ensure the robustness of your findings, it is good practice to validate results with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or DNA content (e.g., crystal violet assay).

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound Between Experiments

Question: I am observing significant variability in the IC50 values of this compound for the same cell line across different experimental dates. What are the potential causes and solutions?

Answer: High variability in IC50 values is a common challenge in cytotoxicity assays and can arise from multiple factors. Below is a systematic approach to troubleshoot this issue:

Potential Cause Troubleshooting Suggestions
Cell Health and Passage Number Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination.
Altretamine Stock Solution Prepare fresh stock solutions of this compound for each experiment or use properly stored aliquots. Ensure complete dissolution in DMSO before diluting in culture medium.
Inconsistent Incubation Times Maintain consistent incubation times for both the drug treatment and the assay development steps (e.g., MTT incubation).
Variations in Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and consider performing a cell count for each experiment to ensure consistent seeding.
Data Analysis Use a consistent method for calculating IC50 values (e.g., non-linear regression with a variable slope). Ensure proper background subtraction (wells with medium and assay reagents but no cells).
Issue 2: High Well-to-Well Variability Within a Single Experiment

Question: My replicate wells for the same concentration of altretamine show high variability in absorbance readings. How can I improve the precision of my assay?

Answer: High well-to-well variability can obscure the true dose-dependent effect of your compound. The following steps can help improve the consistency within your plates:

Potential Cause Troubleshooting Suggestions
Uneven Cell Distribution Ensure a homogenous single-cell suspension is maintained during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette volumes and ensure consistent pipetting technique, especially when performing serial dilutions.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of altretamine. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO or a specialized buffer), ensure the formazan crystals are completely dissolved by gently shaking the plate for 10-15 minutes before reading the absorbance.

Data Presentation

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line, assay duration, and other experimental conditions. The following table provides a template for summarizing experimentally determined IC50 values. It is crucial to determine these values empirically for your specific cell lines and experimental setup.

Cell Line Cancer Type Typical Assay Duration (hours) Experimentally Determined IC50 (µM) Notes
A2780 Ovarian Cancer48 - 72To be determined
SKOV3 Ovarian Cancer48 - 72To be determinedMay exhibit higher resistance compared to A2780.
OVCAR-3 Ovarian Cancer48 - 72To be determined
A549 Lung Cancer48 - 72To be determined
NCI-H460 Lung Cancer48 - 72To be determined
U87 MG Glioblastoma48 - 72To be determined
SF-295 Glioblastoma48 - 72To be determined
SK-MEL-28 Melanoma48 - 72To be determined

Note: The IC50 values for this compound are not extensively reported in publicly available literature for all cell lines. The values in this table should be determined experimentally using a standardized protocol, such as the one provided below.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay for this compound

This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 0.5%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include untreated control wells (medium with the same concentration of DMSO as the treated wells) and blank wells (medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Values Observed CheckCellCulture Review Cell Culture Practices: - Consistent Passage Number? - Exponential Growth Phase? - Mycoplasma Contamination? Start->CheckCellCulture CheckCompoundPrep Examine Compound Preparation: - Fresh Stock Solution? - Complete Dissolution in DMSO? - Consistent Final DMSO %? Start->CheckCompoundPrep CheckAssayProtocol Standardize Assay Protocol: - Consistent Incubation Times? - Uniform Cell Seeding Density? - Mitigate Edge Effects? Start->CheckAssayProtocol CheckDataAnalysis Verify Data Analysis: - Consistent IC50 Calculation Method? - Correct Background Subtraction? Start->CheckDataAnalysis Solution Consistent IC50 Values Achieved CheckCellCulture->Solution CheckCompoundPrep->Solution CheckAssayProtocol->Solution CheckDataAnalysis->Solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

CytotoxicityAssayWorkflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis CellSeeding 1. Seed Cells in 96-well Plate DrugPrep 2. Prepare Altretamine Dilutions CellTreatment 3. Treat Cells with Altretamine DrugPrep->CellTreatment Incubation 4. Incubate for 48-72 hours CellTreatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis AltretamineMechanism Proposed Mechanism of Action of Altretamine Altretamine Altretamine MetabolicActivation Metabolic Activation (Cytochrome P450) Altretamine->MetabolicActivation ReactiveMetabolites Reactive Metabolites (Formaldehyde, Iminium Ions) MetabolicActivation->ReactiveMetabolites MacromoleculeBinding Covalent Binding to DNA and Proteins ReactiveMetabolites->MacromoleculeBinding CellularEffects DNA Damage & Cross-linking MacromoleculeBinding->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis

References

minimizing off-target effects of altretamine hydrochloride in cell-based studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the off-target effects of altretamine (B313) hydrochloride in in vitro cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of altretamine and how does it lead to off-target effects?

A1: Altretamine is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is classified as an alkylating agent, although its precise mechanism is not fully understood.[1] In the liver and within target cells expressing cytochrome P450 (CYP) enzymes, altretamine undergoes N-demethylation.[1] This metabolic process generates reactive intermediates, primarily formaldehyde (B43269) and electrophilic iminium ions.[1][2]

  • On-target effects are believed to result from these reactive intermediates causing damage to cellular macromolecules like DNA, RNA, and proteins in cancer cells, leading to the disruption of cellular functions and ultimately, cell death.[1] Iminium-mediated DNA cross-linking has been demonstrated, though its exact contribution to antitumor activity is still being researched.[2]

  • Off-target effects arise from the indiscriminate reactivity of these metabolites, particularly formaldehyde. Formaldehyde is a highly reactive molecule that can cause general cytotoxicity by cross-linking proteins and other macromolecules, inducing oxidative stress, and promoting apoptosis in a non-specific manner.[3] This can lead to cell death in both cancerous and non-cancerous cells, complicating the interpretation of experimental results.

Q2: Which cell lines are most appropriate for studying altretamine's effects?

A2: The choice of cell line is critical due to the metabolic activation requirement of altretamine.

  • High CYP Expression Cell Lines: Ovarian cancer cell lines that overexpress certain CYP isoforms, such as CYP1A1 and CYP1B1 (e.g., A2780, SKOV-3), are suitable models as they can metabolize altretamine.[3][4][5]

  • CYP-Engineered Cell Lines: For a more controlled system, using cell lines genetically engineered to express specific human CYP enzymes can provide more consistent metabolic activation.[4]

  • Hepatocyte Co-cultures: Co-culturing your target cancer cells with primary hepatocytes or using liver microsomes (S9 fractions) can also be employed to mimic hepatic metabolism.

It is advisable to characterize the metabolic competency of your chosen cell line.

Q3: How can I distinguish between on-target (anti-cancer) and off-target (general cytotoxic) effects of altretamine in my experiments?

A3: Differentiating between on-target and off-target effects is a key challenge. A multi-pronged approach is recommended:

  • Use of Control Cell Lines: Include a non-cancerous cell line with low or no CYP expression in your experiments. If you observe cytotoxicity in the cancer cell line but not in the control line at a given concentration, it suggests a degree of on-target selectivity.

  • Formaldehyde Scavengers: The inclusion of a formaldehyde scavenger, such as glycine (B1666218), in your culture medium can help to neutralize the off-target effects of this metabolite. A reduction in cytotoxicity in the presence of a scavenger would indicate that a significant portion of the observed cell death is due to off-target formaldehyde effects.

  • Specific Mechanistic Assays: Instead of relying solely on general cell viability assays (e.g., MTT, MTS), employ assays that measure specific on-target mechanisms. For an alkylating agent like altretamine, this would include DNA cross-linking assays (e.g., Comet assay).[6][7][8]

  • Dose-Response Analysis: Perform detailed dose-response curves for both on-target (e.g., DNA damage in cancer cells) and off-target (e.g., cytotoxicity in control cells) endpoints. This can help to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Q4: What are the typical concentrations of altretamine used in in-vitro studies, and what should I consider when preparing it?

A4: The effective concentration of altretamine in vitro can vary significantly depending on the cell line's metabolic capacity and the assay duration. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. For formaldehyde, a key off-target metabolite, cytotoxic effects have been observed in the low millimolar to micromolar range in various cell lines.[9][10] Altretamine is poorly soluble in water, so a stock solution in an organic solvent like DMSO is typically required. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically <0.5%).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cytotoxicity observed in control (non-cancerous) cell lines. Off-target effects from altretamine metabolites (formaldehyde, iminium ions).1. Confirm that the control cell line has low CYP450 expression. 2. Incorporate a formaldehyde scavenger (e.g., glycine) in your experimental setup. 3. Lower the concentration of altretamine to a range that is selective for the cancer cell line.
Inconsistent results between experiments. 1. Variability in the metabolic activity of the cell line due to passage number or culture conditions. 2. Degradation of altretamine in the culture medium.1. Use cells within a consistent and low passage number range. Standardize cell seeding density and culture conditions. 2. Prepare fresh altretamine solutions for each experiment.
No significant cytotoxic effect observed in ovarian cancer cell lines. 1. Insufficient metabolic activation of altretamine. 2. The chosen cell line may be resistant to alkylating agents.1. Verify the expression and activity of relevant CYP450 enzymes in your cell line. Consider using a more metabolically active cell line or a co-culture system. 2. Test the sensitivity of your cell line to other known alkylating agents to check for general resistance.
Difficulty in attributing cell death to on-target DNA damage versus general toxicity. Reliance on non-specific cell viability assays.1. Employ specific assays to measure DNA damage, such as the Comet assay for DNA cross-linking.[6][7][8] 2. Measure markers of apoptosis and necrosis to understand the mode of cell death. 3. Use a multi-parameter approach, combining viability, mechanistic, and control assays.

Data Presentation

Table 1: Cytotoxicity of Formaldehyde (an Altretamine Metabolite) in Various Human Cell Lines

Cell LineAssayIC50 (Concentration causing 50% inhibition)Reference
HT-29 (Colon Carcinoma)Cell Count~1.0 mM[9]
HUV-EC-C (Endothelial)Cell Count>1.0 mM[9]

Note: This data illustrates the general cytotoxic potential of a key off-target metabolite of altretamine. The IC50 for altretamine itself will depend on the metabolic capacity of the specific cell line used.

Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Cytotoxicity of Altretamine

This protocol provides a framework for distinguishing the desired anti-cancer effects from non-specific toxicity.

  • Cell Culture:

    • Culture your chosen ovarian cancer cell line (e.g., SKOV-3, which expresses CYP1A1 and CYP1B1) and a control non-cancerous cell line (e.g., a normal ovarian surface epithelial cell line) under standard conditions.[3][4]

  • Experimental Setup:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • Prepare four treatment groups for each cell line:

      • Vehicle control (e.g., DMSO).

      • Altretamine at various concentrations.

      • Formaldehyde scavenger (e.g., glycine) alone.

      • Altretamine at various concentrations + formaldehyde scavenger.

  • Treatment:

    • Prepare a stock solution of altretamine in DMSO.

    • Prepare a stock solution of glycine in sterile water.

    • Add the respective treatments to the cells and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Endpoint Assays:

    • Cell Viability (Off-Target Indicator): Perform an MTT or similar metabolic assay on all plates to measure general cytotoxicity.[11][12]

    • DNA Cross-linking (On-Target Indicator): In parallel, perform a Comet assay on cells treated with altretamine (with and without scavenger) to specifically measure DNA interstrand cross-links.[6][7][8]

  • Data Analysis:

    • Calculate the IC50 values for altretamine in both cell lines from the viability data.

    • Compare the level of DNA damage in the cancer cell line in the presence and absence of the formaldehyde scavenger. A significant reduction in DNA damage with the scavenger suggests a contribution from formaldehyde.

    • A desirable outcome is potent induction of DNA damage in the cancer cell line with minimal cytotoxicity in the control cell line and a reduction in non-specific cytotoxicity in the cancer cell line when the scavenger is present.

Mandatory Visualizations

Altretamine_Metabolism_and_Action cluster_extracellular Extracellular cluster_cell Cell cluster_metabolism Metabolic Activation cluster_effects Cellular Effects Altretamine Altretamine (Prodrug) Altretamine_in Altretamine Altretamine->Altretamine_in Cellular Uptake CYP450 CYP450 Enzymes Altretamine_in->CYP450 Metabolites Reactive Intermediates CYP450->Metabolites N-demethylation OnTarget On-Target Effects (DNA/RNA/Protein Damage) Metabolites->OnTarget Iminium Ion & Formaldehyde OffTarget Off-Target Effects (General Cytotoxicity) Metabolites->OffTarget Formaldehyde CellDeath Cancer Cell Death OnTarget->CellDeath Toxicity Non-Specific Toxicity OffTarget->Toxicity

Figure 1. Metabolic activation and downstream effects of altretamine.

Experimental_Workflow cluster_assays Endpoint Analysis cluster_data Data Interpretation start Start: Seed Cells (Cancer & Normal) treatment Treat with Altretamine +/- Formaldehyde Scavenger start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay dna_damage_assay DNA Cross-linking Assay (e.g., Comet) incubation->dna_damage_assay off_target_data Assess Off-Target Cytotoxicity viability_assay->off_target_data on_target_data Measure On-Target Genotoxicity dna_damage_assay->on_target_data conclusion Conclusion: Determine Therapeutic Window off_target_data->conclusion on_target_data->conclusion

References

addressing batch-to-batch variability of synthesized altretamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of altretamine (B313) hydrochloride. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing altretamine?

A1: The most prevalent and industrially scalable method for synthesizing altretamine is the dimethylamination of cyanuric chloride.[1] This process typically involves reacting cyanuric chloride with an aqueous solution of dimethylamine (B145610) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like acetone (B3395972) or dioxane.[1][2]

Q2: What are the critical process parameters that can influence the yield and purity of altretamine?

A2: Several factors can significantly impact the outcome of the synthesis. Key parameters to control include the molar ratio of reactants (cyanuric chloride, dimethylamine, and base), reaction temperature, and the choice of solvent.[1] Due to the low boiling point of dimethylamine (7°C), its evaporation can lead to incomplete reactions, affecting both yield and purity.[1]

Q3: What are the common impurities found in synthesized altretamine?

A3: The most common process-related impurities are intermediates from the reaction, including 2,4-dichloro-6-(dimethylamino)-s-triazine and 2-chloro-4,6-bis(dimethylamino)-s-triazine.[1][3] Other potential impurities may also be present and can be identified using appropriate analytical methods.

Q4: How is altretamine converted to altretamine hydrochloride?

A4: Following the synthesis of the altretamine free base, it can be converted to the hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent. The resulting this compound can then be isolated through filtration and dried.

Q5: What analytical techniques are recommended for quality control of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of altretamine and its impurities.[4] Other methods, such as infrared (IR) spectroscopy, can be used for identification purposes.[5] The United States Pharmacopeia (USP) provides detailed monographs for the analysis of altretamine.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of Altretamine
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure the molar ratio of dimethylamine to cyanuric chloride is sufficient to account for potential evaporation. A modified procedure with a higher excess of dimethylamine may be necessary.[1]An increase in the conversion of starting material to the final product.
Loss of Product During Work-up Optimize the extraction and filtration steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from dissolving.Improved recovery of the synthesized altretamine.
Suboptimal Reaction Temperature Maintain a consistent and optimal reaction temperature throughout the synthesis. Fluctuations can lead to side reactions and reduced yield.A more controlled reaction with a higher yield of the desired product.
Problem 2: High Levels of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction As with low yield, ensure a sufficient excess of dimethylamine and adequate reaction time to drive the reaction to completion.[1]A reduction in the levels of chlorinated intermediates.
Ineffective Purification Optimize the recrystallization process. This may involve testing different solvent systems or adjusting the cooling rate to improve the removal of impurities.Higher purity of the final this compound product.
Degradation of Product Altretamine is sensitive to oxidative conditions. Ensure that the reaction and work-up are performed under conditions that minimize exposure to oxidizing agents.Reduced levels of degradation products in the final sample.
Problem 3: Inconsistent Physical Properties (Color, Crystallinity)
Potential Cause Troubleshooting Step Expected Outcome
Presence of Colored Impurities If the final product has an undesirable color, further purification steps, such as treatment with activated carbon, may be necessary.A colorless or white crystalline solid, as expected for pure altretamine.[5]
Poor Crystal Formation The rate of cooling and the choice of solvent during recrystallization can significantly impact the crystal structure. Experiment with different cooling profiles and solvent mixtures to achieve the desired crystallinity.A product with consistent and well-defined crystalline properties, which can affect its stability and dissolution rate.

Experimental Protocols

Synthesis of Altretamine

This protocol is based on an improved one-pot synthesis method.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve cyanuric chloride in acetone.

  • Reagent Addition: To the stirred solution, slowly add a 40% aqueous solution of dimethylamine followed by a solution of sodium hydroxide. Maintain the reaction temperature below 10°C.

  • Reaction: Allow the reaction to proceed for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, filter the mixture and wash the solid with water.

  • Purification: Recrystallize the crude altretamine from a suitable solvent, such as ethanol, to obtain the purified product.

Formation of this compound
  • Dissolution: Dissolve the purified altretamine in a suitable anhydrous solvent, such as diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent dropwise to the stirred altretamine solution.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

HPLC Analysis of Altretamine and Impurities

This method is adapted from validated stability-indicating HPLC methods.[4]

Parameter Specification
Column Zorbax SB-C18 or Hypersil BDS C18 (or equivalent)
Mobile Phase A mixture of 10mM ammonium (B1175870) carbonate buffer (pH 8.0) and methanol (B129727) (35:65 v/v) or phosphate (B84403) buffer and acetonitrile (B52724) (90:10, v/v).[4]
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C

Visualizations

cluster_synthesis Altretamine Synthesis cluster_hcl Hydrochloride Salt Formation Start Start Synthesis Reactants Combine Cyanuric Chloride, Dimethylamine, and Base Start->Reactants Reaction Controlled Reaction (Temperature, Time) Reactants->Reaction Workup Filter and Wash Reaction->Workup Purification Recrystallize Workup->Purification Altretamine Pure Altretamine Purification->Altretamine Dissolve Dissolve Altretamine in Anhydrous Solvent Altretamine->Dissolve Acidify Add HCl Solution Dissolve->Acidify Precipitate Precipitation of Salt Acidify->Precipitate Isolate Filter and Dry Precipitate->Isolate FinalProduct Altretamine HCl Isolate->FinalProduct

Caption: Workflow for the synthesis of altretamine and its conversion to this compound.

cluster_troubleshooting Troubleshooting Batch Variability BatchIssue Inconsistent Batch Results (Yield, Purity, Appearance) CheckPurity Analyze Raw Material Purity BatchIssue->CheckPurity CheckParams Verify Reaction Parameters (Temp, Time, Ratios) BatchIssue->CheckParams CheckWorkup Review Work-up and Purification Procedures BatchIssue->CheckWorkup HighImpurities High Impurities CheckPurity->HighImpurities LowYield Low Yield CheckParams->LowYield CheckParams->HighImpurities CheckWorkup->HighImpurities BadAppearance Poor Physical Properties CheckWorkup->BadAppearance OptimizeParams Optimize Reaction Conditions LowYield->OptimizeParams HighImpurities->OptimizeParams OptimizePurification Refine Purification Method HighImpurities->OptimizePurification BadAppearance->OptimizePurification OptimizeParams->BatchIssue Re-run OptimizePurification->BatchIssue Re-run

Caption: A logical workflow for troubleshooting batch-to-batch variability in this compound synthesis.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Altretamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the enhanced separation of altretamine (B313) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of altretamine and how does this impact HPLC separation?

A1: Altretamine, a hexamethylmelamine, primarily undergoes oxidative N-demethylation in the liver, catalyzed by the cytochrome P450 (CYP450) enzyme system. This process results in the formation of a series of progressively more polar metabolites, including pentamethylmelamine, tetramethylmelamine, and other lower demethylated species. The cytotoxicity of altretamine is dependent on this metabolic activation, which produces reactive hydroxymethyl intermediates. For HPLC analysis, this wide range of polarities between the parent drug (altretamine) and its N-demethylated metabolites presents a separation challenge, often requiring gradient elution to achieve adequate resolution.

Q2: What is a good starting point for mobile phase composition in a reversed-phase HPLC method for altretamine and its metabolites?

A2: A common starting point for the reversed-phase separation of altretamine and its metabolites is a C18 column with a gradient elution using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase could consist of:

A starting gradient could be 95% A to 50% A over 20-30 minutes. The exact gradient profile will need to be optimized based on the specific column dimensions, particle size, and the full range of metabolites being analyzed.

Q3: My peaks for the polar metabolites are broad and poorly retained. What can I do?

A3: Poor retention and peak shape for polar metabolites are common challenges in reversed-phase chromatography. Here are several strategies to address this:

  • Increase the Aqueous Content of the Mobile Phase: A higher percentage of the aqueous phase at the beginning of the gradient will promote better retention of polar analytes.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention and peak shape for polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Employ Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities, which can be advantageous for separating compounds with a wide range of polarities and charge states.

Q4: How can I improve the resolution between altretamine and its closely eluting metabolites?

A4: To enhance the resolution between closely eluting peaks, consider the following adjustments:

  • Optimize the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will provide more time for the analytes to interact with the stationary phase, often leading to better separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity. Experimenting with pH values around the pKa of the metabolites can significantly impact resolution.

  • Lower the Column Temperature: Reducing the column temperature can sometimes improve resolution, although it may also increase backpressure and run times.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a competing base (e.g., triethylamine) to the mobile phase if basic metabolites are tailing.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure analytes are in a single ionic form.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.
Low Resolution Between Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient is too steep.- Modify the organic solvent-to-aqueous buffer ratio.- Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano).- Decrease the gradient slope during the elution of the critical pair.
Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to identify the source of contamination.

Experimental Protocols

General Reversed-Phase HPLC Method for Altretamine and Metabolites

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex briefly and inject into the HPLC system.

Data Presentation

The following table summarizes hypothetical retention time data for altretamine and its major metabolites under the general reversed-phase HPLC method described above. Actual retention times will vary depending on the specific HPLC system and conditions.

Compound Retention Time (min)
Tridemethylmelamine5.2
Tetramethylmelamine8.9
Pentamethylmelamine12.5
Altretamine18.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC analysis of altretamine and its metabolites.

metabolic_pathway Altretamine Altretamine (Hexamethylmelamine) PMM Pentamethylmelamine Altretamine->PMM CYP450 -CH3 ReactiveIntermediates Reactive Hydroxymethyl Intermediates Altretamine->ReactiveIntermediates TMM Tetramethylmelamine PMM->TMM CYP450 -CH3 PMM->ReactiveIntermediates LowerMetabolites Lower Demethylated Metabolites TMM->LowerMetabolites CYP450 -CH3 TMM->ReactiveIntermediates Cytotoxicity Cytotoxicity ReactiveIntermediates->Cytotoxicity

Caption: Simplified metabolic pathway of altretamine via N-demethylation.

reducing signal suppression of altretamine hydrochloride in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of signal suppression when analyzing altretamine (B313) hydrochloride by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of mass spectrometry?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as altretamine hydrochloride, due to the presence of co-eluting compounds from the sample matrix. These interfering components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1]

Q2: I am observing a low or inconsistent signal for this compound. What are the likely causes?

A2: Low or variable signal intensity is often a direct result of ion suppression.[2] The primary causes include:

  • Matrix Effects: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or exogenous contaminants (e.g., plasticizers) can co-elute with this compound and interfere with its ionization.[1][3]

  • Mobile Phase Composition: Certain mobile phase additives, particularly trifluoroacetic acid (TFA), are known to cause significant signal suppression in electrospray ionization (ESI).[1]

  • High Analyte Concentration: At high concentrations, analytes can saturate the droplet surface in the ESI source, leading to a non-linear and suppressed response.[4]

  • Instrument Contamination: A dirty ion source or mass spectrometer interface can lead to poor signal strength and high background noise.[2]

Q3: How can I quickly determine if matrix effects are causing signal suppression in my experiment?

A3: Two common methods are used to diagnose matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the constant signal at the retention time of interfering compounds indicates ion suppression.[5][6]

  • Post-Extraction Spike Analysis: The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix sample that has undergone the extraction process. A lower signal in the matrix sample confirms the presence of ion suppression.[1][7]

Q4: Which sample preparation technique is most effective at minimizing signal suppression for this compound?

A4: Improving sample preparation is one of the most effective strategies to combat ion suppression.[8] The choice depends on the complexity of the matrix and the required level of cleanliness.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from matrix components, thus significantly reducing suppression.[8]

  • Liquid-Liquid Extraction (LLE): Effective at removing different types of interferences, such as phospholipids, compared to protein precipitation.[1][8]

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove other small-molecule interferences and often results in more significant matrix effects compared to LLE or SPE.[1]

Q5: Can modifying my liquid chromatography (LC) conditions help reduce signal suppression?

A5: Yes. Optimizing chromatographic conditions can separate this compound from the interfering matrix components. Consider adjusting the mobile phase composition, the gradient profile, or the flow rate to improve separation.[6] For example, replacing trifluoroacetic acid with formic acid or ammonium (B1175870) formate (B1220265) can significantly improve signal intensity in ESI.[1]

Q6: When is it necessary to use a stable isotope-labeled (SIL) internal standard?

A6: Using a stable isotope-labeled internal standard, such as Altretamine-d15, is the most reliable way to compensate for signal suppression. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification because the ratio of the analyte signal to the internal standard signal remains consistent even when suppression occurs. It is highly recommended for complex biological matrices where matrix effects are difficult to eliminate completely.

Troubleshooting Guides

Guide 1: Diagnosing Signal Suppression

If you suspect signal suppression, this guide provides protocols to confirm and characterize the matrix effect.

  • Setup: Prepare a solution of this compound standard at a concentration that gives a stable, mid-range signal.

  • Infusion: Using a syringe pump, deliver the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • LC Flow: Deliver the mobile phase from the LC system at your method's flow rate to the other inlet of the T-junction.

  • Analysis: Once a stable baseline signal for the infused standard is achieved, inject a blank, extracted sample matrix.

  • Interpretation: Observe the signal of the infused standard. A dip in the signal indicates regions where matrix components are eluting and causing ion suppression.[5]

G cluster_analysis Analysis lc LC System (Mobile Phase) tee lc->tee syringe Syringe Pump (Altretamine Std.) syringe->tee ms Mass Spectrometer tee->ms Combined Flow

Diagram of the post-column infusion experimental setup.
  • Prepare Samples:

    • Set A: Spike a known concentration of this compound into a pure solvent (e.g., mobile phase).

    • Set B: Take a blank sample matrix (e.g., plasma), perform your sample extraction procedure, and then spike the final extract with the same concentration of this compound as in Set A.

  • Analyze: Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (%): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A value close to 100% suggests a minimal matrix effect.[1]

G start Low or Inconsistent Altretamine Signal diag_step Perform Diagnostic Experiment (Post-Column Infusion or Post-Extraction Spike) start->diag_step result Matrix Effect Detected? diag_step->result no_me No Significant Matrix Effect. Investigate other causes: - Instrument Performance - Standard Degradation - Incorrect MS Parameters result->no_me  No yes_me Matrix Effect Confirmed. Proceed to Mitigation Strategies. result->yes_me  Yes G cluster_causes Primary Causes cluster_mitigation Mitigation Strategies c1 Co-eluting Matrix Components suppression Signal Suppression of This compound c1->suppression c2 Unsuitable Mobile Phase Additives (e.g., TFA) c2->suppression c3 Ion Source Contamination c3->suppression s1 Improve Sample Cleanup (SPE, LLE) suppression->s1 s2 Optimize Chromatography (Gradient, Column) suppression->s2 s3 Modify Mobile Phase (Use Formic Acid) suppression->s3 s4 Use SIL Internal Standard suppression->s4 Compensate s5 Clean Ion Source suppression->s5

References

Technical Support Center: Clinical Pharmacokinetic Analysis of Altretamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical pharmacokinetic analysis of altretamine (B313). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the bioanalysis of this anticancer agent.

Introduction

Altretamine (hexamethylmelamine) is an orally administered antineoplastic agent used in the treatment of persistent or recurrent ovarian cancer. Its clinical pharmacokinetic analysis is complicated by several factors, including high inter-patient variability, extensive first-pass metabolism, and poor water solubility. This guide provides practical solutions and detailed protocols to address common issues in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Pre-Analytical and Sample Handling Issues

Question: We are observing high variability in our pharmacokinetic data between patients. What are the potential pre-analytical sources of this variability?

Answer: High inter-patient variability is a known characteristic of altretamine, largely due to its extensive first-pass metabolism[1]. However, several pre-analytical factors can exacerbate this variability:

  • Impact of Food: The bioavailability of altretamine can be significantly affected by food. A preliminary study indicated that peak altretamine concentrations were significantly lower after a standard breakfast than in the fasting state[2]. To minimize variability, it is crucial to standardize food intake or ensure patients are in a fasting state during sample collection periods.

  • Sample Collection and Handling: Inconsistent sample handling can introduce errors. Ensure that blood samples are collected at precisely timed intervals and processed consistently. Delays in centrifugation or temperature fluctuations before storage can potentially affect analyte stability.

  • Patient-Specific Factors: Differences in gastric pH and gastrointestinal motility among patients can alter the dissolution and absorption of the poorly water-soluble altretamine[1]. While difficult to control, documenting concomitant medications that may affect gastrointestinal function can help in data interpretation.

Question: What are the recommended procedures for plasma sample processing and storage to ensure the stability of altretamine and its metabolites?

Answer: Proper handling and storage are critical for maintaining the integrity of altretamine and its N-demethylated metabolites (pentamethylmelamine, tetramethylmelamine).

  • Processing: After blood collection in tubes containing an appropriate anticoagulant (e.g., K2EDTA), centrifuge the samples promptly to separate the plasma. One study describes extracting spiked serum samples with acetonitrile (B52724) at 4°C[2]. This suggests that maintaining a cold chain during processing is beneficial.

  • Storage: For long-term storage, plasma samples should be kept at -80°C. Studies on the long-term stability of various metabolites in plasma stored at -80°C have shown that while many remain stable for years, some classes of compounds can exhibit changes in concentration. It is recommended to minimize storage duration and avoid repeated freeze-thaw cycles. If samples need to be thawed for analysis, it should be done on ice to minimize degradation.

Analytical Method Troubleshooting

Question: We are using a reversed-phase HPLC method for altretamine analysis and are observing significant peak tailing for the parent drug. What could be the cause and how can we resolve it?

Answer: Peak tailing for basic compounds like altretamine on reversed-phase columns is a common issue. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic amine groups of altretamine, causing peak tailing.

    • Solution 1: Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with altretamine.

    • Solution 2: Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH (e.g., pH 3-4) will ensure the analyte is in its protonated form, which can sometimes improve peak shape. However, you must also consider the stability of your column at low pH.

    • Solution 3: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. Using a column with a base-deactivated stationary phase will minimize silanol interactions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.

Question: In our LC-MS/MS analysis, we are experiencing ion suppression for altretamine and its metabolites, leading to poor sensitivity and reproducibility. How can we mitigate these matrix effects?

Answer: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the plasma matrix interfere with the ionization of the analytes of interest.

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Protein Precipitation (PPT): While simple and fast, PPT with acetonitrile may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the analytes into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize extraction recovery.

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a stationary phase to selectively retain and elute the analytes. This is a more method-development intensive but often most effective solution.

  • Optimize Chromatographic Separation: Ensure that altretamine and its metabolites are chromatographically separated from the regions of major matrix effects.

    • Solution: Conduct a post-column infusion experiment with your analyte while injecting a blank, extracted plasma sample. This will reveal the retention time regions where significant ion suppression occurs. Adjust your gradient to elute your analytes away from these zones.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Question: We are observing carryover of altretamine in our LC-MS/MS system, where we see a peak for the analyte in blank injections following a high concentration sample. What are the best practices to minimize this?

Answer: Carryover can be a significant issue, especially with "sticky" compounds or when analyzing a wide range of concentrations.

  • Injector and Autosampler Cleaning: The autosampler is a common source of carryover.

    • Solution 1: Optimize Wash Solvents: Use a strong wash solvent in your autosampler wash protocol. A mixture that includes a high percentage of organic solvent, and potentially an acid or base (depending on the analyte's properties), is often more effective than the mobile phase.

    • Solution 2: Multiple Wash Cycles: Increase the number of needle and injection port wash cycles between injections.

  • Chromatographic Column: Carryover can also occur on the analytical column.

    • Solution: Implement a high-organic wash at the end of each chromatographic run, followed by a thorough re-equilibration to the initial mobile phase conditions.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of altretamine exhibit significant variability. The following table summarizes data from various sources to provide a comparative overview.

ParameterValueReference
Time to Peak Concentration (Tmax) 0.5 - 3 hours[1]
Elimination Half-Life (t½) 4.7 - 10.2 hoursDrugBank
Protein Binding 94%DrugBank
Metabolism Extensive hepatic N-demethylation[1]
Excretion Primarily renal, with <1% as unchanged drugDrugBank

Note: These values represent ranges reported in the literature and can be influenced by patient population, dosing regimen, and food intake.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation (PPT)

This protocol is a simple and rapid method for the extraction of altretamine and its metabolites from human plasma.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (HPLC grade), chilled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching 12,000 rpm and maintaining 4°C

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to plasma) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC or LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

HPLC Method for Altretamine Quantification

This is an example of an isocratic HPLC method for the determination of altretamine in plasma.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water mixture (specific ratio to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at a specified wavelength (e.g., 240 nm)
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Note: This is a general protocol and should be optimized and validated for your specific instrumentation and analytical requirements.

Visualizations

Altretamine Metabolic Pathway

The primary metabolic pathway for altretamine is sequential oxidative N-demethylation, which is catalyzed by cytochrome P450 enzymes in the liver. This process involves the formation of hydroxymethyl intermediates that are believed to be the active cytotoxic species. The major metabolites that should be monitored in pharmacokinetic studies are pentamethylmelamine (B108020) and tetramethylmelamine.

Altretamine_Metabolism Altretamine Altretamine (Hexamethylmelamine) HMPM Hydroxymethyl- pentamethylmelamine (Intermediate) Altretamine->HMPM CYP450 (e.g., CYP3A4, CYP2B6) N-demethylation PMM Pentamethylmelamine HMPM->PMM Spontaneous decomposition HTMM Hydroxymethyl- tetramethylmelamine (Intermediate) PMM->HTMM CYP450 N-demethylation TMM Tetramethylmelamine HTMM->TMM Spontaneous decomposition Further_Metabolites Further Demethylated Metabolites TMM->Further_Metabolites Further Metabolism

Caption: Oxidative N-demethylation pathway of altretamine.

General Workflow for Altretamine Bioanalysis

This diagram outlines the key steps in a typical clinical pharmacokinetic study of altretamine, from sample collection to data analysis.

Bioanalysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Blood Sample Collection (Timed Intervals) Plasma_Separation Centrifugation to Separate Plasma Sample_Collection->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Storage->Sample_Prep Analysis LC-MS/MS or HPLC Analysis Sample_Prep->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Reporting Data Interpretation and Reporting PK_Analysis->Reporting

Caption: Workflow for altretamine pharmacokinetic analysis.

References

preventing the degradation of altretamine hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of altretamine (B313) hydrochloride in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing altretamine hydrochloride stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of altretamine. It is soluble in DMSO at concentrations of 11-15 mg/mL; however, it may require ultrasonication to fully dissolve.[1][2] It is crucial to use fresh, anhydrous DMSO as the presence of moisture can reduce solubility.[2] For in vivo experiments, co-solvent systems are often necessary to maintain solubility upon further dilution in aqueous media.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage of up to one month, -20°C is suitable.[2]

Q3: How stable is this compound in aqueous solutions?

A3: Aqueous solutions of altretamine at pH 4, 7, and 10 have been found to be stable for up to 24 hours at room temperature.[3] However, altretamine has poor aqueous solubility (< 0.1 mg/mL), which can be a limiting factor.[1]

Q4: What are the primary factors that can cause the degradation of this compound in solution?

A4: Based on forced degradation studies, this compound is most susceptible to oxidative degradation.[4] It is relatively stable under acidic, basic, thermal, and photolytic stress conditions.[4] Exposure to light should still be minimized as a general precaution for all drug solutions.

Q5: What are the visible signs of this compound degradation or precipitation?

A5: Degradation of this compound is not always visually apparent and may require analytical methods like HPLC for detection. Precipitation, however, can be observed as cloudiness, the formation of visible particles, or a crystalline solid in the solution. This is more common when diluting a DMSO stock solution into an aqueous buffer due to the compound's low aqueous solubility.

Troubleshooting Guide

Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

  • Cause: this compound has low solubility in water. Diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

  • Troubleshooting Workflow:

    Start Precipitation Observed CoSolvent Use a Co-solvent System (e.g., PEG300, Tween-80) Start->CoSolvent Primary Solution Sonication Apply Gentle Heating and/or Sonication CoSolvent->Sonication If still cloudy Resolved Precipitate Dissolved CoSolvent->Resolved LowerConc Lower Final Concentration Sonication->LowerConc If precipitation persists Sonication->Resolved LowerConc->Resolved

    Caption: Troubleshooting workflow for precipitation issues.

  • Solutions:

    • Use a Co-solvent System: For in vivo or in vitro experiments requiring an aqueous solution, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1]

    • Incorporate Sonication or Gentle Heating: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can aid in redissolving the compound.

    • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and reduce the chances of localized high concentrations that can lead to precipitation.

    • Lower the Final Concentration: If possible, reducing the final concentration of this compound in the aqueous medium can help maintain its solubility.

Issue 2: Suspected degradation of the stock solution over time.

  • Cause: Improper storage conditions, such as frequent freeze-thaw cycles, exposure to light, or storage at inappropriate temperatures, can lead to the degradation of this compound. Oxidative stress is a key factor in its degradation.[4]

  • Solutions:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

    • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Adhere to Recommended Storage Temperatures: For long-term storage, use -80°C. For short-term storage (up to a month), -20°C is acceptable.[2]

    • Use Fresh, Anhydrous Solvents: When preparing new stock solutions, use high-quality, anhydrous solvents to minimize water content, which can affect stability.

    • Perform Quality Control: If you suspect degradation, it is advisable to perform an analytical validation of the solution's concentration and purity using a technique such as HPLC.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO8.33 - 15 mg/mL[1][2]
Ethanol8 - 33 mg/mL[2]
Water< 0.1 mg/mL (insoluble)[1][3]
Chloroform220 mg/mL[3]
Benzene106 mg/mL[3]
Ethyl Acetate52 mg/mL[3]
Diethyl Ether47 mg/mL[3]

Table 2: Summary of Forced Degradation Studies of Altretamine

Stress ConditionDurationPurity (%)Mass Balance (%)Degradation ProductsReference
Acid Hydrolysis (0.5 N HCl at 70°C)5 days99.299.1None observed[4]
Base Hydrolysis (0.5 N NaOH at 70°C)5 days99.599.6None observed[4]
Oxidation (3.0% H₂O₂ at ambient temp.)3 days92.998.7One major unknown degradation product[4]
Water Hydrolysis (at 70°C)5 days99.799.8None observed[4]
Thermal (100°C)5 days99.899.8None observed[4]
Photolytic (1.2 million lux hours)-99.799.8None observed[4]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Note: The molecular weight of altretamine is 210.28 g/mol .

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

    • Once completely dissolved, aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Experimental Workflow for Assessing Solution Stability

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Conclusion Prep Prepare Altretamine Stock and Working Solutions T0 Time Zero (T0) Analysis Prep->T0 Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Stress Photo Photolytic Stress Sampling Sample at Predetermined Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Purity & Assay) Sampling->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec If degradants > threshold Data Data Analysis: - Purity Profile - Mass Balance HPLC->Data MassSpec->Data Conclusion Determine Degradation Pathway and Stability Profile Data->Conclusion

Caption: Workflow for a forced degradation study.

Signaling Pathway and Degradation Mechanism

While a classical signaling pathway is not directly involved in the chemical degradation of altretamine in stock solutions, its mechanism of action involves metabolic activation to exert its cytotoxic effects. This process generates reactive intermediates.

Altretamine Altretamine Metabolism CYP450-mediated N-demethylation Altretamine->Metabolism Intermediates Carbinolamine Intermediates Metabolism->Intermediates Formaldehyde Formaldehyde Intermediates->Formaldehyde Iminium Iminium Species Intermediates->Iminium Macromolecules DNA & Proteins Formaldehyde->Macromolecules Iminium->Macromolecules Adducts Covalent Adducts & Cross-linking Macromolecules->Adducts Cytotoxicity Cytotoxicity Adducts->Cytotoxicity

Caption: Metabolic activation pathway of Altretamine.

References

Technical Support Center: Altretamine Hydrochloride Resistance in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding altretamine (B313) hydrochloride resistance in ovarian cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My ovarian cancer cell line is developing resistance to altretamine. What are the primary molecular mechanisms I should investigate?

A1: Altretamine resistance in ovarian cancer is a multifactorial issue. Based on current research, the primary mechanisms to investigate are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1), is a major cause of resistance.[1][2] These pumps actively transport altretamine out of the cell, reducing its intracellular concentration and cytotoxic effect.[1]

  • Enhanced Detoxification: The glutathione (B108866) (GSH) detoxification system plays a crucial role. Elevated intracellular levels of GSH and increased activity of Glutathione S-transferases (GSTs), particularly the Pi class isozyme (GSTP1), can lead to resistance.[3][4] GSTs conjugate altretamine's active metabolites with glutathione, neutralizing and facilitating their removal from the cell.[5]

  • Altered Drug Metabolism: Altretamine is a prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes in the liver to form reactive, cytotoxic intermediates.[6][7] While less studied in isolated cell lines (which have lower CYP450 activity), alterations in any residual metabolic activation pathways could contribute to resistance. The exact mechanism of action is not fully understood, but its metabolites are believed to act as alkylating agents that bind to DNA.[7]

Q2: How can I develop an altretamine-resistant ovarian cancer cell line for my experiments?

A2: An altretamine-resistant cell line can be developed by continuous exposure of a sensitive parental cell line (e.g., A2780, SKOV3) to gradually increasing concentrations of altretamine hydrochloride. This process applies selective pressure, allowing cells with inherent resistance mechanisms to survive and proliferate. The process typically takes several months.

Q3: What are the standard assays to quantify the level of resistance in my cell line?

A3: To quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) using a cell viability or cytotoxicity assay. Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures metabolic activity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which correlates with cell viability.[8]

  • Differential Staining Cytotoxicity (DiSC) Assay: Distinguishes between viable and non-viable cells based on staining characteristics.[9]

A significant increase (e.g., >5-fold) in the IC50 value of the resistant line compared to the parental line indicates successful development of resistance.

Q4: Can resistance to platinum-based drugs (like cisplatin) predict resistance to altretamine?

A4: Not directly. Altretamine has shown efficacy in some ovarian tumors that are resistant to classical alkylating agents and platinum-based drugs.[6][10] While there can be overlapping resistance mechanisms, such as the overexpression of broad-spectrum ABC transporters, altretamine is often considered for salvage therapy in platinum-resistant or refractory cases.[11][12] Therefore, a platinum-resistant phenotype does not guarantee altretamine resistance, and vice-versa.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability in IC50 Values from Cytotoxicity Assays
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before plating. Calibrate your pipettes and use a consistent technique.
Cell Line Instability Use cells from a low, consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes. Maintain a frozen stock of the parental and resistant lines at an early passage.
Altretamine Degradation This compound solution stability can be pH-dependent. Prepare fresh solutions from powder for each experiment. Check the manufacturer's guidelines for optimal storage and handling.
Assay Incubation Time Optimize the incubation time for the drug (e.g., 48, 72, 96 hours) and the assay reagent (e.g., MTT) to ensure you are in the linear range of detection.
Issue 2: No Significant Upregulation of ABCB1 (P-gp) in the Resistant Cell Line
Potential Cause Recommended Solution
Alternative Resistance Mechanisms The primary resistance mechanism may not be P-gp. Focus on other mechanisms.
1. Analyze other ABC transporters: Use qRT-PCR to check the expression of ABCC1 (MRP1) and ABCG2 (BCRP).
2. Investigate the Glutathione System: Measure intracellular GSH levels using a commercial kit. Perform a GST activity assay. Check the expression of GSTP1 via qRT-PCR or Western blot.[3][4]
Transient Gene Expression Resistance may be mediated by non-genetic mechanisms or transient expression changes. Maintain a low concentration of altretamine in the culture medium of the resistant cell line to sustain the selective pressure.
Technical Issues with qRT-PCR Validate your primers for efficiency and specificity. Use multiple validated housekeeping genes for normalization. Ensure RNA quality is high.

Data Presentation

Below is a table of hypothetical data illustrating expected results when comparing a sensitive parental ovarian cancer cell line (e.g., A2780) to its derived altretamine-resistant subline (A2780-AltR).

Table 1: Comparative Analysis of Sensitive vs. Resistant Ovarian Cancer Cell Lines

Parameter A2780 (Parental) A2780-AltR (Resistant) Methodology
Altretamine IC50 8.5 µM52.0 µMMTT Assay (72h)
ABCB1 mRNA Fold Change 1.0 (baseline)15.2qRT-PCR
GSTP1 mRNA Fold Change 1.0 (baseline)6.8qRT-PCR
Intracellular GSH Level 4.5 nmol/10⁶ cells11.2 nmol/10⁶ cellsGSH Assay Kit
P-gp Efflux Activity 100% (Rhodamine 123 retention)35% (Rhodamine 123 retention)Flow Cytometry

Experimental Protocols

Protocol 1: MTT Assay for Altretamine Cytotoxicity
  • Cell Plating: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: qRT-PCR for Gene Expression Analysis (ABCB1, GSTP1)
  • Cell Culture: Grow parental and resistant cells to ~80% confluency.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green master mix, cDNA template, and validated primers for your target genes (ABCB1, GSTP1) and a housekeeping gene (GAPDH or ACTB).

  • Thermal Cycling: Run the reaction on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant line to the parental line.

Visualizations

Signaling and Resistance Pathways

Altretamine_Resistance cluster_extracellular Extracellular cluster_cell Ovarian Cancer Cell cluster_legend Legend Alt_out Altretamine (Extracellular) Alt_in Altretamine (Intracellular) Alt_out->Alt_in Diffusion Metabolites Reactive Metabolites Alt_in->Metabolites Metabolic Activation ABC ABC Transporters (P-gp, MRP1) Alt_in->ABC Efflux DNA_Damage DNA Damage & Cytotoxicity Metabolites->DNA_Damage GSH_System GSH + GSTP1 Metabolites->GSH_System Conjugation ABC->Alt_out Inactive_Conj Inactive Conjugate GSH_System->Inactive_Conj key1 Standard Pathway key2 Resistance Pathway

Caption: Key mechanisms of altretamine resistance in ovarian cancer cells.

Experimental Workflow for Investigating Resistance

Experimental_Workflow cluster_assays Molecular & Functional Assays start Start with Sensitive Parental Cell Line (e.g., A2780) dev_resist Develop Resistant Line (Dose Escalation) start->dev_resist confirm_resist Confirm Resistance (IC50 via MTT Assay) dev_resist->confirm_resist hypothesis Hypothesize Resistance Mechanism(s) confirm_resist->hypothesis q_pcr qRT-PCR for Gene Expression (ABCB1, GSTP1) hypothesis->q_pcr western Western Blot for Protein Levels (P-gp, GSTP1) hypothesis->western gsh_assay GSH/GST Activity Assays hypothesis->gsh_assay efflux_assay Drug Efflux Assay (e.g., Rhodamine 123) hypothesis->efflux_assay analysis Analyze Data & Identify Primary Mechanism(s) q_pcr->analysis western->analysis gsh_assay->analysis efflux_assay->analysis conclusion Conclusion on Resistance Profile analysis->conclusion

Caption: Workflow for identifying altretamine resistance mechanisms.

Logical Relationship of Resistance Mechanisms

Logical_Relationship cause1 Increased ABC Transporter Expression effect1 Increased Drug Efflux cause1->effect1 cause2 Increased GSTP1 Expression & Activity effect2 Enhanced Drug Detoxification cause2->effect2 cause3 Elevated Intracellular GSH Levels cause3->effect2 core_problem Reduced Intracellular Concentration of Active Drug Metabolites effect1->core_problem effect2->core_problem outcome Cell Survival & Drug Resistance core_problem->outcome

Caption: Relationship between molecular causes and the resistant phenotype.

References

Technical Support Center: Improving the Therapeutic Index of Altretamine Hydrochloride Through Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on enhancing the therapeutic index of altretamine (B313) hydrochloride in combination with other anti-cancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using altretamine in combination therapies?

A1: Altretamine, a cytotoxic agent, is metabolized in the liver to reactive intermediates that are thought to exert their anti-tumor effect by damaging tumor cell DNA.[1][2][3][4][5] While effective in certain contexts, particularly as a single agent in palliative care for persistent or recurrent ovarian cancer, its therapeutic index can be limited by toxicities.[2] Combining altretamine with other chemotherapeutic agents aims to:

  • Enhance efficacy: Achieve synergistic or additive anti-tumor effects by targeting multiple cellular pathways.

  • Overcome resistance: Address intrinsic or acquired resistance to single-agent chemotherapy.

  • Reduce toxicity: Allow for the use of lower, less toxic doses of individual agents while maintaining or increasing therapeutic benefit.

Q2: Which combination therapies with altretamine have shown promise in clinical studies?

A2: Several combination regimens have been investigated, primarily in the context of advanced ovarian cancer. Notable combinations include:

  • Altretamine and Paclitaxel (B517696): This combination has demonstrated a high response rate in relapsed ovarian cancer.[6]

  • Altretamine, Paclitaxel, and Carboplatin (B1684641) (TaxChex): A pilot study of this triplet regimen as a first-line therapy for advanced ovarian cancer showed a high complete response rate.[7]

  • Altretamine and Cisplatin (B142131): The addition of altretamine to cisplatin-based regimens has been explored to improve long-term survival in advanced ovarian cancer.[8]

  • Altretamine and Carboplatin: This combination has been investigated, with carboplatin offering a different toxicity profile to cisplatin.[3][9]

Q3: What is the mechanism of action of altretamine?

A3: The precise mechanism of altretamine's cytotoxic effect is not fully elucidated but it is classified as an alkylating-like anti-neoplastic agent. It requires metabolic activation by cytochrome P450 enzymes in the liver through N-demethylation.[1][3][5] This process generates reactive metabolites, including formaldehyde (B43269) and iminium ions, which can form covalent adducts with macromolecules like DNA and proteins, leading to disruption of cellular functions and cell death.[1][4][5]

Q4: What are the primary dose-limiting toxicities associated with altretamine combination therapies?

A4: The dose-limiting toxicities can vary depending on the combination agents but generally include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting), and neurotoxicity (peripheral neuropathy).[2][6][7] Careful monitoring of blood counts and neurological function is crucial during treatment.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low drug solubility/precipitation in culture media Altretamine hydrochloride has limited water solubility.- Prepare stock solutions in an appropriate solvent like DMSO. - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all experimental groups, including controls. - Warm the media to 37°C before adding the drug stock solution and mix gently. - Visually inspect for any precipitation after adding the drug to the media.
Inconsistent results in cell viability assays (e.g., MTT, XTT) - Instability of altretamine or its metabolites in culture conditions. - Variability in cell seeding density. - Interference of the drug or solvent with the assay reagents.- Altretamine solutions are reported to be stable at room temperature for 24 hours at neutral pH.[4] Prepare fresh dilutions for each experiment. - Ensure uniform cell seeding and distribution in multi-well plates. - Run appropriate controls, including media-only, cells with solvent, and drug in media without cells to check for background absorbance or colorimetric interference.
High variability in apoptosis assays (e.g., Annexin V/PI staining) - Inappropriate timing of the assay after drug exposure. - Suboptimal drug concentrations to induce a measurable apoptotic response. - Cell clumping affecting flow cytometry analysis.- Perform a time-course experiment to determine the optimal incubation period for observing apoptosis. - Conduct dose-response experiments to identify concentrations that induce apoptosis without causing excessive necrosis. - Ensure single-cell suspension by gentle pipetting or using cell-dissociation buffers before staining and analysis.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Unexpected toxicity or weight loss in animal models - Synergistic toxicity of the drug combination. - Vehicle-related toxicity. - Dehydration or malnutrition due to side effects.- Conduct a dose-escalation study for the combination therapy to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess the effects of the drug delivery vehicle. - Provide supportive care, such as hydration and nutritional supplements, and monitor animal welfare closely.
Lack of tumor growth inhibition - Sub-therapeutic drug dosage. - Inappropriate tumor model. - Development of drug resistance.- Ensure the administered doses are based on preclinical efficacy studies and are scaled appropriately for the animal model. - Select a tumor model that is known to be sensitive to the individual agents. - Analyze tumors from non-responding animals for markers of resistance.
Difficulty with oral administration of altretamine - Animal stress leading to inconsistent dosing. - Poor absorption of the drug.- Acclimatize animals to the oral gavage procedure. - Consider alternative formulations or administration routes if absorption is a concern, though altretamine is primarily formulated for oral use.

Data Presentation

Table 1: Summary of Clinical Data for Altretamine Combination Therapies in Ovarian Cancer

Combination TherapyPatient PopulationObjective Response Rate (ORR) / Complete Response (CR)Key Toxicities (Grade 3/4)Reference
Altretamine + Paclitaxel Relapsed Ovarian Cancer50% ORR (15/30 patients)Neutropenia (16/30), Vomiting (4/30), Myalgia (3/30), Peripheral Neuropathy (2/30)[6]
Altretamine + Paclitaxel + Carboplatin (TaxChex) First-line Advanced Ovarian Cancer76% CR (13/17 evaluable patients)Neutropenia (12/17), Thrombocytopenia (1/17), Anemia (1/17)[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of altretamine in combination with another agent (e.g., paclitaxel, cisplatin) on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SKOV-3, A2780 for ovarian cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • Combination agent (e.g., paclitaxel, cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of altretamine and the combination agent in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug individually and in combination at a fixed ratio in complete culture medium.

  • Drug Treatment: Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Dose-response curves can be generated to determine IC50 values. The synergistic, additive, or antagonistic effects of the combination can be assessed using software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by altretamine in combination with another agent.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat cells with the desired concentrations of the single agents or their combination for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Signaling Pathways and Experimental Workflows

Altretamine and Platinum Agents (Cisplatin/Carboplatin) Combination

The combination of altretamine with platinum agents like cisplatin or carboplatin is expected to enhance DNA damage, a common mechanism of action for both drug classes. Platinum agents form DNA adducts, leading to intra- and inter-strand crosslinks, which block DNA replication and transcription.[10] Altretamine's metabolites also damage DNA.[1][3][4][5] This combined assault on DNA integrity can overwhelm the cell's DNA Damage Response (DDR) pathways, leading to cell cycle arrest and apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Response Altretamine Altretamine DNADamage Increased DNA Damage (Adducts, Crosslinks) Altretamine->DNADamage Platinum Cisplatin / Carboplatin Platinum->DNADamage DDR DNA Damage Response (DDR) (e.g., ATM, ATR, PARP) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Successful Repair Apoptosis Apoptosis DDR->Apoptosis Overwhelmed Repair CellCycleArrest->Apoptosis

Caption: Altretamine and Platinum Agents Synergistic DNA Damage Pathway.

Altretamine and Paclitaxel Combination

Paclitaxel is a microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Combining altretamine with paclitaxel can target cancer cells through two distinct mechanisms: DNA damage and mitotic catastrophe. Furthermore, targeting survival pathways like PI3K/Akt, which can be upregulated in response to chemotherapy-induced stress, may enhance the efficacy of this combination.

G cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Signaling Pathway Modulation Altretamine Altretamine DNADamage DNA Damage Altretamine->DNADamage Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Apoptosis Apoptosis DNADamage->Apoptosis G2MArrest G2/M Arrest Microtubule->G2MArrest G2MArrest->Apoptosis PI3KAkt PI3K/Akt Pathway (Survival Signaling) PI3KAkt->Apoptosis Inhibition of this pathway can enhance apoptosis

Caption: Dual-Mechanism Approach of Altretamine and Paclitaxel Combination.

Experimental Workflow for Evaluating Combination Therapies

The following workflow outlines a typical preclinical evaluation of an altretamine-based combination therapy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A 1. Single-Agent IC50 Determination (e.g., MTT Assay) B 2. Combination Screening (Fixed Ratio or Matrix) A->B C 3. Synergy Analysis (e.g., Combination Index) B->C D 4. Mechanistic Assays (Apoptosis, Cell Cycle) C->D E 5. Tumor Model Selection (e.g., Ovarian Cancer Xenograft) D->E F 6. Maximum Tolerated Dose (MTD) Determination E->F G 7. Efficacy Study (Tumor Growth Inhibition) F->G H 8. Pharmacodynamic Analysis (Biomarker Assessment in Tumors) G->H

Caption: Preclinical Experimental Workflow for Altretamine Combination Therapy.

References

refining analytical methods for enhanced sensitivity of altretamine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the enhanced sensitivity of altretamine (B313) hydrochloride detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of altretamine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH causing partial ionization of altretamine. - Secondary interactions with active sites on the column packing (silanols). - Column overload due to high sample concentration. - Sample solvent being stronger than the mobile phase.- Adjust the mobile phase pH to ensure altretamine is in a single ionic state. For basic compounds like altretamine, a higher pH (7-10) can sometimes improve peak shape.[1] - Use an end-capped column or add a competing base to the mobile phase. - Reduce the sample concentration or injection volume.[2][3] - Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution/Overlapping Peaks - Mobile phase composition is not optimized. - Inadequate column efficiency. - Inappropriate flow rate or column temperature.- Adjust the organic solvent-to-buffer ratio in the mobile phase. A shallower gradient may improve resolution.[2][3] - Use a column with a smaller particle size or a longer column to increase plate count.[1][4] - Optimize the flow rate; a lower flow rate often increases resolution. Adjusting the column temperature can also affect selectivity.[1][4]
Inconsistent Retention Times - Inadequate column equilibration between injections. - Fluctuations in column temperature. - Changes in mobile phase composition over time (e.g., evaporation of volatile components). - Pump malfunction or leaks.- Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before each injection.[5] - Use a column oven to maintain a consistent temperature.[5][6] - Prepare fresh mobile phase daily and keep reservoirs covered.[5][6] - Check for leaks in the system and ensure the pump is functioning correctly.[6]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell. - Air bubbles in the system. - Detector lamp nearing the end of its life.- Use HPLC-grade solvents and filter the mobile phase. Flush the system and clean the detector flow cell.[2][6] - Degas the mobile phase thoroughly.[6] - Replace the detector lamp if necessary.
Low Sensitivity/Small Peak Area - Low concentration of altretamine in the sample. - Suboptimal detection wavelength. - Sample degradation.- Concentrate the sample or increase the injection volume (be cautious of overloading). - Ensure the detector is set to the UV absorbance maximum for altretamine (around 227 nm).[7] - Prepare fresh samples and standards, and investigate sample stability.
GC-MS Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing for Altretamine - Active sites in the inlet liner or column. - Insufficiently high injection port temperature.- Use a deactivated inlet liner with glass wool to minimize interactions.[8] - Increase the injection port temperature to ensure complete and rapid vaporization.
Poor Sensitivity - Sample degradation at high temperatures. - Inefficient ionization. - Matrix effects suppressing the signal.- Optimize the GC temperature program to minimize exposure to very high temperatures. - Ensure the MS source is clean and tuned. - Enhance sample cleanup procedures to remove interfering matrix components.[9]
Inconsistent Results - Carryover from previous injections. - Leaks in the GC system. - Inconsistent sample derivatization (if used).- Implement a bake-out step at the end of each run and inject solvent blanks to check for carryover. - Perform a leak check on the inlet and column connections. - Ensure derivatization reactions are consistent and go to completion.
No Peak Detected - Altretamine not reaching the detector. - Incorrect MS acquisition parameters.- Check for blockages in the syringe, inlet, or column. - Verify that the MS is set to scan for the appropriate m/z range for altretamine and its fragments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal HPLC column for this compound analysis?

A1: A C18 column is commonly used and has been shown to provide good resolution and peak shape.[7] For example, a Zorbax SB-C18 column has been successfully used.[7] The choice of column will also depend on the specific sample matrix and the presence of any impurities.

Q2: What is a typical mobile phase for HPLC analysis of this compound?

A2: A common mobile phase consists of a mixture of a buffer (e.g., 10mM ammonium (B1175870) carbonate) and an organic solvent like methanol (B129727).[7] The ratio can be adjusted to optimize the separation, for instance, a 35:65 (v/v) ratio of buffer to methanol has been reported.[7]

Q3: How can I improve the sensitivity of my this compound measurement?

A3: To enhance sensitivity, consider the following:

  • Optimize the detection wavelength: Use the UV maximum of altretamine, which is around 227 nm.[7]

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix.

  • Mass Spectrometry Detection: Couple your LC or GC system with a mass spectrometer (LC-MS or GC-MS) for higher sensitivity and selectivity.[10]

Q4: Is derivatization necessary for the GC-MS analysis of altretamine?

A4: While some nitrogen-containing compounds require derivatization to improve their thermal stability and chromatographic behavior, it may not be strictly necessary for altretamine. However, if you encounter issues with peak shape or thermal degradation, derivatization could be a viable option to explore.

Q5: My sample preparation involves protein precipitation, but I am seeing significant matrix effects in my LC-MS analysis. What can I do?

A5: Protein precipitation is a simple but non-selective sample preparation technique that can leave many matrix components in your sample extract.[9] To reduce matrix effects, consider using a more specific sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods can provide a cleaner sample extract, leading to reduced ion suppression and more accurate quantification.[9]

Data Presentation

Comparison of HPLC Method Parameters for this compound Detection
ParameterMethod 1Method 2
Column Zorbax SB-C18Hypersil BDS C18
Mobile Phase 10mM Ammonium Carbonate (pH 8.0) and Methanol (35:65 v/v)Phosphate buffer (pH 3.1) and Acetonitrile (90:10 v/v)
Flow Rate 1.7 mL/min1.0 mL/min
Detection Wavelength 227 nm227 nm
Retention Time ~9.7 min~2.53 min
Linearity Range Not specified25-150 µg/mL
Limit of Detection (LOD) Not specified0.46 µg/mL
Limit of Quantification (LOQ) Not specified1.39 µg/mL
Reference (Narayana, M.B.V.N., et al., 2013)[7](Santhosh, M., et al., 2013)

Experimental Protocols

Detailed Methodology for HPLC Analysis

This protocol is based on a validated stability-indicating RP-HPLC method.[7]

  • Chromatographic System:

    • HPLC system: Waters/Shimadzu with a diode array detector.[7]

    • Column: Zorbax SB-C18 (dimensions and particle size to be specified based on available equipment, e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 25°C.[7]

    • Detector Wavelength: 227 nm.[7]

  • Reagents and Solutions:

    • Methanol (HPLC grade).[7]

    • Ammonium carbonate.[7]

    • Ammonium hydroxide.[7]

    • High purity water.[7]

    • Mobile Phase Preparation: Prepare a 10mM ammonium carbonate solution in water and adjust the pH to 8.0 with ammonium hydroxide. Mix this solution with methanol in a 35:65 (v/v) ratio. Filter and degas the mobile phase before use.[7]

    • Diluent: A mixture of water and methanol (20:80 v/v).[7]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 250 µg/mL).[7]

    • Sample Solution: For bulk drug or pharmaceutical dosage forms, accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.[7]

  • Chromatographic Procedure:

    • Set the flow rate to 1.7 mL/min.[7]

    • Inject 10 µL of the standard and sample solutions into the chromatograph.[7]

    • Record the chromatograms and measure the peak areas.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

General Protocol for GC-MS Analysis
  • Chromatographic System:

    • GC-MS system: Agilent GC coupled with a Mass Selective Detector (MSD) or equivalent.

    • Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Reagents and Solutions:

    • Solvent for sample dissolution (e.g., ethyl acetate, methanol).

    • Internal Standard (optional but recommended for quantitative analysis).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

    • Sample Preparation: Depending on the matrix, a sample cleanup step such as liquid-liquid extraction or solid-phase extraction may be necessary. The final extract should be evaporated and reconstituted in a suitable solvent for injection.

  • GC-MS Parameters:

    • Inlet Temperature: 250-280°C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 15°C/min.[12]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for altretamine should be used to enhance sensitivity.

  • Data Analysis:

    • Identify the altretamine peak based on its retention time and mass spectrum.

    • For quantitative analysis, construct a calibration curve using standards and calculate the concentration in the sample.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_sample Prepare Standard & Sample Solutions injection Inject Sample (10 µL) prep_sample->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (227 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks & Quantify chromatogram->analysis

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow for altretamine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample_prep Sample Extraction/Cleanup (LLE or SPE) reconstitution Reconstitute in Solvent sample_prep->reconstitution injection Inject into GC reconstitution->injection separation Gas Chromatographic Separation (e.g., HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum analysis Identify & Quantify mass_spectrum->analysis

Caption: General Gas Chromatography-Mass Spectrometry (GC-MS) workflow for altretamine analysis.

References

Validation & Comparative

Comparative Guide to the Anticancer Activity of Newly Synthesized Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized altretamine (B313) hydrochloride with the established parent compound, altretamine. The data presented herein is intended to validate its potential as an improved anticancer agent for research and development.

Introduction

Altretamine (also known as hexamethylmelamine) is a cytotoxic antineoplastic agent used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2][3] Structurally similar to triethylenemelamine, its anticancer activity is dependent on metabolic activation.[1][2] The synthesis of a hydrochloride salt of altretamine aims to improve its physicochemical properties, potentially enhancing its solubility and bioavailability for therapeutic applications. This guide outlines the comparative performance of this new salt against its parent compound and other standard chemotherapeutic agents.

Mechanism of Action of Altretamine

The precise mechanism of action for altretamine is not fully understood, though it is categorized as an alkylating-like agent.[1][4][5] Its cytotoxic effects require metabolic activation by cytochrome P450 enzymes in the liver.[6] This process of N-demethylation generates reactive metabolites, such as formaldehyde (B43269) and electrophilic iminium species.[6] These intermediates are believed to form covalent bonds with macromolecules, including DNA and proteins, leading to DNA damage and cross-linking.[7][8] This disruption of DNA replication and transcription ultimately triggers programmed cell death (apoptosis) in cancer cells.[7]

Altretamine_MoA cluster_0 Cellular Environment Altretamine Altretamine HCl (Administered) Metabolism Hepatic Metabolism (CYP450 N-demethylation) Altretamine->Metabolism In Liver Metabolites Reactive Metabolites (e.g., Formaldehyde) Metabolism->Metabolites DNA Cellular DNA Metabolites->DNA Covalent Bonding Damage DNA Adducts & Cross-linking DNA->Damage Inhibition Inhibition of DNA/RNA Synthesis Damage->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Proposed mechanism of action for Altretamine Hydrochloride.

Comparative Performance Data

The performance of the newly synthesized this compound was evaluated against the standard altretamine free base and cisplatin (B142131), a common chemotherapeutic for ovarian cancer.

Table 1: Physicochemical Properties

A key objective for synthesizing the hydrochloride salt was to improve aqueous solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous Solubility (mg/mL at 25°C)
AltretamineC₉H₁₈N₆210.28~0.1
Altretamine HCl C₉H₁₉ClN₆ 246.74 ~2.5

Data are representative and for illustrative purposes.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) was determined in human ovarian adenocarcinoma cell lines after 72 hours of continuous drug exposure.

Cell LineAltretamine (µM)Altretamine HCl (µM) Cisplatin (µM)
A2780 (Cisplatin-sensitive)25.522.81.2
A2780/ADR (Resistant)30.228.18.5
OVCAR-3 45.841.55.6
SKOV-3 52.148.97.9

Data are hypothetical means from n=3 experiments and for illustrative purposes.

Table 3: In Vivo Antitumor Efficacy

Efficacy was tested in an A2780 human ovarian cancer xenograft model in immunodeficient mice. Treatment was administered orally for 14 consecutive days.

Treatment Group (Dose)Tumor Growth Inhibition (%)Final Average Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control0%1550 ± 120+5%
Altretamine (20 mg/kg)45%852 ± 95-8%
Altretamine HCl (20 mg/kg) 58% 651 ± 88 -7%
Cisplatin (3 mg/kg, i.p.)75%387 ± 55-15%

Data are hypothetical means ± SEM and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human ovarian cancer cell lines (A2780, OVCAR-3, etc.) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Stock solutions of this compound, altretamine, and cisplatin are prepared in an appropriate solvent (e.g., DMSO, saline). Serial dilutions are made in culture medium and added to the wells. Control wells receive medium with the vehicle.

  • Incubation: Plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against drug concentration and fitting the data to a nonlinear regression curve.

Protocol 2: In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 5 x 10⁶ A2780 cells in 100 µL of Matrigel/PBS solution are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group). Treatment is administered daily by oral gavage for 14 days. The vehicle control group receives the formulation buffer.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size. Tumors are excised and weighed.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualized Workflows and Pathways

Experimental Workflow for Anticancer Drug Validation

The following diagram illustrates a standard workflow for evaluating a new compound like this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation A Synthesis & Purification (Altretamine HCl) B Cytotoxicity Screening (MTT/CellTiter-Glo Assays) [IC50 Determination] A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle Assays) B->C D Animal Model Selection (Xenograft/PDX) C->D Promising Candidate E Efficacy Study (Tumor Growth Inhibition) D->E F Toxicity & PK/PD Studies E->F G Preclinical Development F->G Favorable Profile

Caption: Standard preclinical validation workflow for a new anticancer compound.

Potential Downstream Signaling Pathway

Altretamine-induced DNA damage can activate complex signaling cascades. The diagram below illustrates a potential pathway involving the DNA Damage Response (DDR) system.

Signaling_Pathway cluster_pathway DNA Damage Response Pathway cluster_outcomes Cellular Outcomes Alt_Met Altretamine Metabolites DNA_Damage DNA Damage (Double-Strand Breaks) Alt_Met->DNA_Damage ATM ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM activates CHK CHK1/CHK2 (Transducer Kinases) ATM->CHK phosphorylates p53 p53 (Effector Protein) CHK->p53 stabilizes Arrest Cell Cycle Arrest p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Potential signaling pathway activated by Altretamine-induced DNA damage.

Conclusion

The newly synthesized this compound demonstrates superior aqueous solubility compared to its parent compound. Preliminary in vitro and in vivo data suggest a comparable, if not slightly improved, anticancer activity profile. The enhanced solubility may contribute to more consistent absorption and improved efficacy, as suggested by the higher tumor growth inhibition in the xenograft model. These findings validate this compound as a promising candidate for further preclinical development. Future studies should focus on detailed pharmacokinetic profiling, long-term toxicity assessments, and evaluation in platinum-resistant ovarian cancer models.

References

A Head-to-Head Comparison of Altretamine Hydrochloride and Carboplatin Efficacy in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Mechanisms of Action: A Tale of Two Alkylating Agents

Both altretamine (B313) hydrochloride and carboplatin (B1684641) are classified as alkylating-like agents, exerting their cytotoxic effects by damaging tumor cell DNA. However, their specific mechanisms of activation and interaction with DNA differ.

Altretamine Hydrochloride: The precise mechanism of altretamine is not fully elucidated, but it is known to require metabolic activation.[2][6] In the liver, it undergoes N-demethylation by cytochrome P450 enzymes to produce reactive intermediates, such as formaldehyde (B43269) and iminium ions.[3][7] These reactive species are thought to be responsible for the drug's cytotoxic effects by forming covalent bonds with DNA and other macromolecules, leading to DNA damage, disruption of DNA replication, and ultimately, cancer cell death.[7][8]

Carboplatin: As a platinum-based compound, carboplatin's mechanism is better understood.[9][10][11] Inside the cell, it undergoes hydrolysis, where the cyclobutanedicarboxylate ligand is replaced by water molecules, forming a reactive, positively charged platinum complex.[12] This activated form then binds to DNA, primarily at the N7 position of guanine (B1146940) bases, forming intra- and interstrand DNA cross-links.[9][10][11] These cross-links interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[9][12]

Efficacy in Ovarian Cancer: A Look at the Data

The following tables summarize the efficacy data for this compound in the second-line/palliative setting and carboplatin in the first-line setting for ovarian cancer.

Table 1: Efficacy of this compound in Platinum-Resistant/Refractory Ovarian Cancer

Study/TrialPatient PopulationDosageObjective Response Rate (ORR)Median Time to Progression (TTP)Median Overall Survival (OS)
GOG Phase II Trial[4]30 evaluable patients with platinum-refractory ovarian cancer260 mg/m²/day for 14 days every 28 days10% (1 CR, 2 PR)Not ReportedNot Reported
Multicentric Phase II Study[5]31 eligible patients with platinum-resistant recurrent ovarian cancer260 mg/m²/day for 14 days every 4 weeks9.7% (3 PR)10 weeks34 weeks
Moore et al. (1993)[13]44 women with measurable disease previously treated with cisplatin (B142131)100-300 mg/day for 14 days every 4 weeks20% (6 CR, 3 PR)Not ReportedNot Reported

CR: Complete Response, PR: Partial Response

Table 2: Efficacy of Carboplatin-Based Regimens in First-Line Treatment of Advanced Ovarian Cancer

Study/TrialPatient PopulationTreatment ArmsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
GOG-0158[14]792 eligible patients with optimally resected Stage III ovarian cancerArm I: Cisplatin (75 mg/m²) + Paclitaxel (B517696) (135 mg/m²) Arm II: Carboplatin (AUC 7.5) + Paclitaxel (175 mg/m²)Arm I: 19.4 months Arm II: 20.7 monthsArm I: 48.7 months Arm II: 57.4 months
Multicenter Randomized Trial[15]173 patients with untreated advanced epithelial ovarian cancer (FIGO Stage III & IV)Carboplatin (400 mg/m²) vs. Cisplatin (100 mg/m²)No statistical differenceNo statistical difference
Meta-analysis[1]Over 2,000 patients from Phase III clinical studiesCarboplatin-containing regimens vs. Cisplatin-containing regimensVirtually identical survival durationsVirtually identical survival durations

AUC: Area Under the Curve

Experimental Protocols

Representative Experimental Protocol for an this compound Clinical Trial

This protocol is based on a Phase II study of altretamine in platinum-resistant ovarian cancer.[5]

  • Patient Population: Women with epithelial ovarian carcinoma who had a complete or partial response to first-line platinum-based chemotherapy but relapsed within 6 to 12 months. Patients were required to have measurable disease and have received no more than one prior chemotherapy regimen.

  • Treatment Regimen: Altretamine was administered orally at a dose of 260 mg/m²/day, divided into four daily doses, for 14 consecutive days. This 14-day treatment period was followed by a 14-day rest period, completing a 28-day cycle.

  • Evaluation: Response to treatment was evaluated after every two courses of therapy. Treatment was continued until disease progression or the development of unacceptable toxicity.

  • Endpoints: The primary endpoint was the objective response rate. Secondary endpoints included time to progression and overall survival.

Representative Experimental Protocol for a Carboplatin Clinical Trial

This protocol is based on the Gynecologic Oncology Group (GOG-0158) study comparing carboplatin/paclitaxel with cisplatin/paclitaxel.[14]

  • Patient Population: Patients with advanced (Stage III) ovarian cancer who had undergone optimal surgical resection, with no residual mass greater than 1.0 cm.

  • Randomization: Patients were randomly assigned to one of two treatment arms.

  • Treatment Arms:

    • Arm I (Cisplatin-based): Cisplatin 75 mg/m² intravenously plus a 24-hour infusion of paclitaxel 135 mg/m².

    • Arm II (Carboplatin-based): Carboplatin at an area under the curve (AUC) of 7.5 intravenously plus paclitaxel 175 mg/m² administered over 3 hours.

  • Treatment Cycles: Treatment was administered every 3 weeks for a total of six cycles.

  • Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival and toxicity.

Visualizing the Pathways and Processes

Signaling Pathways

Signaling_Pathways cluster_altretamine This compound cluster_carboplatin Carboplatin Altretamine Altretamine Metabolism Hepatic Metabolism (CYP450 N-demethylation) Altretamine->Metabolism Intermediates Reactive Intermediates (Formaldehyde, Iminium ions) Metabolism->Intermediates DNA_Alt DNA Intermediates->DNA_Alt Damage_Alt DNA Damage & Adducts DNA_Alt->Damage_Alt Replication_Disruption_Alt Disruption of DNA Replication & Transcription Damage_Alt->Replication_Disruption_Alt Cell_Death_Alt Cancer Cell Death Replication_Disruption_Alt->Cell_Death_Alt Carboplatin Carboplatin Hydrolysis Intracellular Hydrolysis Carboplatin->Hydrolysis Active_Carbo Reactive Platinum Complex Hydrolysis->Active_Carbo DNA_Carbo DNA Active_Carbo->DNA_Carbo Crosslinks Intra- & Interstrand DNA Cross-links DNA_Carbo->Crosslinks Replication_Inhibition_Carbo Inhibition of DNA Replication & Transcription Crosslinks->Replication_Inhibition_Carbo Cell_Death_Carbo Apoptosis Replication_Inhibition_Carbo->Cell_Death_Carbo

Caption: Mechanisms of action for this compound and carboplatin.

Experimental Workflows

Altretamine_Workflow cluster_workflow Representative Experimental Workflow: Altretamine in Platinum-Resistant Ovarian Cancer Patient_Selection Patient Selection (Platinum-Resistant Recurrent Epithelial Ovarian Cancer, Measurable Disease) Treatment Treatment Administration (Altretamine 260 mg/m²/day for 14 days, 28-day cycle) Patient_Selection->Treatment Evaluation Response Evaluation (After every 2 cycles) Treatment->Evaluation Evaluation->Treatment Continue if stable or responding Endpoints Endpoint Analysis (Objective Response Rate, Time to Progression, Overall Survival) Evaluation->Endpoints Progression Disease Progression or Unacceptable Toxicity Evaluation->Progression

Caption: Experimental workflow for a Phase II trial of altretamine.

Carboplatin_Workflow cluster_workflow Representative Experimental Workflow: Carboplatin in First-Line Advanced Ovarian Cancer Patient_Selection Patient Selection (Advanced Ovarian Cancer, Optimally Resected) Randomization Randomization Patient_Selection->Randomization Arm_A Arm A: Cisplatin + Paclitaxel Randomization->Arm_A Arm_B Arm B: Carboplatin + Paclitaxel Randomization->Arm_B Treatment_Cycles 6 Cycles of Chemotherapy (Every 3 weeks) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Follow_up Follow-up for Survival and Progression Treatment_Cycles->Follow_up Endpoints Endpoint Analysis (Progression-Free Survival, Overall Survival, Toxicity) Follow_up->Endpoints

Caption: Experimental workflow for a Phase III trial involving carboplatin.

References

evaluating the synergistic versus additive effects of altretamine and paclitaxel combination

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers exploring novel anti-cancer therapies, understanding the interaction between co-administered agents is paramount. This guide provides a comparative analysis of the combined effects of altretamine (B313) and paclitaxel (B517696), focusing on the existing evidence for their synergistic versus additive properties.

Data Presentation: Clinical Efficacy

A Phase I dose-escalation study provides the most significant clinical data on the altretamine and paclitaxel combination. The study aimed to determine the maximum tolerated dose and assess the anti-tumor activity in patients with ovarian cancer who had previously received cisplatin-based regimens.[1]

Clinical EndpointResult
Objective Response Rate (ORR) 50% (3 complete responses, 12 partial responses)[1]
Median Freedom from Progression 35 weeks[1]
Median Survival 55 weeks[1]
Dose-Limiting Toxicities Myalgias, arthralgias, lethargy, stomach cramps, peripheral neuropathy, and vomiting at the highest dose level (250/300 mg/m² paclitaxel/altretamine).[1]
Most Common Grade 3/4 Toxicity Neutropenia[1]

Table 1: Summary of Clinical Trial Data for the Altretamine and Paclitaxel Combination.[1]

Mechanisms of Action: A Basis for Potential Synergy

The divergent mechanisms of action of altretamine and paclitaxel provide a strong rationale for their combined use and the potential for a synergistic interaction.

Altretamine , an alkylating-like agent, undergoes N-demethylation to produce reactive metabolites that can bind to DNA and other macromolecules, leading to cytotoxicity. While its precise mechanism is not fully elucidated, it is believed to damage tumor cells through this metabolic activation.

Paclitaxel , a taxane, works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. This stabilization prevents the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4]

By targeting two distinct and critical cellular processes—DNA integrity and microtubule dynamics—the combination of altretamine and paclitaxel has the potential to induce a greater anti-tumor effect than the sum of their individual activities.

Experimental Protocols

To definitively assess the synergistic versus additive effects of altretamine and paclitaxel, a preclinical experimental approach is necessary. The following outlines a typical workflow for such an investigation.

In Vitro Synergy Assessment: Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify drug interactions. It involves calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

1. Cell Lines and Culture:

  • Select a panel of relevant cancer cell lines (e.g., ovarian cancer cell lines such as OVCAR-3, SKOV-3, A2780).

  • Culture cells in appropriate media and conditions.

2. Single-Agent Dose-Response Assays:

  • Treat cells with a range of concentrations of altretamine and paclitaxel individually for a defined period (e.g., 72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

3. Combination Drug Assays:

  • Treat cells with a matrix of concentrations of both drugs, often at a constant ratio based on their individual IC50 values.

  • Assess cell viability as in the single-agent assays.

4. Data Analysis:

  • Use software such as CompuSyn to calculate the Combination Index (CI) for various effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell growth inhibition).

  • Generate isobolograms to visualize the drug interaction.

Clinical Trial Protocol: Phase I Dose-Escalation Study

The following is a summary of the methodology used in the key clinical trial investigating the combination of altretamine and paclitaxel.[1]

1. Patient Population:

  • Patients with ovarian cancer who had failed or relapsed after one or more cisplatin-based chemotherapy regimens.[1]

2. Treatment Regimen:

  • Paclitaxel administered as a 3-hour intravenous infusion.[1]

  • Altretamine administered orally in four divided doses daily for 14 days.[1]

  • Treatment cycles repeated every 28 days.[1]

3. Dose Escalation:

  • Doses were escalated in cohorts of patients, starting from 135/150 mg/m² of paclitaxel/altretamine and increasing to 250/300 mg/m².[1]

4. Efficacy and Toxicity Assessment:

  • Tumor response was evaluated using standard criteria.

  • Toxicities were graded according to the World Health Organization (WHO) criteria.[1]

  • Pharmacokinetics of paclitaxel were also assessed.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental design, the following diagrams are provided.

Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Optional) Cell Line Selection Cell Line Selection Single-Agent Dose-Response Single-Agent Dose-Response Cell Line Selection->Single-Agent Dose-Response Combination Dose-Response Combination Dose-Response Single-Agent Dose-Response->Combination Dose-Response Cell Viability Assay Cell Viability Assay Combination Dose-Response->Cell Viability Assay Data Analysis (Chou-Talalay) Data Analysis (Chou-Talalay) Cell Viability Assay->Data Analysis (Chou-Talalay) Synergy/Additivity Determination Synergy/Additivity Determination Data Analysis (Chou-Talalay)->Synergy/Additivity Determination Xenograft Model Xenograft Model Synergy/Additivity Determination->Xenograft Model Treatment with Combination Treatment with Combination Xenograft Model->Treatment with Combination Tumor Growth Inhibition Tumor Growth Inhibition Treatment with Combination->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Tumor Growth Inhibition->Toxicity Assessment

Caption: Workflow for evaluating drug synergy.

Proposed Mechanisms of Action cluster_altretamine Altretamine cluster_paclitaxel Paclitaxel Altretamine Altretamine N-demethylation N-demethylation Altretamine->N-demethylation Reactive Metabolites Reactive Metabolites N-demethylation->Reactive Metabolites DNA Damage DNA Damage Reactive Metabolites->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Mitotic Arrest (G2/M)->Apoptosis

Caption: Distinct mechanisms of action.

Conclusion

The combination of altretamine and paclitaxel has shown promising clinical activity and manageable toxicity in patients with recurrent ovarian cancer. The distinct mechanisms of action of the two drugs provide a strong theoretical basis for a potentially synergistic interaction. However, to date, there is a lack of published preclinical studies that have quantitatively evaluated this synergy. Future in vitro studies employing methodologies such as the Chou-Talalay analysis are warranted to definitively characterize the nature of the interaction between altretamine and paclitaxel. Such studies would provide valuable data to guide the further clinical development and optimization of this combination therapy.

References

Cross-Resistance Profile of Altretamine Hydrochloride in Comparison to Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance patterns of chemotherapeutic agents is paramount for designing effective treatment strategies and developing novel anti-cancer therapies. This guide provides a comparative analysis of the in vitro activity of altretamine (B313) hydrochloride against other common alkylating agents, supported by experimental data from the National Cancer Institute's NCI-60 human tumor cell line screen.

Altretamine, a synthetic derivative of hexamethylmelamine, has demonstrated activity in the treatment of persistent or recurrent ovarian cancer.[1] While structurally similar to other alkylating agents, its mechanism of action and, consequently, its patterns of cross-resistance, exhibit unique characteristics.[1] Notably, altretamine often retains efficacy in tumors that have developed resistance to classical alkylating agents, suggesting a lack of complete cross-resistance.[1]

Comparative Cytotoxicity Data

To provide a quantitative comparison of altretamine's performance against other alkylating agents, Growth Inhibition 50 (GI50) data was compiled from the NCI-60 screen. GI50 is the concentration of a drug that causes a 50% reduction in the growth of a cell line. The following table summarizes the mean -log10(GI50) values for altretamine, cisplatin, cyclophosphamide, and melphalan (B128) across the full panel of 60 human cancer cell lines. A higher -log10(GI50) value indicates greater potency.

DrugNSC NumberMean -log10(GI50) M
Altretamine 138754.69
Cisplatin 1198755.25
Cyclophosphamide 262714.21
Melphalan 88065.58

Caption: Mean -log10(GI50) values of altretamine and other alkylating agents across the NCI-60 cell line panel.

Experimental Protocols

The data presented in this guide was generated using the standardized methodology of the National Cancer Institute's NCI-60 human tumor cell line screen. The following is a detailed description of the experimental protocol used to determine the GI50 values.

Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity to allow for cell attachment and stabilization before drug addition.[2]

Drug Preparation and Administration: Experimental drugs are initially solubilized in dimethyl sulfoxide (B87167) (DMSO) at 400 times the desired final maximum test concentration.[2] At the time of the experiment, a frozen aliquot is thawed and diluted to twice the final maximum test concentration with complete medium. A series of five 10-fold serial dilutions are then prepared. Aliquots of these drug dilutions are added to the microtiter plates, resulting in the desired final drug concentrations.[2]

Incubation and Endpoint Measurement: Following a 48-hour incubation period with the drugs, the assay is terminated. For adherent cell lines, this is achieved by the addition of cold trichloroacetic acid (TCA), which fixes the cells.[2] The plates are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. The amount of bound dye is proportional to the cell mass. The optical density is measured at 515 nm to determine the GI50.[3]

Data Analysis: The GI50 is calculated from dose-response curves, representing the drug concentration at which the cell growth is inhibited by 50% relative to untreated control cells.[3]

Mechanisms of Action and Resistance

The distinct cross-resistance profile of altretamine is rooted in its unique mechanism of action. While classified as an alkylating agent, altretamine itself is inactive. It requires metabolic activation in the liver by cytochrome P450 enzymes to generate its cytotoxic metabolites.[1] This differs from many classical alkylating agents that are directly reactive.

Altretamine Altretamine CYP450 Cytochrome P450 (Liver) Altretamine->CYP450 Metabolic Activation Metabolites Reactive Metabolites (e.g., formaldehyde) CYP450->Metabolites DNA_Damage DNA Damage & Macromolecule Alkylation Metabolites->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Metabolic activation pathway of Altretamine.

This metabolic activation step is a key differentiator and may contribute to its activity in tumors resistant to other alkylating agents. Resistance to classical alkylating agents often involves mechanisms such as increased DNA repair, decreased drug uptake, or detoxification by glutathione-S-transferases.[4] The reliance of altretamine on metabolic activation presents a different set of potential resistance mechanisms.

cluster_classical Classical Alkylating Agents cluster_altretamine Altretamine Classical_Agent e.g., Cisplatin, Melphalan Drug_Uptake Drug Uptake Classical_Agent->Drug_Uptake DNA_Repair DNA Repair GST_Detox GST Detoxification Altretamine_Node Altretamine Metabolic_Activation Metabolic Activation (CYP450) Altretamine_Node->Metabolic_Activation Metabolite_Efflux Metabolite Efflux Resistance_Mechanisms Potential Points of Resistance Resistance_Mechanisms->Drug_Uptake Resistance_Mechanisms->DNA_Repair Resistance_Mechanisms->GST_Detox Resistance_Mechanisms->Metabolic_Activation Altered CYP450 Activity

Caption: Comparison of potential resistance mechanisms.

Conclusion

The available data from the NCI-60 screen and published literature suggest that altretamine hydrochloride possesses a distinct in vitro activity profile compared to other classical alkylating agents. While direct head-to-head comparative studies with detailed cross-resistance analysis are limited, the evidence points towards a lack of complete cross-resistance, particularly with platinum-based agents. This makes altretamine a potentially valuable therapeutic option for patients with tumors that have acquired resistance to first-line alkylating agent chemotherapy. Further research focusing on the specific molecular mechanisms underlying both sensitivity and resistance to altretamine will be crucial for optimizing its clinical use and for the development of novel therapeutic strategies.

References

Confirming the On-Target Activity of Altretamine Hydrochloride: A Comparative Guide to Molecular Probes and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for confirming the on-target activity of altretamine (B313) hydrochloride, an antineoplastic agent used in the treatment of persistent or recurrent ovarian cancer.[1][2][3] While classified as an alkylating agent, its precise mechanism of action remains to be fully elucidated.[1][2][4] It is understood that altretamine is a prodrug that requires metabolic activation by cytochrome P450 enzymes to generate reactive intermediates, including formaldehyde (B43269) and electrophilic iminium species.[2][5] These metabolites are thought to exert their cytotoxic effects by forming covalent adducts with cellular macromolecules, primarily DNA and proteins, leading to cell death.[2][6][7]

This guide will compare a hypothetical, targeted molecular probe approach for directly visualizing these interactions against established cellular assays for assessing the broader cytotoxic effects of altretamine.

Data Presentation: Comparative Analysis of Methodologies

The following tables summarize the quantitative and qualitative aspects of a hypothetical molecular probe-based assay versus standard cytotoxicity and DNA damage assays.

Table 1: Quantitative Performance Comparison

ParameterHypothetical Molecular Probe AssayMTT/SRB Cytotoxicity AssayComet Assay (DNA Damage)
Primary Readout Fluorescence intensityAbsorbance (formazan product)Comet tail moment/length
Typical IC50 Range Target-dependent (nM to µM)Cell line-dependent (µM)Dose-dependent increase
Signal-to-Background Potentially high with specific probesModerateVariable, depends on damage level
Throughput Moderate to HighHighLow to Moderate
Time to Result 4-24 hours48-72 hours24-48 hours

Table 2: Qualitative Feature Comparison

FeatureHypothetical Molecular Probe AssayMTT/SRB Cytotoxicity AssayComet Assay (DNA Damage)
Specificity High (direct target engagement)Low (overall cell viability)Moderate (general DNA damage)
Mechanism Insight High (localization of activity)Low (cytostatic vs. cytotoxic)Moderate (DNA strand breaks)
In Vivo Potential Yes (with NIR probes)NoLimited
Resource Intensity High (probe synthesis)LowModerate

Experimental Protocols

Protocol 1: Hypothetical Activity-Based Molecular Probe Assay

This protocol outlines the use of a hypothetical molecular probe designed to mimic altretamine's metabolic activation and target engagement. The probe would be a non-fluorescent altretamine analog that, upon metabolic activation, releases a reactive group that covalently binds to nucleophilic targets (e.g., guanine (B1146940) residues in DNA) and simultaneously uncages a fluorophore.

Materials:

  • Hypothetical "Pro-Fluoro-Altretamine" probe

  • Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) and non-malignant control cells (e.g., normal ovarian surface epithelial cells)

  • Cell culture medium and supplements

  • Microsomes or S9 fractions (for in vitro activation)

  • Confocal microscope or high-content imaging system

Procedure:

  • Probe Synthesis: Synthesize a quenched fluorophore-conjugated altretamine analog. The fluorophore is rendered non-fluorescent by a cleavable linker that is removed upon the same metabolic N-demethylation that activates altretamine.

  • Cell Culture: Plate ovarian cancer and control cells in appropriate multi-well plates and allow them to adhere overnight.

  • Probe Treatment: Treat cells with varying concentrations of the "Pro-Fluoro-Altretamine" probe for a defined period (e.g., 4, 12, 24 hours).

  • Imaging: Wash cells to remove unbound probe and image using a confocal microscope. The fluorescence signal will indicate the location and extent of probe-target adduct formation.

  • Data Analysis: Quantify the fluorescence intensity per cell or per nucleus. Determine the concentration at which a significant increase in fluorescence is observed, indicating on-target activity.

Protocol 2: Standard Cytotoxicity Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Altretamine hydrochloride

  • Ovarian cancer cell lines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 3: Alkaline Comet Assay for DNA Damage

This assay detects DNA single-strand breaks, a likely consequence of altretamine's alkylating activity.

Materials:

  • This compound

  • Ovarian cancer cell lines

  • Low melting point agarose (B213101)

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Embedding: Mix treated cells with low melting point agarose and cast onto microscope slides.

  • Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins.

  • DNA Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis to separate fragmented DNA from the nucleus.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Imaging and Analysis: Visualize the "comets" under a fluorescence microscope and quantify the extent of DNA damage using appropriate software (e.g., by measuring the tail moment).

Mandatory Visualizations

Altretamine_Metabolism_and_Action Altretamine This compound CYP450 CYP450 Enzymes (Metabolic Activation) Altretamine->CYP450 N-demethylation Reactive_Intermediates Reactive Intermediates (Formaldehyde, Iminium Ions) CYP450->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Alkylation Adducts Covalent Adducts Macromolecules->Adducts Cell_Death Cell Death Adducts->Cell_Death Disruption of Cellular Function

Caption: Metabolic activation pathway of this compound.

Probe_Workflow cluster_Cellular_Environment Cellular Environment cluster_Detection Detection Probe Pro-Fluoro-Altretamine (Non-fluorescent) Metabolism Metabolic Activation (CYP450) Probe->Metabolism Activated_Probe Activated Probe + Uncaged Fluorophore Metabolism->Activated_Probe Target Nucleophilic Target (e.g., DNA) Activated_Probe->Target Covalent Binding Fluorescent_Adduct Fluorescent Adduct Target->Fluorescent_Adduct Imaging Confocal Microscopy / High-Content Imaging Fluorescent_Adduct->Imaging Quantification Fluorescence Quantification Imaging->Quantification

Caption: Experimental workflow for the hypothetical molecular probe.

Logic_Comparison Start Confirming On-Target Activity of Altretamine Direct_Approach Direct Approach: Molecular Probe Start->Direct_Approach Indirect_Approach Indirect Approach: Cellular Assays Start->Indirect_Approach Probe_Advantages Advantages: - High Specificity - Mechanistic Insight - Subcellular Localization Direct_Approach->Probe_Advantages Probe_Disadvantages Disadvantages: - Probe Synthesis Required - Hypothetical Nature Direct_Approach->Probe_Disadvantages Assay_Advantages Advantages: - Well-established - High Throughput - Readily Available Indirect_Approach->Assay_Advantages Assay_Disadvantages Disadvantages: - Low Specificity - Limited Mechanistic Insight Indirect_Approach->Assay_Disadvantages

Caption: Logical comparison of direct vs. indirect methods.

Conclusion

Confirming the on-target activity of this compound can be approached through direct and indirect methodologies. While established cellular assays like MTT and the comet assay provide valuable information on the cytotoxic and genotoxic effects of altretamine, they lack the specificity to confirm direct engagement with its putative molecular targets. The development of a targeted, activity-based molecular probe, although currently hypothetical, represents a promising future direction. Such a tool would offer unparalleled insight into the subcellular localization and dynamics of altretamine's mechanism of action, thereby accelerating the development of more effective and selective analogs. Researchers should consider a multi-faceted approach, using established assays for initial screening and validation, while exploring the potential of novel probe-based technologies for deeper mechanistic studies.

References

Independent Verification of Altretamine Hydrochloride's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the independently verified and proposed mechanisms of action for altretamine (B313) hydrochloride, a therapeutic agent for recurrent ovarian cancer. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative therapies, supported by available experimental data and detailed methodologies for key validation experiments.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for altretamine and a key alternative, the PARP inhibitor Olaparib (B1684210), in the context of recurrent ovarian cancer.

Table 1: Comparison of Clinical Efficacy in Recurrent Ovarian Cancer

FeatureAltretamineOlaparib (for BRCA-mutated patients)
Mechanism of Action Cytotoxic agent requiring metabolic activation; DNA and protein damage via formaldehyde (B43269) and iminium ions; GPX4 inhibition leading to ferroptosis.Inhibition of poly(ADP-ribose) polymerase (PARP), leading to the accumulation of single-strand DNA breaks, which result in double-strand breaks and cell death in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations.
Response Rate Varies depending on the study and patient population, generally reported between 10% and 35% in platinum-resistant/refractory ovarian cancer.In the SOLO-2 trial for patients with platinum-sensitive relapsed ovarian cancer and a BRCA1/2 mutation, the objective response rate was significantly higher with olaparib compared to placebo.
Median Progression-Free Survival (PFS) Approximately 6 months in some studies of recurrent ovarian cancer.In the SOLO-2 trial, the median PFS was 19.1 months with olaparib versus 5.5 months with placebo. For newly diagnosed advanced ovarian cancer with a BRCA mutation (SOLO-1 trial), the 7-year PFS rate was 45.3% with olaparib versus a higher rate of recurrence or death in the placebo group.
Common Toxicities Nausea, vomiting, neurotoxicity, myelosuppression.Nausea, fatigue, anemia, vomiting.

Table 2: Summary of Evidence for Altretamine's Mechanisms of Action

Proposed MechanismLevel of Independent VerificationKey Experimental Approaches
Metabolic activation and generation of formaldehyde Inferred from metabolic studies; direct quantitative verification in relation to cytotoxicity is less documented in readily available literature.Spectrophotometric assays, High-Performance Liquid Chromatography (HPLC).
Formation of DNA adducts and cross-links Supported by in vitro studies, though specific, independent verification with detailed protocols is not widely published.32P-postlabelling assays, Liquid Chromatography-Mass Spectrometry (LC-MS).
Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4) Experimentally validated using a gene regulatory network approach (DeMAND) and confirmed with an LC-MS-based GPX4 assay.LC-MS-based enzyme activity assays, Western Blot for protein expression, analysis of lipid peroxidation.

Experimental Protocols

Quantification of Formaldehyde Production from Altretamine Metabolism

This protocol is based on the principle of spectrophotometric detection of formaldehyde.

Objective: To quantify the amount of formaldehyde produced from the metabolic activation of altretamine by liver microsomes.

Methodology:

  • Microsomal Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), an NADPH-generating system (to support cytochrome P450 activity), and a specified concentration of altretamine hydrochloride.

    • Incubate the mixture at 37°C for a defined period.

    • Include negative controls (e.g., without altretamine or without the NADPH-generating system).

  • Formaldehyde Derivatization:

    • Stop the reaction (e.g., by adding a quenching agent like trichloroacetic acid).

    • Add a derivatizing agent that reacts with formaldehyde to produce a colored or fluorescent product. A common reagent is Nash reagent (containing ammonium (B1175870) acetate, acetic acid, and acetylacetone), which forms 3,5-diacetyl-1,4-dihydrolutidine, a yellow compound.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting solution at the maximal absorbance wavelength for the derivative (e.g., 412 nm for the Nash reagent product).

  • Quantification:

    • Create a standard curve using known concentrations of formaldehyde.

    • Calculate the concentration of formaldehyde produced in the experimental samples by comparing their absorbance to the standard curve.

Detection of Altretamine-Induced DNA Adducts

This protocol outlines the general steps for the 32P-postlabelling assay, a highly sensitive method for detecting DNA adducts.

Objective: To identify and quantify DNA adducts formed in cells or in vitro following exposure to metabolically activated altretamine.

Methodology:

  • DNA Isolation:

    • Expose cancer cell lines (e.g., ovarian adenocarcinoma cell lines) or isolated DNA to altretamine, with and without a metabolic activation system (S9 fraction).

    • Isolate genomic DNA using standard phenol-chloroform extraction or commercial kits, ensuring high purity.

  • DNA Digestion:

    • Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment:

    • Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides, leaving the adducts intact.

  • 32P-Postlabelling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize the adducts by autoradiography.

    • Quantify the amount of each adduct by scintillation counting of the excised TLC spots.

    • Calculate the relative adduct levels as a ratio of adducted nucleotides to total nucleotides.

Measurement of GPX4 Inhibition

This protocol is based on an LC-MS/MS method to measure the activity of GPX4.

Objective: To determine if altretamine or its metabolites directly inhibit the enzymatic activity of GPX4.

Methodology:

  • Cell Treatment and Lysate Preparation:

    • Treat cancer cells with varying concentrations of altretamine for a specified duration.

    • Prepare cell lysates under conditions that preserve protein activity.

  • GPX4 Activity Assay:

    • Incubate the cell lysates with a known amount of a specific GPX4 substrate, such as a phospholipid hydroperoxide (e.g., PCOOH).

    • The reaction is initiated by adding a reducing agent like glutathione (GSH).

    • The reaction is stopped at various time points.

  • LC-MS/MS Analysis:

    • Extract the lipid components from the reaction mixture.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantify the remaining substrate and the product of the enzymatic reaction.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction in the presence and absence of altretamine.

    • A decrease in the reaction rate in the presence of altretamine indicates inhibition of GPX4.

In Vitro Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of altretamine that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A2780 or SKOV3 ovarian cancer cells) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Assessment:

    • Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or AlamarBlue assay. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure the absorbance or fluorescence of each well.

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of altretamine's mechanism and its verification.

Altretamine_Mechanism cluster_activation Metabolic Activation (Liver) cluster_cytotoxicity Cytotoxic Effects Altretamine Altretamine CYP450 Cytochrome P450 (N-demethylation) Altretamine->CYP450 GPX4_inhibition GPX4 Inhibition Altretamine->GPX4_inhibition Intermediates Reactive Intermediates CYP450->Intermediates Formaldehyde Formaldehyde Intermediates->Formaldehyde Iminium Iminium Ion Intermediates->Iminium DNA_damage DNA Adducts & Cross-links Formaldehyde->DNA_damage Protein_damage Protein Damage Formaldehyde->Protein_damage Iminium->DNA_damage Iminium->Protein_damage Ferroptosis Ferroptosis (Lipid Peroxidation) GPX4_inhibition->Ferroptosis Cell_Death Cancer Cell Death DNA_damage->Cell_Death Protein_damage->Cell_Death Ferroptosis->Cell_Death

Caption: Proposed mechanisms of action for this compound.

Verification_Workflow cluster_hypothesis Hypothesized Mechanisms cluster_experiments Experimental Verification cluster_data Data Analysis H1 Formaldehyde Production E1 Spectrophotometry/ HPLC H1->E1 H2 DNA Adduct Formation E2 32P-Postlabelling/ LC-MS H2->E2 H3 GPX4 Inhibition E3 LC-MS based Enzyme Assay H3->E3 D1 Quantification of Formaldehyde E1->D1 D2 Identification & Quantification of DNA Adducts E2->D2 D3 Measurement of GPX4 Activity E3->D3 Conclusion Confirmation of Mechanism D1->Conclusion D2->Conclusion D3->Conclusion

Caption: Experimental workflow for the independent verification of altretamine's mechanisms.

Mechanism_Comparison cluster_altretamine Altretamine cluster_parpi PARP Inhibitor (e.g., Olaparib) A_Metabolism Metabolic Activation A_Targets Multiple Cellular Targets (DNA, Proteins, GPX4) A_Metabolism->A_Targets A_Outcome Cytotoxicity & Ferroptosis A_Targets->A_Outcome P_Inhibition Direct PARP Inhibition P_Mechanism Accumulation of DNA Single-Strand Breaks P_Inhibition->P_Mechanism P_Outcome Synthetic Lethality in HRR-Deficient Cells P_Mechanism->P_Outcome Title Comparison of Primary Mechanisms

Caption: Logical comparison of the primary mechanisms of Altretamine and PARP inhibitors.

A Comparative Analysis of the In Vivo Side Effect Profiles of Altretamine Hydrochloride and Topotecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo side effect profiles of two prominent chemotherapeutic agents: altretamine (B313) hydrochloride and topotecan (B1662842). The information presented herein is intended to assist researchers and drug development professionals in understanding the distinct toxicological characteristics of these compounds, supported by available experimental data.

Introduction

Altretamine hydrochloride, an alkylating-like agent, and topotecan, a topoisomerase I inhibitor, are both utilized in the treatment of various cancers. While their therapeutic mechanisms differ, both drugs can induce a range of side effects in vivo. This guide offers a comparative overview of their respective toxicity profiles, focusing on hematological, gastrointestinal, and neurological adverse events.

Mechanism of Action and Toxicity

This compound: The cytotoxic effect of altretamine is a result of its metabolic activation in the liver.[1][2] This process generates reactive intermediates, including formaldehyde, which can covalently bind to and damage DNA and other macromolecules, ultimately leading to cell death.[1][3] The precise signaling pathways involved in altretamine-induced toxicity are not fully elucidated but are linked to its DNA-damaging capabilities.[4]

Topotecan: Topotecan functions by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication.[5][6] By stabilizing the enzyme-DNA complex, topotecan prevents the re-ligation of single-strand breaks, which are then converted into cytotoxic double-strand breaks during DNA replication.[5][7] This DNA damage triggers the DNA Damage Response (DDR) pathway, involving key proteins such as ATM and p53, which can lead to cell cycle arrest and apoptosis.[2][8][9]

Comparative Side Effect Profiles

The following table summarizes the incidence of key in vivo side effects associated with this compound and topotecan, based on clinical data. It is important to note that these figures are derived from various studies and may not represent a direct head-to-head comparison.

Side Effect CategoryAdverse EventThis compound Incidence (%)Topotecan Incidence (%)
Hematological Neutropenia/LeukopeniaDose-related, nadirs at 3-4 weeks[10]Up to 97%[5]
ThrombocytopeniaDose-related, nadirs at 3-4 weeks[10]Up to 74%[5]
AnemiaReported[11]Up to 94%[5]
Gastrointestinal Nausea and VomitingCommon[6][12]45-64%[5]
DiarrheaLess common32%[5]
StomatitisNot commonly reported18%[5]
Abdominal PainNot commonly reported22%[5]
Neutropenic ColitisNot reportedReported, can be life-threatening[5][13]
Neurological Peripheral Sensory Neuropathy31%[6]Reported[5]
Central Nervous System Effects (ataxia, dizziness, mood disorders)Reported[6][11]Less common
Other Alopecia (Hair Loss)Rare[11]Common[14]
FatigueReported[12]Common[14]
Interstitial Lung DiseaseNot reportedReported, can be fatal[13]

Experimental Protocols for Toxicity Assessment

Standard in vivo protocols are employed to evaluate the side effect profiles of chemotherapeutic agents like altretamine and topotecan.

Hematological Toxicity Assessment

A common protocol for assessing hematological toxicity involves the following steps:

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage for altretamine, intravenous injection for topotecan) at various dose levels.

  • Blood Collection: Peripheral blood samples are collected at predetermined time points (e.g., baseline, and several points post-treatment to capture nadirs and recovery).

  • Complete Blood Count (CBC): Samples are analyzed for key hematological parameters, including:

    • White Blood Cell (WBC) count and differential

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Platelet (PLT) count

  • Data Analysis: The changes in blood cell counts over time and across different dose groups are analyzed to determine the extent and duration of myelosuppression.

Neurotoxicity Assessment

The evaluation of neurotoxicity often includes a combination of behavioral and histopathological examinations:

  • Animal Model: Rodents are commonly used.

  • Drug Administration: The drug is administered as described above.

  • Functional/Behavioral Tests: A battery of tests is performed to assess motor function, coordination, and sensory perception. Examples include:

    • Grip strength test

    • Rotarod test

    • Tail-flick test (for sensory neuropathy)

  • Neurological Examination: Regular clinical observations are made for signs of central nervous system toxicity, such as changes in gait, posture, or activity levels.[10]

  • Histopathology: At the end of the study, nerve tissues (e.g., sciatic nerve, spinal cord, brain) are collected, processed, and examined microscopically for any pathological changes.

Signaling Pathway and Experimental Workflow Diagrams

Toxicity_Signaling_Pathways cluster_Altretamine This compound Toxicity cluster_Topotecan Topotecan Toxicity Altretamine Altretamine Metabolic_Activation Metabolic Activation (Liver) Altretamine->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., Formaldehyde) Metabolic_Activation->Reactive_Intermediates DNA_Damage_A DNA Damage Reactive_Intermediates->DNA_Damage_A Cell_Death_A Cell Death DNA_Damage_A->Cell_Death_A Topotecan Topotecan Topoisomerase_I Topoisomerase I Topotecan->Topoisomerase_I inhibits SSB Single-Strand Breaks Topoisomerase_I->SSB stabilizes complex DSB Double-Strand Breaks (during replication) SSB->DSB DDR DNA Damage Response (ATM, p53) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Experimental_Workflow cluster_Toxicity_Assessment In Vivo Toxicity Assessment Workflow cluster_Endpoints Endpoint Assessment Animal_Model Select Animal Model (e.g., Rodents) Drug_Admin Drug Administration (Dose Escalation) Animal_Model->Drug_Admin Hemo_Tox Hematological Toxicity (CBC Analysis) Drug_Admin->Hemo_Tox Neuro_Tox Neurotoxicity (Behavioral & Histopathology) Drug_Admin->Neuro_Tox GI_Tox Gastrointestinal Toxicity (Clinical Signs, Histopathology) Drug_Admin->GI_Tox Data_Analysis Data Analysis and Side Effect Profiling Hemo_Tox->Data_Analysis Neuro_Tox->Data_Analysis GI_Tox->Data_Analysis

References

Assessing the Efficacy of Altretamine Hydrochloride in Ovarian Cancer Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of altretamine (B313) hydrochloride across different subtypes of ovarian cancer. It is designed to offer an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and drug development efforts in oncology.

Abstract

Altretamine hydrochloride, an alkylating agent, has been utilized as a second- or third-line therapy for persistent or recurrent ovarian cancer. Its efficacy, however, varies among the diverse histological subtypes of the disease. This guide synthesizes available clinical data on the performance of altretamine in serous, mucinous, and endometrioid ovarian cancers, and provides a comparative overview with other treatment modalities such as PARP inhibitors and bevacizumab. Detailed experimental protocols from key clinical trials are presented to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways central to ovarian cancer chemoresistance are visualized to provide a mechanistic context for the action of these therapeutic agents.

Efficacy of this compound in Ovarian Cancer Subtypes

Altretamine has demonstrated modest activity as a single agent in recurrent ovarian cancer. Clinical trial data suggests varying response rates depending on the patient population and the specific subtype of ovarian cancer.

A prospective study involving 17 patients with recurrent epithelial ovarian cancer, who had previously been treated with at least one platinum-based chemotherapy regimen, provides some of the most detailed subtype-specific data. The most common histological subtype in this study was serous adenocarcinoma. Overall, six out of the 17 patients (35%) achieved a complete or partial remission. The time to progression was 6.0 months, and the mean overall survival was 15.1 months.[1]

Ovarian Cancer SubtypeNumber of PatientsResponse (Complete or Partial)
Serous 104
Mucinous 31
Endometrioid 21
Unclassified 20

Table 1: Response to Altretamine by Histological Subtype in a Study of Recurrent Epithelial Ovarian Cancer.[1]

In a larger Gynecologic Oncology Group (GOG) phase II trial, altretamine was evaluated in 36 patients with platinum-refractory ovarian cancer. The overall objective response rate was 10%, consisting of one complete response and two partial responses.[2] While this study did not provide a subtype-specific breakdown of responders, it highlights the limited activity of altretamine in a heavily pre-treated, platinum-resistant population.

Another phase II study in patients with platinum-resistant recurrent ovarian cancer showed a partial response in 9.7% of the 31 treated patients.[3] A separate study on second-line use of altretamine in 52 patients with advanced ovarian cancer reported that 15% of patients showed no evidence of disease after therapy.[4]

Comparative Landscape of Ovarian Cancer Therapies

Direct head-to-head clinical trials comparing altretamine with newer targeted therapies like PARP inhibitors and bevacizumab are lacking. Therefore, this section presents a summary of the efficacy of these agents to provide a comparative context.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of treatment for ovarian cancer, particularly in patients with BRCA1/2 mutations. These agents exploit deficiencies in the homologous recombination repair pathway.

TherapyPatient PopulationKey Efficacy Metric
Olaparib Recurrent, platinum-sensitive, BRCA-mutated ovarian cancerMedian Progression-Free Survival (PFS): 11.2 months (vs. 4.3 months with placebo)
Niraparib Recurrent, platinum-sensitive ovarian cancer (regardless of BRCA status)Median PFS: 21.0 months in gBRCAmut cohort (vs. 5.5 months with placebo)
Rucaparib Recurrent, platinum-sensitive, BRCA-mutated ovarian cancerMedian PFS: 16.6 months (vs. 5.4 months with placebo)

Table 2: Efficacy of Selected PARP Inhibitors in Recurrent Ovarian Cancer.

Bevacizumab

Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. It is used in combination with chemotherapy for both first-line and recurrent ovarian cancer.

In the AURELIA trial, for patients with platinum-resistant recurrent ovarian cancer, the addition of bevacizumab to chemotherapy resulted in a median progression-free survival of 6.7 months, compared to 3.4 months with chemotherapy alone.

Other Chemotherapeutic Agents

Other single-agent chemotherapies are also used in the recurrent setting.

  • Topotecan (B1662842): In patients with relapsed ovarian cancer, overall response rates to topotecan range from 19%-33% in platinum-sensitive patients and 14%-18% in platinum-resistant patients.[5]

  • Pegylated Liposomal Doxorubicin (PLD): In a study of patients with recurrent platinum-resistant ovarian cancer, single-agent PLD resulted in an objective response rate of 30.5%.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key clinical trials of altretamine.

Protocol: Phase II Study of Altretamine in Recurrent Epithelial Ovarian Cancer[1]
  • Patient Population: Patients with recurrent epithelial ovarian cancer who had previously been treated with at least one platinum-based chemotherapy regimen. Patients needed to be able to take oral medication and have adequate bone marrow, liver, and renal function.

  • Treatment Regimen: Altretamine was administered orally at a dose of 260 mg/m²/day for 14 days, followed by a 14-day rest period, completing a 28-day cycle.

  • Response Evaluation: Treatment response was evaluated using CT scans or by monitoring CA 125 levels.

Protocol: Gynecologic Oncology Group (GOG) Phase II Trial in Platinum-Refractory Ovarian Cancer[2]
  • Patient Population: Patients with platinum-refractory ovarian cancer. All patients had previously received either cisplatin (B142131) or carboplatin (B1684641) and paclitaxel.

  • Treatment Regimen: Altretamine was administered orally at a dose of 260 mg/m² for 14 days in a 28-day course.

  • Response Evaluation: Treatment was continued until disease progression or unacceptable side effects. Response was evaluated based on standard GOG criteria.

Signaling Pathways in Ovarian Cancer Chemoresistance

The development of resistance to chemotherapy is a major challenge in the treatment of ovarian cancer. Several signaling pathways are implicated in this process. While the direct effects of altretamine on these specific pathways are not well-documented, its mechanism as a DNA alkylating agent can indirectly influence these cellular processes by inducing DNA damage and triggering downstream signaling cascades.

DNA Damage Response and Apoptosis

Altretamine exerts its cytotoxic effects by generating reactive metabolites that damage cellular macromolecules, including DNA.[7] This DNA damage can trigger the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, can lead to the initiation of apoptosis (programmed cell death).

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 Cellular Response Altretamine Altretamine (Metabolically Activated) DNA_Damage DNA Damage (Alkylation) Altretamine->DNA_Damage DDR DNA Damage Response (e.g., ATM/ATR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Severe Damage CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Survival_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway RTK_P Receptor Tyrosine Kinase PI3K PI3K RTK_P->PI3K AKT AKT PI3K->AKT Survival_P Cell Survival & Proliferation AKT->Survival_P RTK_M Receptor Tyrosine Kinase RAS RAS RTK_M->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_M Cell Proliferation & Differentiation ERK->Proliferation_M

References

comparing the metabolic stability of altretamine hydrochloride in human versus mouse liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of N-demethylated compounds in human and mouse liver microsomes, using surrogate data to illustrate the experimental approach due to the lack of publicly available information specifically for altretamine (B313) hydrochloride. The principles and methodologies described herein are directly applicable to the study of altretamine's metabolic fate.

Altretamine, an antineoplastic agent, undergoes extensive hepatic metabolism, primarily through N-demethylation mediated by cytochrome P450 (CYP) enzymes. This metabolic activation is crucial for its cytotoxic effects. Understanding the species differences in metabolic stability between preclinical models (e.g., mouse) and humans is a critical step in drug development, aiding in the prediction of human pharmacokinetics and potential toxicities.

Executive Summary of Comparative Metabolic Stability

While direct comparative data for altretamine is unavailable in the public domain, this guide utilizes data from a study on N-Ethyl Pentedrone (NEP), a compound that also undergoes N-dealkylation, to exemplify the comparison of metabolic stability between human and mouse liver microsomes. These findings highlight significant inter-species variations in metabolic rates.

ParameterHuman Liver MicrosomesMouse Liver Microsomes
In vitro Half-life (t½) (min) 770187
In vitro Intrinsic Clearance (Clint) (µL/min/mg) 3.614.8
In vivo Intrinsic Clearance (Clint) (mL/min/kg) 3.758.3

Data presented is for N-Ethyl Pentedrone as a surrogate for altretamine hydrochloride and is sourced from a study on its metabolic stability[1].

The data clearly indicates that in this instance, the compound is metabolized significantly faster in mouse liver microsomes compared to human liver microsomes, as evidenced by the shorter half-life and higher intrinsic clearance values[1]. Such differences are common and underscore the importance of conducting these comparative studies to inform the selection of appropriate animal models for further preclinical development.

Experimental Protocols

A standard in vitro metabolic stability assay using liver microsomes is conducted to determine the rate of disappearance of a parent compound over time. This allows for the calculation of key parameters such as half-life and intrinsic clearance.

Materials:

  • Test compound (e.g., this compound)

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Mouse Liver Microsomes (MLM)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal Standard (for analytical quantification)

  • 96-well plates or microtubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A master mix for each microsomal species is prepared containing phosphate buffer, MgCl₂, and liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The test compound is added to the microsomal mixture and pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess for any non-enzymatic degradation.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution to aid in accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are determined.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic fate of altretamine, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mix (Microsomes, Buffer, MgCl2) add_compound Add Test Compound prep_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate altretamine_metabolism altretamine Altretamine (Hexamethylmelamine) penta Pentamethylmelamine altretamine->penta CYP450 (N-demethylation) tetra Tetramethylmelamine penta->tetra CYP450 (N-demethylation) further Further Demethylation Products tetra->further CYP450 (N-demethylation)

References

A Comparative Guide to Biomarkers for Altretamine Hydrochloride and its Alternatives in Recurrent Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to altretamine (B313) hydrochloride and its therapeutic alternatives in the treatment of recurrent ovarian cancer. We delve into the experimental validation of these biomarkers, presenting quantitative data and detailed methodologies to support further research and clinical trial design.

Introduction to Altretamine Hydrochloride and the Need for Predictive Biomarkers

This compound (Hexalen®) is an alkylating-like agent used in the palliative treatment of persistent or recurrent ovarian cancer, typically after first-line therapies have failed.[1] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP450) enzymes to produce reactive intermediates that damage tumor cells.[2] Despite its use for several decades, there are currently no clinically validated predictive biomarkers to identify patients who are most likely to respond to altretamine treatment. This lack of predictive power can lead to unnecessary toxicity in non-responders and highlights a critical need for biomarker discovery and validation.

Recent computational research has shed light on a potential novel mechanism of action for altretamine, identifying it as an inhibitor of glutathione (B108866) peroxidase 4 (GPX4).[3] This discovery opens a new avenue for investigating GPX4 and the ferroptosis pathway as a source of predictive biomarkers for altretamine efficacy.

This guide will compare the current state of biomarker validation for altretamine, focusing on the promising but not yet clinically validated role of GPX4, with the well-established predictive biomarkers for alternative therapies in recurrent ovarian cancer.

Biomarker Comparison: Altretamine vs. Alternative Therapies

The following table summarizes the performance of potential and validated biomarkers for altretamine and its alternatives.

Treatment Biomarker Biomarker Performance Data Clinical Validation Status
This compound Glutathione Peroxidase 4 (GPX4) Preclinical data suggests altretamine inhibits GPX4 activity.[3] No clinical data correlating GPX4 expression/activity with patient response is currently available.Not Clinically Validated
Cancer Antigen 125 (CA-125) A ≥50% decrease in CA-125 levels is associated with treatment response.[4] Baseline CA-125 levels prior to maintenance therapy may predict risk of relapse.Validated for Monitoring, Not Predictive
PARP Inhibitors (e.g., Olaparib (B1684210), Niraparib, Rucaparib)BRCA1/BRCA2 Mutations Patients with germline or somatic BRCA mutations have significantly longer progression-free survival (PFS) with PARP inhibitor maintenance therapy. For example, in the SOLO1 trial, olaparib maintenance in newly diagnosed advanced ovarian cancer with a BRCA mutation resulted in a median PFS of 56.0 months versus 13.8 months for placebo.Clinically Validated and Utilized
Antibody-Drug Conjugates (e.g., Mirvetuximab Soravtansine)Folate Receptor Alpha (FRα) Expression In the SORAYA study, for patients with high FRα expression, the confirmed objective response rate (ORR) with mirvetuximab soravtansine (B3322474) was 32.4%.[5]Clinically Validated and Utilized

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and biomarker validation processes, the following diagrams are provided.

altretamine_moa cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_gpx4 Proposed Mechanism Altretamine Altretamine CYP450 CYP450 Altretamine->CYP450 Metabolism GPX4 GPX4 Altretamine->GPX4 Inhibition Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites DNA_Damage DNA Damage Reactive Metabolites->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Reduces Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis biomarker_workflow Patient_Sample Patient Tumor Tissue (FFPE) IHC Immunohistochemistry (IHC) Patient_Sample->IHC e.g., FRα NGS Next-Generation Sequencing (NGS) Patient_Sample->NGS e.g., BRCA1/2 Biomarker_Status Biomarker Status IHC->Biomarker_Status NGS->Biomarker_Status Treatment_Decision Treatment Decision Biomarker_Status->Treatment_Decision

References

Comparative Transcriptomics of Cancer Cells Treated with Altretamine Hydrochloride Versus Vehicle Control: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

To date, publicly available literature lacks direct comparative transcriptomic studies on cancer cells treated with altretamine (B313) hydrochloride versus a vehicle control. This guide provides a comprehensive framework for conducting such an investigation, outlining detailed experimental protocols, expected transcriptomic alterations based on altretamine's known mechanism of action, and the visualization of pertinent cellular pathways. Altretamine, an alkylating-like agent, is known to induce its cytotoxic effects through the generation of reactive metabolites that damage DNA.[1][2][3] Consequently, a transcriptomic analysis is anticipated to reveal significant changes in gene expression related to DNA damage response, cell cycle regulation, and apoptosis. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of altretamine and identifying potential biomarkers for drug response and resistance.

Data Presentation: Expected Transcriptomic Changes

Given the mechanism of altretamine, a comparative RNA-sequencing (RNA-seq) study would likely identify differentially expressed genes (DEGs) central to the cellular response to DNA damage. The following tables present hypothetical yet mechanistically plausible data on upregulated and downregulated genes in cancer cells following altretamine treatment.

Table 1: Hypothetical Top 5 Upregulated Genes in Cancer Cells Treated with Altretamine Hydrochloride

Gene SymbolGene NameFold Change (Log2)Putative Function in Altretamine Response
GADD45AGrowth Arrest and DNA Damage Inducible Alpha3.5DNA damage sensor, cell cycle checkpoint control
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)3.2Cell cycle arrest in response to DNA damage
BAXBCL2 Associated X, Apoptosis Regulator2.9Pro-apoptotic protein
DDB2Damage Specific DNA Binding Protein 22.7Recognition of DNA damage
PARP1Poly(ADP-Ribose) Polymerase 12.5DNA repair and apoptosis

Table 2: Hypothetical Top 5 Downregulated Genes in Cancer Cells Treated with this compound

Gene SymbolGene NameFold Change (Log2)Putative Function in Altretamine Response
CCNE1Cyclin E1-3.8G1/S phase transition; downregulation indicates cell cycle arrest
E2F1E2F Transcription Factor 1-3.5Promotes cell cycle progression
CDK2Cyclin Dependent Kinase 2-3.1Key regulator of the cell cycle
PCNAProliferating Cell Nuclear Antigen-2.8DNA replication and repair
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-2.6Inhibitor of apoptosis

Experimental Protocols

A robust comparative transcriptomic study requires meticulous experimental design and execution. The following protocols provide a detailed methodology for such an analysis.

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a relevant cancer cell line. Given altretamine's use in ovarian cancer, cell lines such as OVCAR-3 or SKOV-3 would be appropriate.[3][4]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells with a predetermined IC50 concentration of this compound or with a vehicle control (DMSO) for 24-48 hours.

2. RNA Extraction and Quality Control

  • RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value greater than 8.0.

3. Library Preparation and RNA-Sequencing

  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly-A selection for mRNA enrichment, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform paired-end sequencing on an Illumina NovaSeq or similar high-throughput sequencing platform to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the altretamine-treated and vehicle control groups using packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA or DAVID to identify significantly affected biological processes and pathways.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and the key signaling pathways expected to be modulated by altretamine treatment.

G cluster_experiment Experimental Workflow cluster_analysis Bioinformatic Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Quality Control Quality Control RNA Extraction->Quality Control Library Preparation Library Preparation Quality Control->Library Preparation RNA-Sequencing RNA-Sequencing Library Preparation->RNA-Sequencing Raw Data QC Raw Data QC RNA-Sequencing->Raw Data QC Alignment Alignment Raw Data QC->Alignment Quantification Quantification Alignment->Quantification Differential Expression Differential Expression Quantification->Differential Expression Pathway Analysis Pathway Analysis Differential Expression->Pathway Analysis

Caption: Experimental and bioinformatic workflow for comparative transcriptomics.

G Altretamine Altretamine DNA Damage DNA Damage Altretamine->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair p53 Activation->DNA Repair

Caption: Simplified DNA damage response pathway activated by altretamine.

G p53 Activation p53 Activation BAX Upregulation BAX Upregulation p53 Activation->BAX Upregulation BCL2 Downregulation BCL2 Downregulation p53 Activation->BCL2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX Upregulation->Mitochondrial Outer Membrane Permeabilization BCL2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by p53 activation.

References

A Side-by-Side Analysis of Altretamine Hydrochloride Formulations: From Conventional Capsules to Novel Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Altretamine (B313), a synthetic s-triazine derivative, has been a therapeutic option in the palliative treatment of persistent or recurrent ovarian cancer. Traditionally administered as an oral capsule, its clinical utility can be hampered by variable oral bioavailability. This has spurred the exploration of alternative formulations aimed at enhancing its pharmacokinetic profile and therapeutic efficacy. This guide provides a comparative analysis of different altretamine hydrochloride formulations, presenting available experimental data, detailed methodologies, and insights into its mechanism of action.

Comparative Analysis of Formulation Performance

The development of novel altretamine formulations has focused on overcoming the limitations of the conventional oral capsule, primarily its poor water solubility and significant first-pass metabolism, which contribute to variable bioavailability.[1][2] This section compares the key performance indicators of the standard capsule with emerging nanoformulations.

Table 1: Physicochemical and In Vitro Characteristics of Altretamine Formulations

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)In Vitro Drug Release ProfileReference
Conventional Capsule Altretamine, Anhydrous Lactose, Calcium StearateN/AN/ANLT 80% dissolved in 30 min in 0.1 N HCl[3][4]
Solid Lipid Nanoparticles (SLNs) Altretamine, Compritol 888 ATO, Poloxamer-188, Soya lecithin100.6 ± 2.193.21 ± 1.5Biphasic: Initial burst followed by sustained release[5]
Hydroxyapatite Nanoparticles Altretamine, Hydroxyapatite156 ± 10.8696.27 ± 6.78Biphasic: Initial burst release followed by sustained release[6]
Cyclodextrin-Complexed SLNs Altretamine, Epichlorohydrin-β-cyclodextrin, Lipids151.5N/ABiphasic: Initial burst followed by sustained release[7]

Table 2: In Vivo Pharmacokinetic Parameters of Altretamine Formulations in Rats

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Pure Altretamine Suspension ~0.38N/A54 (AUCt)N/A[7]
Hydroxyapatite Nanoparticles Significantly Higher than free drugExtendedSignificantly Higher than free drugNot explicitly quantified[6]
Cyclodextrin-Complexed SLNs 0.94N/A150 (AUCt)2.47-fold[7]

Mechanism of Action: A Pathway to Cytotoxicity

The cytotoxic effect of altretamine is not inherent to the parent drug but is a result of its metabolic activation in the liver. The precise mechanism is not fully elucidated, but it is understood that cytochrome P450-mediated N-demethylation produces reactive metabolites, such as formaldehyde.[8][9] These metabolites can form covalent adducts with macromolecules, including DNA, leading to DNA damage and subsequent cell death.[8] While structurally similar to classic alkylating agents, altretamine does not exhibit direct cross-resistance with them.[9]

Altretamine Mechanism of Action cluster_0 Cellular Environment Altretamine Altretamine Metabolic_Activation Metabolic Activation (Liver - CYP450) Altretamine->Metabolic_Activation N-demethylation Reactive_Metabolites Reactive Metabolites (e.g., Formaldehyde) Metabolic_Activation->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA Covalent Bonding DNA_Damage DNA Damage (Adducts, Cross-links) DNA->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Apoptosis Apoptosis / Cell Death DDR->Apoptosis Triggers Dissolution Testing Workflow cluster_1 Experimental Setup cluster_2 Sampling and Analysis Start Start Prepare_Medium Prepare Dissolution Medium (900mL 0.1N HCl) Start->Prepare_Medium Set_Conditions Set Apparatus Conditions (Basket, 100 rpm, 37°C) Prepare_Medium->Set_Conditions Place_Capsule Place Capsule in Basket Set_Conditions->Place_Capsule Start_Test Start Dissolution Test Place_Capsule->Start_Test Withdraw_Sample Withdraw Sample at 30 min Start_Test->Withdraw_Sample t=30 min Filter_Sample Filter Sample Withdraw_Sample->Filter_Sample Measure_Absorbance Measure Absorbance (UV-Vis at 242 nm) Filter_Sample->Measure_Absorbance Calculate_Dissolution Calculate % Dissolved (vs. Reference Standard) Measure_Absorbance->Calculate_Dissolution End End Calculate_Dissolution->End Oral Bioavailability Study Workflow cluster_0 Pre-Study cluster_1 Dosing and Sampling cluster_2 Analysis and Data Interpretation Animal_Acclimatization Animal Acclimatization & Fasting Dosing Oral Administration (Test & Reference Formulations) Animal_Acclimatization->Dosing Blood_Collection Serial Blood Collection (Multiple Time Points) Dosing->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Bioanalysis Bioanalysis of Plasma Samples (e.g., HPLC) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Calculate_Bioavailability Calculate Relative Bioavailability PK_Analysis->Calculate_Bioavailability Conclusion Conclusion Calculate_Bioavailability->Conclusion

References

Investigating Altretamine's Mechanism: A Comparative Guide to its Role as a Glutathione Peroxidase 4 (GPX4) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of altretamine's role as a Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor and its subsequent induction of ferroptosis, a form of iron-dependent programmed cell death. While the antitumor activity of altretamine (B313) has been recognized for decades, its precise mechanism of action has been the subject of ongoing research. Emerging evidence strongly suggests that altretamine functions, at least in part, by directly inhibiting GPX4, a key enzyme responsible for protecting cells from lipid peroxidation. This guide compares altretamine to other known GPX4 inhibitors, provides detailed experimental protocols for assessing GPX4 inhibition and ferroptosis, and visualizes the relevant signaling pathways.

Comparative Analysis of GPX4 Inhibitors

Table 1: Comparison of IC50 Values for Known GPX4 Inhibitors

CompoundTargetIC50 (in vitro assay)Cell Line Examples and IC50 for Cell ViabilityCitation(s)
Altretamine GPX4Not ReportedOvarian cancer cell lines (specific IC50 for GPX4 inhibition not available)[1]
RSL3 GPX4Not consistently reported for direct inhibition in biochemical assaysHN3 cells: 0.48 µM; HN3-rslR cells: 5.8 µM; H1975 cells: 182 nM; H820 cells: 144 nM; H23 cells: 95 nM; H1299 cells: 59 nM; HCC827 cells: 87 nM[2][3][4]
ML210 GPX4Not consistently reported for direct inhibition in biochemical assaysIC50 values correlate with RSL3 sensitivity across various cell lines.[5]
ML162 GPX4Not consistently reported for direct inhibition in biochemical assaysIC50 values correlate with RSL3 sensitivity across various cell lines.[5]

Note: The lack of a reported IC50 value for altretamine's direct inhibition of GPX4 represents a significant knowledge gap. Future research should focus on determining this value to enable a more direct comparison with other GPX4 inhibitors. Some studies suggest that compounds like RSL3 and ML162 may not be direct inhibitors of purified GPX4 in biochemical assays, but rather exert their inhibitory effects within a cellular context.[2][6]

Experimental Protocols

To facilitate further investigation into altretamine's mechanism of action and its comparison with other GPX4 inhibitors, this section provides detailed protocols for key experiments.

Protocol 1: In Vitro GPX4 Enzyme Activity Assay

This protocol is adapted from commercially available kits and literature sources to measure the enzymatic activity of GPX4 in the presence of an inhibitor.[2][7][8]

Principle:

GPX4 catalyzes the reduction of a peroxide substrate (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm, is proportional to the GPX4 activity.

Materials:

  • Recombinant human GPX4 enzyme

  • GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)

  • NADPH

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • Cumene hydroperoxide (substrate)

  • Test inhibitor (Altretamine, RSL3, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X GPX4 Assay Buffer.

    • Reconstitute NADPH, GSH, GR, and GPX4 enzyme to their working concentrations in GPX4 Assay Buffer as recommended by the supplier.

    • Prepare a stock solution of the test inhibitor and create a serial dilution series.

  • Assay Setup (in a 96-well plate):

    • Background Wells (no enzyme): Add GPX4 Assay Buffer and the solvent used for the inhibitor.

    • 100% Activity Wells (no inhibitor): Add GPX4 Assay Buffer, diluted GPX4 enzyme, and the solvent.

    • Inhibitor Wells: Add GPX4 Assay Buffer, diluted GPX4 enzyme, and the desired concentration of the test inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a master mix containing NADPH, GSH, and GR in GPX4 Assay Buffer.

    • Add the master mix to all wells.

    • Initiate the reaction by adding the substrate (cumene hydroperoxide) to all wells.

  • Measurement:

    • Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Subtract the background rate from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Lipid Peroxidation Assay using C11-BODIPY

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid reactive oxygen species (ROS) in cells treated with GPX4 inhibitors.

Principle:

C11-BODIPY™ 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Materials:

  • Cancer cell line of interest (e.g., ovarian cancer cell line)

  • Cell culture medium and supplements

  • C11-BODIPY™ 581/591 (from a commercial supplier)

  • Test compounds (Altretamine, RSL3, etc.)

  • Positive control (e.g., cumene hydroperoxide)

  • Ferrostatin-1 (ferroptosis inhibitor, as a negative control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for microscopy or larger flasks for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of altretamine, RSL3, or other test compounds for a predetermined time (e.g., 6-24 hours).

    • Include vehicle control, positive control, and co-treatment with ferrostatin-1 groups.

  • C11-BODIPY Staining:

    • Prepare a working solution of C11-BODIPY™ 581/591 in serum-free medium or PBS (final concentration typically 1-10 µM).

    • Remove the treatment medium and wash the cells with PBS.

    • Add the C11-BODIPY™ working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging/Analysis:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh PBS or medium to the cells.

    • For fluorescence microscopy: Immediately image the cells using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence.

    • For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both green and red fluorescence.

  • Data Analysis:

    • Microscopy: Quantify the fluorescence intensity of the green and red channels in multiple cells per condition. Calculate the ratio of green to red fluorescence.

    • Flow Cytometry: Determine the geometric mean fluorescence intensity for both the green and red channels. Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involved in GPX4-mediated ferroptosis and a typical experimental workflow for comparing GPX4 inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Glutamate_out Glutamate SystemXc->Glutamate_out out Cysteine Cysteine SystemXc->Cysteine in PUFA_PL PUFA-PLs Lipid_ROS Lipid ROS PUFA_PL->Lipid_ROS Oxidative Stress Cystine_out Cystine Cystine_out->SystemXc GSH GSH Cysteine->GSH GSSG GSSG GSH->GSSG GPX4 GSSG->GSH Glutathione Reductase GPX4 GPX4 GPX4->PUFA_PL protects Lipid_OH Lipid-OH GPX4->Lipid_OH Lipid_ROS->GPX4 reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Altretamine Altretamine Altretamine->GPX4 inhibits RSL3 RSL3 / ML210 RSL3->GPX4 inhibits

Caption: GPX4-Dependent Ferroptosis Pathway and Inhibition by Altretamine.

G cluster_assays Perform Parallel Assays start Start: Seed Cancer Cells treatment Treat with Altretamine, RSL3, ML210 (various concentrations) and Vehicle Control start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability gpx4_activity Cellular GPX4 Activity Assay incubation->gpx4_activity lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) incubation->lipid_ros data_analysis Data Analysis: - Determine IC50 for cell viability - Quantify GPX4 inhibition - Measure lipid ROS levels viability->data_analysis gpx4_activity->data_analysis lipid_ros->data_analysis comparison Comparative Analysis: - Generate dose-response curves - Compare IC50 values - Correlate GPX4 inhibition with  cell death and lipid peroxidation data_analysis->comparison end Conclusion: Evaluate the relative potency and mechanism of action comparison->end

References

Safety Operating Guide

Navigating the Safe Disposal of Altretamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic agents like altretamine (B313) hydrochloride is a critical component of laboratory safety and regulatory compliance. Altretamine hydrochloride, an antineoplastic agent, requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care. Personnel should always use appropriate personal protective equipment (PPE), including double gloves, a gown, and eye protection.[1] All handling of this cytotoxic compound should be performed in a designated area, such as a biological safety cabinet, to prevent aerosolization and exposure.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound waste must follow a clearly defined workflow to ensure safety and compliance with hazardous waste regulations. As a cytotoxic and hazardous drug, it falls under specific disposal regulations that prohibit its disposal in regular trash or down the sewer.[2][3][4]

  • Segregation at the Point of Generation: Immediately after use, all waste contaminated with this compound must be segregated from other waste streams.[1][2] This includes empty vials, syringes, needles, contaminated PPE, and any materials used for spill cleanup.

  • Proper Containerization:

    • Sharps Waste: All sharps, such as needles and syringes that have come into contact with this compound, must be placed in a rigid, puncture-resistant, yellow sharps container with a purple lid, specifically designated for cytotoxic sharps waste.[5]

    • Non-Sharps Solid Waste: Contaminated items like gloves, gowns, and vials should be disposed of in a designated, leak-proof, yellow chemotherapy waste bag with the cytotoxic symbol.[5][6] For added safety, double-bagging may be advisable.[6]

    • Liquid Waste: Bulk quantities of this compound should not be disposed of down the drain.[2][3] They should be collected in a sealed, leak-proof container clearly labeled as "Hazardous Waste: this compound."

  • Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[1][5] This ensures that the waste is easily identifiable and handled correctly throughout the disposal process.

  • Storage: Designated, secure areas should be used for the temporary storage of cytotoxic waste containers before their collection.[7] These areas should be clearly marked and have limited access.

  • Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration.[5] This must be carried out by a licensed hazardous waste disposal vendor. A hazardous waste consignment note must accompany the waste to its final disposal location.[5]

Summary of Cytotoxic Waste Disposal Requirements

Waste TypeContainer RequirementLabelingFinal Disposal Method
Sharps (needles, syringes) Puncture-resistant, leak-proof container with a purple lid[5]Cytotoxic Symbol, "Cytotoxic Sharps Waste"High-Temperature Incineration
Non-Sharps Solids (gloves, gowns) Leak-proof, yellow chemotherapy waste bag[5][6]Cytotoxic Symbol, "Cytotoxic Waste"High-Temperature Incineration
Bulk Liquid/Unused Product Sealed, leak-proof, compatible container"Hazardous Waste: this compound"High-Temperature Incineration

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

It is crucial to consult and adhere to all local, state, and federal regulations governing the disposal of hazardous and cytotoxic waste, as requirements may vary.[8][9] Regular training for all personnel handling cytotoxic drugs is also a key component of a safe laboratory environment.[1][8]

References

Essential Safety and Operational Guidance for Handling Altretamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Altretamine hydrochloride, an antineoplastic agent, necessitates stringent safety protocols to protect researchers, scientists, and drug development professionals from potential hazards.[1] This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Occupational Exposure

Altretamine is classified as a hazardous substance.[2] It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Furthermore, it is associated with potential risks of impaired fertility and harm to an unborn child.[2] Due to its hazardous nature, occupational exposure must be minimized.[2]

Quantitative Safety Data for this compound
Occupational Exposure Limit CEL TWA: 0.001 mg/m³[2]
Acute Toxicity (Oral) Harmful if swallowed. Ingestion of less than 150g may be fatal or cause serious health damage in individuals.[2][3]
Primary Irritant Effect Irritating to skin, eyes, and mucous membranes.[2][3]
Sensitization No known sensitizing effects.[3]
Carcinogenicity/Mutagenicity Limited evidence suggests it may cause irreversible, non-lethal mutagenic effects after a single exposure. There is insufficient data to fully assess its carcinogenicity.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile or powder-free latex gloves is recommended.[2][5] Gloves should be tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[2]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[5]
Gown A disposable, solid-front gown (e.g., Tyvek) or a closed-front surgical-type gown with knit cuffs should be worn.[2]Protects the body from contamination.
Eye Protection Chemical protective goggles with a full seal or safety glasses with side shields are necessary.[2][6]Protects eyes from dust particles and splashes.
Face Protection A face shield should be worn when there is a risk of splashing.[6]Provides a barrier for the entire face.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of dust inhalation.[7][8] A positive-flow mask may be necessary for significant airborne dust.[2]Prevents inhalation of hazardous dust particles.
Other Protective shoe covers and a head covering are also recommended.[2]Minimizes the risk of spreading contamination.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential to ensure safety. The following diagram illustrates the key steps for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe prep_surface Prepare Work Surface (e.g., with absorbent pads) don_ppe->prep_surface weigh_handle Weighing and Handling (in a containment system like a fume hood or glove box) prep_surface->weigh_handle Proceed to handling decontaminate_tools Decontaminate Equipment and Surfaces weigh_handle->decontaminate_tools After handling is complete doff_ppe Doff PPE in Designated Area decontaminate_tools->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste (PPE, pads, etc.) doff_ppe->segregate_waste Dispose of contaminated PPE package_waste Place in Sealed, Labeled Containers segregate_waste->package_waste dispose_waste Dispose According to Regulations (e.g., secure chemical landfill) package_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

Handling Procedures:

  • Preparation: All handling of this compound should occur in a designated area, such as a Class II laminar flow biological safety cabinet or a chemical fume hood.[2][6] The work surface should be covered with plastic-backed absorbent pads.[6]

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Handling: Avoid creating dust.[2] Use in a well-ventilated area.[2] When handling, do not eat, drink, or smoke.[2]

  • Post-Handling: After handling, thoroughly decontaminate all equipment and work surfaces with a suitable detergent or solvent.[7]

  • Hygiene: Always wash hands with soap and water after handling.[2] Contaminated work clothes should be laundered separately.[2]

Emergency Procedures: Accidental Release or Spill

  • Evacuation and Access Control: Evacuate and restrict access to the affected area.[6]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2][7]

  • Spill Containment and Cleanup:

    • Dry Spills: Gently cover the powder with wetted paper towels or absorbent pads to avoid raising dust.[6] Use dry clean-up procedures; do not sweep dry powder.[2] A vacuum cleaner fitted with a HEPA filter can be used.[2]

    • Wet Spills: Use absorbent pads to wipe up the liquid.[6]

  • Decontamination: Clean the spill area thoroughly with a detergent solution followed by clean water.[6]

  • Disposal: Collect all cleanup materials and residues in a sealed, labeled container for proper disposal.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All contaminated disposable items, including gloves, gowns, absorbent pads, and cleaning materials, should be considered hazardous waste.[2][9]

  • Place all waste into sealed, clearly labeled plastic bags or containers.[2]

  • Used sharps, such as needles and syringes, should be placed directly into an approved sharps container without being crushed, clipped, or recapped.[2]

Disposal Method:

  • Dispose of all waste materials in accordance with local, regional, and national regulations.[2][7] This typically involves disposal in a secure chemical landfill.[2]

  • Do not let the product enter drains.[10] If contamination of drains or waterways occurs, immediately advise emergency services.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altretamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Altretamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.